4-Pentylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUQQXTRRSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044164 | |
| Record name | 4-Pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14938-35-3 | |
| Record name | 4-Pentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14938-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-pentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40069Q368Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Pentylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 4-pentylphenol (B72810), a valuable alkylphenol intermediate in various fields, including the development of pharmaceuticals. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis of this compound.
Primary Synthesis Pathway: Friedel-Crafts Acylation Followed by Clemmensen Reduction
The most common and industrially relevant method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of phenol (B47542) with valeryl chloride to form the intermediate 4'-hydroxyvalerophenone (B1679879), followed by the Clemmensen reduction of the ketone to yield the final product.
Step 1: Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this synthesis, the acylating agent is valeryl chloride, and a Lewis acid catalyst, such as aluminum chloride, is typically employed. Phenol can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group). While O-acylation to form the ester is kinetically favored, the presence of a Lewis acid catalyst promotes the thermodynamically more stable C-acylated product, primarily the para-substituted isomer due to steric hindrance at the ortho positions. The ester can also rearrange to the C-acylated product under these conditions via the Fries rearrangement.
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst polarizes the carbon-chlorine bond of valeryl chloride, facilitating its cleavage to generate the acylium ion. This electrophile is then attacked by the electron-rich phenol ring, preferentially at the para position. Subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring and yields 4'-hydroxyvalerophenone.
Caption: Mechanism of Friedel-Crafts Acylation of Phenol.
Experimental Protocol: Synthesis of 4'-Hydroxyvalerophenone
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of phenols.
| Reagent/Parameter | Quantity/Condition |
| Phenol | 1.0 equivalent |
| Valeryl chloride | 1.0 - 1.2 equivalents |
| Aluminum chloride (AlCl₃) | 1.1 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM) or Nitrobenzene |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours |
| Work-up | Aqueous HCl, followed by extraction |
| Purification | Column chromatography or recrystallization |
| Yield | Up to 98% |
Detailed Methodology:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend aluminum chloride in the chosen solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenol in the same solvent to the cooled suspension.
-
Add valeryl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 4'-hydroxyvalerophenone.
Step 2: Clemmensen Reduction of 4'-Hydroxyvalerophenone
The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.[1][2] This reaction is particularly effective for aryl-alkyl ketones.[1]
Mechanism of Clemmensen Reduction:
The precise mechanism of the Clemmensen reduction is not fully understood but is believed to occur on the surface of the zinc.[3] It is thought to involve the formation of organozinc intermediates. The reaction likely proceeds through a series of single-electron transfers from the zinc to the protonated carbonyl group, leading to the formation of a zinc carbenoid, which is then further reduced and protonated to yield the alkane.
Caption: Proposed Mechanism of the Clemmensen Reduction.
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the Clemmensen reduction of an aryl ketone.
| Reagent/Parameter | Quantity/Condition |
| 4'-Hydroxyvalerophenone | 1.0 equivalent |
| Amalgamated Zinc (Zn(Hg)) | 10 - 20 equivalents |
| Concentrated Hydrochloric Acid | Excess |
| Co-solvent (optional) | Toluene (B28343) or Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 - 24 hours |
| Work-up | Extraction with an organic solvent |
| Purification | Distillation or recrystallization |
| Yield | Typically 60-80% |
Detailed Methodology:
-
Prepare amalgamated zinc by stirring mossy zinc with a dilute aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the amalgamated zinc and a portion of the concentrated hydrochloric acid.
-
Add a solution of 4'-hydroxyvalerophenone in a suitable co-solvent (e.g., toluene or ethanol) to the flask.
-
Heat the mixture to reflux with vigorous stirring. Add the remaining concentrated hydrochloric acid in portions over the course of the reaction to maintain a vigorous evolution of hydrogen gas.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. If a co-solvent was not used, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane (B92381) or petroleum ether).
Alternative Synthesis Pathway: Fries Rearrangement
An alternative route to this compound involves the Fries rearrangement of phenyl valerate (B167501). This reaction rearranges a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4] The regioselectivity (ortho vs. para substitution) can be influenced by the reaction conditions. Lower temperatures generally favor the formation of the para-isomer, which is the desired intermediate for this compound synthesis.[4]
Mechanism of Fries Rearrangement:
The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the ester. This is followed by the cleavage of the acyl-oxygen bond to generate an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide, followed by hydrolysis to yield the hydroxy aryl ketone.
Caption: Mechanism of the Fries Rearrangement.
Experimental Protocol: Synthesis of 4'-Hydroxyvalerophenone via Fries Rearrangement
| Reagent/Parameter | Quantity/Condition |
| Phenyl valerate | 1.0 equivalent |
| Aluminum chloride (AlCl₃) | 1.1 - 2.5 equivalents |
| Solvent | Nitrobenzene or Carbon disulfide |
| Temperature | 0 - 25 °C (for para-selectivity) |
| Reaction Time | Several hours to overnight |
| Work-up | Acidic aqueous work-up |
| Purification | Column chromatography or recrystallization |
| Yield | Moderate to good |
Detailed Methodology:
-
Dissolve phenyl valerate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Gradually add anhydrous aluminum chloride to the solution while maintaining the low temperature.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Decompose the reaction complex by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 4'-hydroxyvalerophenone by column chromatography or recrystallization.
-
The obtained 4'-hydroxyvalerophenone can then be reduced to this compound using the Clemmensen reduction protocol described in section 1.2.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Friedel-Crafts Acylation | Phenol, Valeryl Chloride, AlCl₃ | up to 98% | General procedure |
| 2 | Clemmensen Reduction | 4'-Hydroxyvalerophenone, Zn(Hg), HCl | 60-80% | General procedure |
| Alt. 1 | Fries Rearrangement | Phenyl Valerate, AlCl₃ | Moderate to Good | [4] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 22-25 °C |
| Boiling Point | 135 °C at 10 mmHg |
| ¹H NMR (CDCl₃, δ) | 0.9 (t, 3H), 1.3-1.6 (m, 6H), 2.5 (t, 2H), 4.6 (s, 1H, OH), 6.8 (d, 2H), 7.1 (d, 2H) |
| ¹³C NMR (CDCl₃, δ) | 14.0, 22.5, 31.5, 35.5, 115.2, 129.5, 137.2, 153.5 |
| IR (KBr, cm⁻¹) | 3350 (O-H), 2950-2850 (C-H), 1510, 1450 (C=C aromatic) |
| Mass Spectrum (m/z) | 164 (M+), 107 (base peak) |
Conclusion
This technical guide has outlined the primary and a viable alternative synthetic pathway for this compound. The Friedel-Crafts acylation followed by Clemmensen reduction remains the most direct and high-yielding approach. The Fries rearrangement offers an alternative route to the key intermediate, 4'-hydroxyvalerophenone. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful optimization of reaction conditions and purification techniques is crucial for obtaining high yields and purity of the final product.
References
Chemical and physical properties of 4-Pentylphenol
An In-depth Examination of its Chemical and Physical Properties for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Pentylphenol (B72810), a member of the alkylphenol family, is an organic compound with a phenol (B47542) ring substituted with a pentyl group at the para position. Its amphiphilic nature, stemming from the hydrophilic phenolic hydroxyl group and the hydrophobic pentyl chain, makes it a compound of interest in various industrial and research applications. It serves as a key intermediate in the synthesis of liquid crystals and is also recognized for its antimicrobial properties. Furthermore, its structural similarity to endogenous estrogens has led to its classification as a potential endocrine-disrupting chemical, warranting detailed investigation into its biological activities and toxicological profile. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant workflows and biological pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 14938-35-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₆O | [1][5] |
| Molecular Weight | 164.24 g/mol | [1][5] |
| Appearance | Clear, light yellow to light brown liquid or solid | [1][2] |
| Melting Point | 23-25 °C | [1][3] |
| Boiling Point | 342 °C | [1][3] |
| Density | 0.960 g/mL at 20 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.515 | [1] |
| pKa | 10.26 ± 0.13 (Predicted) | [1] |
| Water Solubility | 99.99 mg/L at 25 °C | [1] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Chloroform (B151607) | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Organic Solvents | Moderately soluble | [2] |
Experimental Protocols
Detailed methodologies for the characterization and analysis of this compound are crucial for reproducible research. The following sections provide in-depth protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons.
Methodology:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
-
Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the hydroxyl and aromatic moieties.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid/Solid):
-
If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
If the sample is a solid, prepare a KBr pellet. Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the O-H stretch of the phenol, the C-H stretches of the alkyl chain and aromatic ring, and the C=C stretching vibrations of the aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound in a sample matrix and to provide structural information through its mass spectrum.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation (from an aqueous matrix):
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the aqueous sample onto the cartridge. Wash with deionized water to remove interferences. Elute this compound with an organic solvent such as dichloromethane.
-
Derivatization: Concentrate the eluate under a gentle stream of nitrogen. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form the more volatile trimethylsilyl (B98337) (TMS) derivative.
-
-
GC Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column (or equivalent).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.
-
-
Data Analysis: Identify the retention time of the derivatized this compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways related to this compound.
References
- 1. Phenol, 4-pentyl- [webbook.nist.gov]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds [mdpi.com]
- 3. 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data Interpretation for 4-Pentylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 4-Pentylphenol, a valuable intermediate in various chemical syntheses. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate and confirm its molecular structure. This document is intended to serve as a comprehensive reference for researchers and professionals involved in the characterization of organic molecules.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.05 | d | 2H | Ar-H (ortho to -OH) |
| ~6.75 | d | 2H | Ar-H (meta to -OH) |
| ~4.8 (variable) | s (broad) | 1H | Ar-OH |
| ~2.50 | t | 2H | Ar-CH₂- |
| ~1.55 | m | 2H | Ar-CH₂-CH₂- |
| ~1.30 | m | 4H | -(CH₂)₂- |
| ~0.88 | t | 3H | -CH₃ |
Note: Predicted data based on typical values for 4-alkylphenols.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~153.6 | C-OH |
| ~130.3 | C-alkyl |
| ~129.3 | Ar-CH (meta to -OH) |
| ~115.0 | Ar-CH (ortho to -OH) |
| ~35.0 | Ar-CH₂- |
| ~31.5 | Ar-CH₂-CH₂- |
| ~22.5 | -CH₂-CH₃ |
| ~14.0 | -CH₃ |
Note: Predicted data based on typical values for 4-alkylphenols.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3020 | Medium | Aromatic C-H stretch |
| ~2955, 2928, 2857 | Strong | Aliphatic C-H stretch |
| ~1615, 1515 | Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch (phenol) |
| ~825 | Strong | para-disubstituted C-H bend (out-of-plane) |
Note: Data is interpreted from the NIST IR spectrum of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 164 | High | [M]⁺ (Molecular Ion) |
| 107 | Base Peak | [M - C₄H₉]⁺ (Benzylic cleavage) |
Note: Data is based on typical electron ionization mass spectra of 4-alkylphenols.[1]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of protons.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a low-melting solid, it can be gently melted before application.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is usually presented in terms of percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column). A temperature program is used to separate the analyte from any impurities.
-
Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis: The resulting molecular ion and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Visualization of Spectroscopic Interpretation
The following diagrams illustrate the logical flow of information derived from each spectroscopic technique to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Data Interpretation.
Caption: Experimental Workflow for Spectroscopic Analysis.
References
Solubility of 4-Pentylphenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-pentylphenol (B72810) in various organic solvents. This compound, an alkylphenol, sees use in the synthesis of liquid crystals and as an intermediate in the manufacturing of various chemical products. A thorough understanding of its solubility characteristics is paramount for its application in synthesis, formulation, and purification processes. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.
Introduction
This compound (also known as 4-n-amylphenol) is an organic compound with the chemical formula C₁₁H₁₆O. Its structure, featuring a polar phenolic hydroxyl group and a nonpolar pentyl chain, results in varied solubility across different organic solvents. The interplay between the hydrophilic head and the hydrophobic tail dictates its solubility behavior, making it a subject of interest in various chemical and pharmaceutical applications. This guide aims to provide a detailed technical resource on the solubility of this compound to aid researchers in their laboratory and development endeavors.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and available information, a qualitative understanding of its solubility can be established.
Qualitative Solubility:
This compound is generally described as having moderate solubility in most organic solvents and limited solubility in water.[1] One source indicates that it is slightly soluble in chloroform (B151607) and methanol.[2] For comparison, the isomeric compound 4-tert-pentylphenol is reported to be soluble in alcohol, ether, benzene, and chloroform.[3]
Quantitative Solubility in Water:
The aqueous solubility of this compound has been reported as:
-
99.99 mg/L at 25 °C[2]
This low water solubility is consistent with the presence of the five-carbon alkyl chain.
The following table summarizes the available solubility information for this compound and its isomer, 4-tert-pentylphenol.
| Compound | Solvent | Chemical Class | Solubility | Temperature (°C) |
| This compound | Water | Aqueous | 99.99 mg/L | 25 |
| Chloroform | Halogenated | Slightly Soluble | Not Specified | |
| Methanol | Alcohol | Slightly Soluble | Not Specified | |
| 4-tert-Pentylphenol | Alcohol | Alcohol | Soluble | Not Specified |
| Ether | Ether | Soluble | Not Specified | |
| Benzene | Aromatic Hydrocarbon | Soluble | Not Specified | |
| Chloroform | Halogenated | Soluble | Not Specified |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, experimental determination is often necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This method directly measures the mass of the dissolved solute in a known mass or volume of a saturated solution.
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, a known amount of the saturated solution is carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solute is then determined.
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Constant temperature shaker bath or incubator
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Solvent Addition: Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the solubility value remains constant.
-
Sample Withdrawal: Once equilibrium is achieved, allow the vials to sit undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the same temperature as the bath to avoid precipitation.
-
Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed, labeled evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.
-
Drying and Weighing: Once all the solvent has evaporated, dry the dish to a constant weight in the oven. Cool the dish in a desiccator before each weighing.
-
Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mg/mL of solvent.
Calculation Example ( g/100 g solvent):
-
Mass of empty evaporation dish = M₁
-
Mass of dish + dissolved this compound = M₂
-
Mass of dissolved this compound = M₂ - M₁
-
Mass of solvent in the withdrawn sample = (Mass of dish + solution) - M₂
-
Solubility = [(M₂ - M₁) / (Mass of solvent)] x 100
UV-Visible Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is an indirect method that relies on the relationship between absorbance and concentration (Beer-Lambert Law).
Principle: A saturated solution is prepared, and a small, accurately diluted aliquot is analyzed using a UV-Visible spectrophotometer. The concentration is determined from a previously established calibration curve.
Apparatus:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature shaker bath
-
Syringes and syringe filters
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.
-
Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.
-
Dilution: Accurately pipette a small volume of the filtered saturated solution into a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λ_max.
-
Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric shake-flask method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly available literature, its general solubility profile can be inferred from its chemical structure and the behavior of similar alkylphenols. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust and reliable methods for their determination. The choice between the gravimetric and spectrophotometric methods will depend on the properties of the solute and the available analytical instrumentation. This guide serves as a foundational resource for researchers working with this compound, enabling them to better understand and utilize its solubility properties in their work.
References
The Environmental Odyssey of 4-Pentylphenol: A Technical Guide to its Fate and Transport in Ecosystems
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of 4-Pentylphenol (B72810), a compound of increasing interest due to its widespread use and potential ecological impact. This document delves into the core physicochemical properties, degradation pathways, and partitioning behavior of this compound isomers in various environmental compartments. Detailed experimental protocols for key analytical methods are provided, alongside visualizations of its environmental journey and biological interactions.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental fate of a chemical is fundamentally governed by its physicochemical properties. For this compound, it is crucial to distinguish between its isomers, primarily 4-n-pentylphenol and 4-tert-pentylphenol, as their structural differences can influence their behavior. The following tables summarize key quantitative data for these isomers.
Table 1: Physicochemical Properties of 4-n-Pentylphenol (CAS: 14938-35-3)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [1][2] |
| Molecular Weight | 164.24 g/mol | [1][2] |
| Physical State | Clear light yellow to light brown liquid | [3] |
| Melting Point | 23-25 °C | [3][4] |
| Boiling Point | 342 °C | [3][4] |
| Water Solubility | 99.99 mg/L at 25 °C | [3] |
| log Kow (Octanol-Water Partition Coefficient) | 3.7 | [2] |
| pKa | 10.26 (Predicted) | [3] |
| Vapor Pressure | 5.66 (vapor density) | [3] |
| Density | 0.960 g/mL at 20 °C | [3][4] |
Table 2: Physicochemical Properties of 4-tert-Pentylphenol (CAS: 80-46-6)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [5] |
| Molecular Weight | 164.25 g/mol | [6] |
| Physical State | Solid (colorless needles or beige) | [7] |
| Melting Point | 94.7 °C (exp.) | [6] |
| Boiling Point | 255 °C (exp.) | [6] |
| Water Solubility | 193 mg/L at 21 °C (exp.) | [6] |
| log Kow (Octanol-Water Partition Coefficient) | 3.9 at 25 °C (calc.) | [6] |
| pKa | 10.4 (calc.) | [6] |
| Vapor Pressure | < 5 Pa at 20 °C (exp.) | [6] |
| Henry's Law Constant | 0.206 Pa·m³/mol (calc.) | [6] |
Environmental Fate and Transport: A Multi-Compartment Journey
Once released into the environment, this compound is subject to a variety of transport and transformation processes that determine its ultimate fate.
Degradation Processes
Abiotic Degradation:
-
Atmospheric Degradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The calculated atmospheric half-life for 4-tert-pentylphenol is approximately 3.1 to 9.2 hours, indicating it is not persistent in the air.[6][8][9]
-
Photolysis: While this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting potential for direct photolysis in sunlit surface waters, this is not considered a major degradation pathway.[8]
-
Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under normal environmental conditions.[10]
Biotic Degradation: Biodegradation is a significant removal mechanism for this compound in the environment.
-
Aerobic Biodegradation: 4-tert-Pentylphenol is considered to be readily biodegradable.[10] In a study following OECD Guideline 301B, 73% biodegradation was observed over 28 days.[6] However, some studies suggest that while it degrades, it may not meet the strict 10-day window for "readily biodegradable" classification. The half-life for 4-nonylphenol, a related compound, in soil has been reported to range from 16 to 23 days.[11] For 4-tert-pentylphenol, a modeled soil half-life of 90 days has been estimated.[12][13]
-
Anaerobic Biodegradation: Information on the anaerobic biodegradation of this compound is limited. For the related 4-nonylphenol, anaerobic degradation has been shown to occur, with half-lives ranging from 23.9 to 69.3 days.[14]
Table 3: Environmental Degradation Data
| Parameter | Isomer | Value | Environmental Compartment | Reference |
| Atmospheric Half-life | 4-tert-Pentylphenol | 3.1 - 9.2 hours | Air | [6][8][9] |
| Biodegradation | 4-tert-Pentylphenol | 73% in 28 days (OECD 301B) | Water | [6] |
| Soil Half-life (modeled) | 4-tert-Pentylphenol | 90 days | Soil | [12][13] |
Environmental Partitioning
The partitioning of this compound between air, water, soil, and sediment is a key determinant of its environmental concentration and potential for exposure.
-
Soil and Sediment Sorption: With a log Kow of around 3.7-3.9, this compound is expected to partition from water to soil and sediment.[1][2][6] The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for this process. An estimated Koc of 3.7 x 10³ for 4-tert-pentylphenol suggests it has slight mobility in soil.[8] This indicates a tendency for the compound to be associated with the solid phase in soil and sediment.
-
Volatilization: The Henry's Law constant for 4-tert-pentylphenol (0.206 Pa·m³/mol) suggests a moderate potential for volatilization from water and moist soil.[6] Estimated volatilization half-lives from a model river and lake are 18 and 140 days, respectively.[8]
-
Bioaccumulation: The log Kow values suggest a moderate potential for bioaccumulation in aquatic organisms.[12] A predicted bioconcentration factor (BCF) of 501 L/kg has been estimated for 4-tert-pentylphenol in fish.[12] However, other models suggest a lower BCF of 240 L/kg.[12] Measured BCF values for the analogue 4-tert-butylphenol (B1678320) in fish are in the range of 20-120 L/kg, indicating a low potential for bioconcentration.[6]
Table 4: Environmental Partitioning Data
| Parameter | Isomer | Value | Units | Reference |
| log Koc | 4-tert-Pentylphenol | 3.57 (estimated) | L/kg | [8] |
| BCF (predicted) | 4-tert-Pentylphenol | 240 - 501 | L/kg | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the environmental fate and transport parameters of this compound.
Octanol-Water Partition Coefficient (log Kow) Determination (OECD 107 & 117)
Objective: To determine the hydrophobicity of this compound, which influences its partitioning behavior.
Method 1: Shake Flask Method (OECD 107) This method is suitable for substances with log Kow values between -2 and 4.[15][16]
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol. Prepare a stock solution of this compound in n-octanol.
-
Equilibration: In a series of temperature-controlled vessels, add known volumes of the n-octanol stock solution and water. The vessels are shaken until equilibrium is reached.
-
Phase Separation: The n-octanol and water phases are separated by centrifugation.
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC, GC-MS).
-
Calculation: The log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Method 2: High-Performance Liquid Chromatography (HPLC) Method (OECD 117) This method is suitable for a wider range of log Kow values (0 to 6).[10][17]
-
Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its log Kow.
-
Calibration: A calibration curve is established using a series of reference compounds with known log Kow values. The logarithm of the retention time or capacity factor is plotted against the log Kow.
-
Analysis: The this compound sample is injected into the HPLC system under the same conditions as the reference compounds.
-
Calculation: The log Kow of this compound is determined from its retention time using the calibration curve.
Soil Adsorption/Desorption (OECD 106)
Objective: To determine the extent to which this compound adsorbs to and desorbs from soil, which affects its mobility.[8][18][19]
Batch Equilibrium Method:
-
Soil Preparation: A selection of characterized soils with varying organic carbon content, clay content, and pH are used.
-
Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for degradation or adsorption to the test vessels.
-
Adsorption Phase: Known concentrations of this compound in a calcium chloride solution are added to soil samples in centrifuge tubes. The tubes are agitated for the predetermined equilibration time.
-
Phase Separation: The soil and solution are separated by centrifugation.
-
Analysis: The concentration of this compound in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
Desorption Phase: The supernatant is replaced with a fresh solution without this compound, and the samples are agitated again to determine the extent of desorption.
-
Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich or Langmuir) are plotted to determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Ready Biodegradability (OECD 301B - CO₂ Evolution Test)
Objective: To assess the potential for this compound to be rapidly biodegraded by microorganisms in an aerobic aqueous medium.[20]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Setup: The test substance (this compound) is added as the sole source of organic carbon to a mineral medium inoculated with the activated sludge. Control flasks with inoculum only and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (20-25 °C) and aerated with CO₂-free air.
-
CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide, and the amount is determined by titration or with an inorganic carbon analyzer.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.
Analytical Methods for Environmental Samples
Objective: To accurately quantify this compound in complex environmental matrices like water and soil.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Extraction: For water samples, solid-phase extraction (SPE) is commonly used. For soil and sediment, pressurized liquid extraction (PLE) or ultrasonic extraction with an organic solvent is employed.
-
Derivatization: Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve chromatographic performance and sensitivity. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[12]
-
GC-MS Analysis: The derivatized extract is injected into a GC-MS system. The separation is typically performed on a non-polar or semi-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Quantification is achieved using an internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d5).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Extraction: Similar extraction methods as for GC-MS are used.
-
LC Separation: The extract is injected into a liquid chromatograph, typically with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate, is used.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, usually operated in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Quantification: Isotope dilution with a labeled internal standard is the preferred method for accurate quantification.
Quality Assurance/Quality Control (QA/QC):
-
Method Blanks: Analyzed to check for contamination during the analytical procedure.
-
Matrix Spikes: A known amount of this compound is added to a sample to assess matrix effects and recovery.
-
Laboratory Control Samples: A certified reference material or a spiked blank is analyzed to verify the accuracy of the method.
-
Internal Standards: A labeled internal standard is added to all samples, blanks, and standards to correct for variations in extraction efficiency and instrument response.
Endocrine Disruption and Signaling Pathways
This compound is recognized as an endocrine-disrupting chemical (EDC), primarily due to its ability to interact with hormone receptors.
Estrogen Receptor Signaling
Alkylphenols, including this compound, are known to be xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen. They can bind to estrogen receptors (ERα and ERβ), leading to the activation or inhibition of estrogen-responsive genes. This can disrupt normal endocrine function, potentially leading to adverse effects on reproduction and development in wildlife and humans.
Androgen Receptor Signaling
In addition to estrogenic activity, some studies suggest that alkylphenols can also exhibit anti-androgenic activity. They may act as antagonists to the androgen receptor, blocking the action of male hormones like testosterone. This can also lead to disruptions in reproductive health.
Conclusion
This compound is a compound with moderate persistence in the environment, primarily removed through biodegradation. Its physicochemical properties favor partitioning to soil and sediment, with a moderate potential for bioaccumulation. As an endocrine disruptor, its interaction with hormone signaling pathways warrants further investigation to fully understand its ecological and human health risks. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for consistent and reliable data generation, which is essential for accurate risk assessment and the development of effective management strategies for this and other emerging contaminants.
References
- 1. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 2. peerj.com [peerj.com]
- 3. lcms.cz [lcms.cz]
- 4. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. utak.com [utak.com]
- 7. ecetoc.org [ecetoc.org]
- 8. researchgate.net [researchgate.net]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 13. mdpi.com [mdpi.com]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. pepolska.pl [pepolska.pl]
- 17. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 18. Potential for 4-n-nonylphenol biodegradation in stream sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. oecd.org [oecd.org]
Biodegradation of 4-Pentylphenol: A Technical Guide to Pathways in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodegradation pathways of 4-pentylphenol (B72810) in soil and water environments. Due to the limited specific data on this compound, this document also draws upon data from its structural analog, 4-tert-pentylphenol, and other short-chain 4-alkylphenols to present a holistic understanding of its environmental fate. This guide is intended for researchers, scientists, and drug development professionals seeking in-depth knowledge of the metabolic routes, enzymatic processes, and experimental considerations for studying the environmental breakdown of this compound.
Executive Summary
This compound, a member of the alkylphenol family, is subject to microbial degradation in both soil and aquatic environments. The primary mechanisms of aerobic biodegradation involve initial hydroxylation of the aromatic ring, followed by ring cleavage. Two principal pathways are recognized based on studies of similar alkylphenols: the meta-cleavage pathway, commonly observed in bacteria such as Rhodococcus and Pseudomonas, and the ipso-hydroxylation pathway, characteristic of bacteria like Sphingomonas. Anaerobic degradation is generally slower and less well-documented. Quantitative data indicates that 4-tert-pentylphenol is readily biodegradable, with significant removal observed in standard tests. This guide details these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate understanding.
Physicochemical Properties and Environmental Partitioning
This compound is a moderately hydrophobic compound, which influences its distribution in the environment. It is expected to partition predominantly to soil and sediment when released into the environment[1]. Its moderate water solubility allows for its presence in the aqueous phase, where it can be biodegraded by aquatic microorganisms. The octanol-water partition coefficient (log Kow) for the related 4-tert-pentylphenol suggests a moderate potential for bioaccumulation in aquatic organisms[1].
Aerobic Biodegradation Pathways
Aerobic biodegradation is the principal mechanism for the removal of this compound from soil and water. The initial attack on the molecule is typically mediated by monooxygenase enzymes, leading to the formation of catecholic intermediates. The subsequent degradation route depends on the microbial species and the enzymes they produce.
Meta-Cleavage Pathway
The meta-cleavage pathway is a common route for the degradation of aromatic compounds, including alkylphenols, by a variety of soil and water bacteria. In this pathway, the aromatic ring is cleaved at a position adjacent to the two hydroxyl groups of the catechol intermediate.
A key organism in this process is the genus Rhodococcus. Studies on 4-ethylphenol (B45693) and 4-propylphenol (B1200801) degradation by Rhodococcus rhodochrous have elucidated a pathway that is likely applicable to this compound[2][3][4]. The process is initiated by a two-component alkylphenol hydroxylase that converts the 4-alkylphenol to the corresponding 4-alkylcatechol[2][3][4]. This intermediate then undergoes ring cleavage by an extradiol dioxygenase[2][3][4].
Pseudomonas species also utilize a meta-cleavage pathway for the degradation of a range of 4-n-alkylphenols (C1-C5)[5]. The genes for this pathway are often organized in a "lap" (long-chain alkylphenol) gene cluster, which includes a multi-component phenol (B47542) hydroxylase and a catechol 2,3-dioxygenase[5].
The generalized meta-cleavage pathway for this compound is proposed as follows:
-
Hydroxylation: this compound is hydroxylated to form 4-pentylcatechol. This reaction is catalyzed by an alkylphenol hydroxylase or a multicomponent phenol hydroxylase.
-
Meta-Ring Cleavage: The 4-pentylcatechol ring is cleaved by a catechol 2,3-dioxygenase, yielding 2-hydroxy-6-oxo-nona-2,4-dienoic acid.
-
Further Degradation: The ring-cleavage product is further metabolized through a series of enzymatic reactions to intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA, which can then enter the Krebs cycle.
Ipso-Hydroxylation Pathway
For alkylphenols with branched alkyl chains, particularly those with a quaternary α-carbon, the ipso-hydroxylation pathway is a key degradation mechanism, notably employed by Sphingomonas and related genera[6][7]. This pathway involves the hydroxylation of the aromatic ring at the carbon atom that is substituted with the alkyl group (ipso position).
While this compound has a linear alkyl chain, the principles of this pathway are important for understanding the diversity of alkylphenol degradation. For branched isomers like 4-tert-pentylphenol, this pathway is critical. The general steps are:
-
Ipso-Hydroxylation: The degradation is initiated by an ipso-hydroxylation, leading to the formation of a 4-alkyl-4-hydroxy-cyclohexadienone intermediate[6][8][9][10]. The oxygen atom for this hydroxylation is derived from molecular oxygen[8][9].
-
Alkyl Chain Cleavage: The intermediate is unstable and dissociates, releasing the alkyl moiety as a carbocation and forming hydroquinone[6][8][9][10].
-
Alcohol Formation: The alkyl carbocation reacts with a water molecule to form the corresponding alcohol (e.g., pentanol)[6][8][9][10].
-
Hydroquinone (B1673460) Degradation: The hydroquinone is further mineralized.
Anaerobic Biodegradation
The anaerobic degradation of this compound is expected to be significantly slower than aerobic degradation. For the related compound nonylphenol, anaerobic degradation has been demonstrated, with half-lives ranging from approximately 24 to 69 days[11]. The degradation rates under anaerobic conditions are influenced by the available electron acceptors, with the order of efficiency being sulfate-reducing > methanogenic > nitrate-reducing conditions. The initial step in the anaerobic degradation of phenol involves phosphorylation to phenylphosphate, followed by carboxylation to 4-hydroxybenzoate[12]. It is plausible that a similar initial activation is required for this compound.
Quantitative Biodegradation Data
Quantitative data on the biodegradation of this compound is limited. However, studies on the structurally similar 4-tert-pentylphenol provide valuable insights into its environmental persistence.
| Compound | Test System | Duration | Degradation | Half-life (t½) | Reference |
| 4-tert-Pentylphenol | OECD TG 301B (CO2 Evolution Test) | 28 days | 73% (DOC removal) | Not specified | [13] |
| 4-tert-Pentylphenol | Atmospheric degradation (estimated) | - | - | 3.1 hours | [13] |
| 4-tert-Pentylphenol | Regional surface water (estimated) | - | - | 50 days | [1] |
| 4-tert-Pentylphenol | Bulk soil (estimated) | - | - | 90 days | [1] |
| 4-Nonylphenol | Soil (laboratory) | 32 weeks | Biphasic, 17-21% recalcitrant | 12-25 days (initial phase) | [12] |
| 4-t-Octylphenol | Soil (laboratory) | 32 weeks | First-order | 10-14 days | [12] |
Experimental Protocols
This section outlines a generalized experimental workflow for assessing the biodegradation of this compound in soil and water microcosms.
Soil Microcosm Study
Objective: To determine the rate and extent of this compound biodegradation in soil.
Materials:
-
Test soil (characterized for pH, organic matter content, texture, and microbial biomass)
-
This compound (analytical grade)
-
Sterile water
-
Glass jars or flasks for microcosms
-
Apparatus for maintaining constant temperature and moisture
-
Analytical instrumentation (e.g., GC-MS, HPLC) for quantification of this compound and its metabolites.
Procedure:
-
Soil Preparation: Sieve the soil to remove large debris and homogenize. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely.
-
Microcosm Setup: Distribute the spiked soil into replicate microcosms. Include sterile control microcosms (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Maintain soil moisture by periodic addition of sterile water.
-
Sampling: At predetermined time intervals, sacrifice replicate microcosms from both the test and control groups.
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile, dichloromethane) and extraction technique (e.g., sonication, accelerated solvent extraction).
-
Analysis: Analyze the extracts using a validated analytical method (e.g., GC-MS or LC-MS/MS) to quantify the parent compound and identify and quantify major metabolites.
-
Data Analysis: Calculate the degradation rate and half-life of this compound.
Water (Aquatic) Biodegradation Test (e.g., based on OECD 301B)
Objective: To assess the ready biodegradability of this compound in an aqueous aerobic environment.
Materials:
-
Mineral salts medium
-
Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)
-
This compound
-
CO2-free air
-
CO2 trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide)
-
Titration equipment or a total organic carbon (TOC) analyzer.
Procedure:
-
Inoculum Preparation: Collect a fresh sample of activated sludge and prepare it according to the test guideline (e.g., homogenization and settling).
-
Test Setup: Prepare a test solution containing the mineral salts medium, the inoculum, and this compound at a known concentration (typically 10-20 mg/L of dissolved organic carbon)[14]. Set up control flasks (inoculum only) and a reference standard flask (with a readily biodegradable substance like sodium benzoate)[14].
-
Incubation: Incubate the flasks at a constant temperature (22 ± 2°C) in the dark or diffuse light for 28 days[14].
-
Aeration and CO2 Trapping: Continuously aerate the flasks with CO2-free air. Pass the effluent air through a series of traps containing a known volume and concentration of a hydroxide solution to capture the evolved CO2.
-
CO2 Measurement: At regular intervals, measure the amount of CO2 produced by titrating the remaining hydroxide in the traps or by analyzing the inorganic carbon content.
-
Data Analysis: Calculate the percentage of theoretical CO2 production (ThCO2) over time. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period[14].
Conclusion
The biodegradation of this compound in soil and water is a critical process that determines its environmental persistence and potential for ecological impact. While specific data for this compound is not abundant, the well-studied pathways of analogous alkylphenols provide a strong basis for understanding its metabolic fate. The primary aerobic degradation routes are the meta-cleavage and ipso-hydroxylation pathways, carried out by diverse microbial communities. Quantitative data for the closely related 4-tert-pentylphenol indicate that it is readily biodegradable. Further research focusing specifically on this compound is warranted to refine our understanding of its degradation kinetics, identify the specific microorganisms and enzymes involved, and fully characterize its metabolic products in different environmental compartments. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. 3- and 4-alkylphenol degradation pathway in Pseudomonas sp. strain KL28: genetic organization of the lap gene cluster and substrate specificities of phenol hydroxylase and catechol 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Microbial degradation of nonylphenol and other alkylphenols—our evolving view - ProQuest [proquest.com]
- 8. Elucidation of the ipso-Substitution Mechanism for Side-Chain Cleavage of α-Quaternary 4-Nonylphenols and 4-t-Butoxyphenol in Sphingobium xenophagum Bayram - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. ecetoc.org [ecetoc.org]
- 12. Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini - PMC [pmc.ncbi.nlm.nih.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. microbe-investigations.com [microbe-investigations.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylphenol (B72810) (also known as 4-n-amylphenol) is an organic compound belonging to the alkylphenol family. It is characterized by a phenol (B47542) ring substituted with a pentyl group at the para position.[1][2][3] This compound and its isomers serve as important intermediates in chemical synthesis and have garnered significant attention in environmental and toxicological research due to their classification as potential endocrine-disrupting chemicals (EDCs).[4][5] This technical guide provides a comprehensive overview of the primary research applications of this compound in laboratory settings, focusing on its role in analytical chemistry, endocrinology and toxicology, and its use as a synthetic building block.
Analytical Chemistry Applications
A primary application of this compound in the laboratory is in the field of analytical chemistry, particularly as a target analyte in environmental and biological monitoring. Its deuterated analogue, this compound-d5, is widely used as an internal standard for accurate quantification in complex matrices using isotope dilution mass spectrometry. This approach is considered the gold standard for quantitative analysis as it corrects for analyte loss during sample preparation and variations in instrument response.[6]
Quantitative Analysis of this compound in Environmental and Biological Samples
Detailed protocols have been established for the detection and quantification of this compound in various samples, including water and plasma. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Typical Quantitative Data for this compound Analysis
| Parameter | Water Samples (SPE-GC-MS) | Plasma Samples (LLE-LC-MS/MS) |
| Limit of Detection (LOD) | 1-10 ng/L | Varies by instrument |
| Limit of Quantification (LOQ) | 5-30 ng/L | Varies by instrument |
| Linear Range | 10-1000 ng/L | Varies by instrument |
| Relative Standard Deviation (RSD) | < 15% | < 15% |
Note: These values are typical for alkylphenol analysis and may vary depending on the specific instrumentation and matrix.[7]
Experimental Protocols for Analytical Quantification
This protocol describes the extraction and quantification of this compound in water samples using Solid-Phase Extraction (SPE) followed by GC-MS, with this compound-d5 as an internal standard.[7]
Experimental Workflow for Water Analysis
Methodology:
-
Sample Preparation:
-
Collect water samples in amber glass bottles.
-
Spike a known volume of the water sample with a standard solution of this compound-d5.[7]
-
-
Solid-Phase Extraction (SPE):
-
Derivatization and GC-MS Analysis:
-
Concentrate the eluate and derivatize with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile.
-
Analyze the derivatized sample using a GC-MS system.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.[7]
-
Injector: Splitless mode at 250°C.[7]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]
-
MS Detector: Electron ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.[7]
-
This protocol details the determination of this compound in plasma using Liquid-Liquid Extraction (LLE) and LC-MS/MS, with this compound-d5 as the internal standard.[7]
Methodology:
-
Sample Preparation and Extraction:
-
To 200 µL of plasma, add 20 µL of this compound-d5 internal standard solution.[7]
-
Add 50 µL of acetate (B1210297) buffer (pH 5) to adjust the pH.[7]
-
For hydrolysis of conjugated forms, incubate with β-glucuronidase/sulfatase at 37°C for 2 hours.[7]
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge.[7]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
-
MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and this compound-d5.[7]
-
Endocrinology and Toxicology Research
This compound is studied for its potential as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic the effects of estrogen.[8] This estrogenic activity is a key focus of toxicological research.
Mechanism of Action: Estrogen Receptor Signaling Disruption
4-Alkylphenols, including this compound, can exert their estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[8] This binding can initiate a cascade of cellular events that are normally regulated by endogenous estrogens like 17β-estradiol, leading to the disruption of normal endocrine function.
Estrogen Receptor Signaling Pathway Disruption by this compound
In Vitro and In Vivo Assessment of Estrogenic Activity
A variety of assays are used to characterize the estrogenic potential of this compound and other EDCs.
Table 2: Quantitative Data on the Biological Effects of this compound and Related Alkylphenols
| Assay Type | Compound | Endpoint | Result | Reference |
| In Vivo | This compound | Calbindin-D9K mRNA expression (rat uterus) | Increased at 400 mg/kg | [9] |
| In Vitro | 4-tert-Amylphenol | E-Screen (MCF-7 cell proliferation) | Lowest concentration for maximal cell yield: 10 µM | [5] |
| In Vitro | 4-tert-Amylphenol | Relative Proliferative Effect (RPE) in E-Screen | 105% (compared to 17β-estradiol) | [5] |
| In Vitro | 4-Amylphenol | Estrogen Receptor Binding Affinity (IC50) | ~10⁻⁵ M | [9] |
| In Vitro | 4-tert-Amylphenol | Estrogen-Related Receptor-γ Binding (IC50) | 26-71 nM | [10] |
The E-Screen assay uses the estrogen receptor-positive human breast cancer cell line, MCF-7, to assess the estrogenicity of a compound by measuring its effect on cell proliferation.[11][12]
Experimental Workflow for In Vitro Estrogenicity Assessment
Methodology:
-
Cell Culture:
-
Maintain MCF-7 cells in a complete growth medium (e.g., EMEM with 10% fetal bovine serum).
-
Prior to the assay, "hormone-strip" the cells by culturing them in a medium containing charcoal-stripped serum for several days to remove any residual estrogens.
-
Seed the cells into 96-well plates at a predetermined density.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the estrogen-free medium. Include a positive control (17β-estradiol) and a negative control (vehicle solvent).
-
Replace the medium in the 96-well plates with the medium containing the test compounds and controls.
-
Incubate the plates for approximately 6 days.
-
-
Quantification of Cell Proliferation:
-
Terminate the experiment by fixing the cells.
-
Stain the cells with an appropriate dye that binds to cellular proteins, such as Sulforhodamine B (SRB).
-
Wash the plates to remove unbound dye and then solubilize the bound dye.
-
Measure the absorbance of each well using a plate reader.
-
The absorbance is proportional to the cell number. Plot the cell proliferation against the log of the compound concentration to determine the EC50 (half-maximal effective concentration).
-
Applications in Chemical Synthesis
This compound is a versatile building block in organic synthesis, primarily used as an intermediate for producing a range of other chemicals.[1][2]
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with 1-pentene (B89616), using an acid catalyst.[10][13]
Reaction Scheme for the Synthesis of this compound
General Laboratory Protocol (Conceptual):
-
Catalyst Activation: If using a solid acid catalyst (e.g., activated clay, ion-exchange resin), activate it by heating under vacuum to remove moisture.
-
Reaction Setup: Charge a reaction vessel with phenol and the acid catalyst. Heat the mixture to the desired reaction temperature (e.g., 80-120°C).[14]
-
Addition of Alkene: Slowly add 1-pentene to the reaction mixture with vigorous stirring. The slow addition helps to control the exothermic reaction and minimize side products.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.
-
Workup: After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Purification: Wash the organic phase with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄). Purify the crude product by vacuum distillation to separate the desired this compound from unreacted phenol and other isomers.
Use as a Synthetic Intermediate
This compound serves as a precursor for various materials and specialty chemicals:
-
Phenolic Resins: It can be used as a monomer in the production of phenolic resins, which have applications in coatings and printing inks.[4]
-
Surfactants and Plasticizers: The hydrophobic pentyl group and the hydrophilic hydroxyl group make it a suitable starting material for the synthesis of non-ionic surfactants and plasticizers.[1][2]
-
Liquid Crystals: While direct synthesis of liquid crystals from this compound is not widely documented, structurally similar compounds like 4-cyano-4'-pentylbiphenyl (B1218408) are fundamental components of nematic liquid crystals used in displays.[15][16] The pentylphenyl moiety is a common structural element in liquid crystal design, suggesting this compound's potential as a precursor for such materials through multi-step synthesis, for example, via Suzuki-Miyaura coupling with other aromatic moieties.[17]
-
Polymers: Phenolic compounds are used as chain terminators or monomers in the synthesis of polymers like polycarbonates and polysulfones.[14][18] this compound's structure allows it to be incorporated into polymer backbones or to control polymer molecular weight.
Conclusion
This compound is a compound of significant interest in multiple fields of chemical research. In analytical laboratories, it is a key analyte for monitoring environmental and biological contamination, with well-established protocols for its quantification. In toxicology and endocrinology, it serves as a model xenoestrogen for studying the mechanisms of endocrine disruption, with in vitro and in vivo assays providing valuable data on its biological activity. Furthermore, its role as a versatile intermediate in chemical synthesis highlights its importance in the development of new materials, including resins, surfactants, and potentially advanced materials like liquid crystals and polymers. This guide provides a foundational overview of these core applications, offering detailed methodologies and data to support further research and development in these areas.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. policycommons.net [policycommons.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogenic activity assessment of environmental chemicals using in vitro assays: identification of two new estrogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. 聚合物合成技术 [sigmaaldrich.com]
The Pivotal Role of 4-Pentylphenol as a Precursor in Liquid Crystal Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylphenol (B72810) is a versatile aromatic compound that serves as a crucial precursor in the synthesis of a variety of liquid crystals. Its molecular structure, featuring a polar phenolic hydroxyl group and a nonpolar pentyl chain, provides a foundational building block for designing molecules with the requisite anisotropy and mesomorphic properties essential for liquid crystal phases. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of different classes of liquid crystals, detailing synthetic pathways, experimental protocols, and the resulting mesomorphic properties. While the renowned liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) is a key material in display technology, it is important to note that its industrial-scale synthesis typically commences from biphenyl (B1667301) rather than this compound.[1] This guide will focus on synthetic routes where this compound is a direct and integral starting material.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in liquid crystal synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Appearance | Clear light yellow to light brown liquid |
| Melting Point | 23-25 °C |
| Boiling Point | 342 °C |
| Density | 0.960 g/mL at 20 °C |
Synthetic Pathways from this compound to Liquid Crystals
This compound can be chemically modified through several key reactions to yield various liquid crystalline materials. The primary synthetic strategies involve the functionalization of the phenolic hydroxyl group to create ether and ester linkages, or the use of the entire 4-pentylphenyl moiety as a building block for more complex structures like biphenyl and phenylcyclohexane (B48628) derivatives.
Biphenyl Liquid Crystals via Suzuki-Miyaura Coupling
One of the most powerful methods for constructing the biphenyl core of many liquid crystals is the Suzuki-Miyaura cross-coupling reaction. In this pathway, this compound is first converted into a more reactive intermediate, such as 4-pentylphenylboronic acid. This intermediate is then coupled with a functionalized aryl halide to form the desired biphenyl liquid crystal.
This protocol details the synthesis of a biphenyl liquid crystal using 4-pentylphenylboronic acid, a derivative of this compound.
Materials:
-
4-Pentylphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromoanisole (10.0 mmol, 1.87 g), 4-pentylphenylboronic acid (11.0 mmol, 2.11 g), and triphenylphosphine (0.4 mmol, 105 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.1 mmol, 22.4 mg) to the flask.
-
Solvent and Base Addition: Add 80 mL of toluene, followed by an aqueous solution of potassium carbonate (2 M, 20 mL).
-
Reaction Execution: Purge the system with nitrogen for 15 minutes. Heat the mixture to 85°C and maintain vigorous stirring for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate 98:2) to yield 4-methoxy-4'-pentylbiphenyl (B15465884) as a white solid.
Ether-Linked Liquid Crystals via Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method to prepare ethers. In the context of liquid crystal synthesis, this compound can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an appropriate alkyl halide. This reaction is particularly useful for introducing a flexible alkyl or alkoxy chain to the this compound core.
This protocol is adapted from a general procedure for the Williamson ether synthesis with phenols.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
A suitable alkyl halide (e.g., 1-bromohexane)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve this compound (10 mmol) in DMF. Add an equimolar amount of sodium hydroxide and stir the mixture at room temperature for 30 minutes to form the sodium 4-pentylphenoxide.
-
Nucleophilic Substitution: To the solution of the phenoxide, add the alkyl halide (10 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ether-linked liquid crystal.
Ester-Linked Liquid Crystals via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming ester bonds, which are common linking groups in liquid crystal molecules. This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to couple a carboxylic acid with an alcohol. In this context, this compound acts as the alcohol component and is reacted with a mesogenic carboxylic acid (a carboxylic acid with a rigid core structure) to form the final ester-linked liquid crystal.
Materials:
-
This compound
-
4-Methoxybenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of 4-methoxybenzoic acid (10 mmol) in dry DCM (50 mL) in a round-bottom flask, add this compound (10 mmol) and a catalytic amount of DMAP (1 mmol).
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath and add a solution of DCC (11 mmol) in dry DCM (20 mL) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Work-up: Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure ester-linked liquid crystal.
Quantitative Data on this compound-Derived Liquid Crystals
The mesomorphic properties of liquid crystals derived from this compound are highly dependent on the overall molecular structure, including the nature of the linkage group and the other terminal substituents. The following table summarizes the phase transition temperatures for 4-cyano-4'-pentylbiphenyl (5CB), a prominent, albeit indirectly synthesized, liquid crystal related to the 4-pentylphenyl structure.
| Compound | Structure | Phase Transitions (°C) |
| 4-Cyano-4'-pentylbiphenyl (5CB) | C₅H₁₁-(C₆H₄)-(C₆H₄)-CN | Crystal to Nematic: 22.5, Nematic to Isotropic: 35.0[1] |
Conclusion
This compound is a valuable and versatile precursor in the synthesis of a wide range of liquid crystalline materials. Its ready functionalization via the phenolic hydroxyl group allows for the creation of ether- and ester-linked mesogens, while the 4-pentylphenyl moiety can be incorporated into more complex structures like biphenyls through modern cross-coupling methodologies. The choice of synthetic pathway and the other molecular constituents allows for the fine-tuning of the mesomorphic properties of the final liquid crystal products. The detailed experimental protocols provided in this guide offer a practical foundation for researchers and scientists in the field of liquid crystal materials science and drug development to explore the potential of this compound in creating novel functional materials.
References
Toxicological Profile and Safety Data for 4-Pentylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile and safety data for 4-Pentylphenol (B72810). The information is compiled from various scientific sources and regulatory guidelines to support researchers, scientists, and drug development professionals in evaluating the safety of this compound. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | p-Pentylphenol, 4-n-Pentylphenol | - |
| CAS Number | 14938-35-3 | [1] |
| Molecular Formula | C₁₁H₁₆O | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Appearance | Solid | [3] |
| Density | 0.960 g/mL at 20 °C | [3] |
Toxicological Data Summary
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance.
| Endpoint | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Oral | 231 mg/kg | Toxic if swallowed | [4] |
| LD₅₀ | Rat (4-tert-pentylphenol) | Oral | >2000 mg/kg bw | Low acute oral toxicity | [5] |
| LD₅₀ | Rabbit (4-tert-pentylphenol) | Dermal | 2000 mg/kg | - | [6] |
Irritation and Sensitization
These studies assess the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to elicit an allergic response.
| Endpoint | Species/Test System | Result | Classification | Reference |
| Skin Corrosion/Irritation | Rabbit (in vivo) | Causes severe skin burns | Skin Corrosion Category 1B | [2] |
| Serious Eye Damage/Irritation | Rabbit (in vivo) | Causes serious eye damage | Eye Damage Category 1 | [2] |
| Skin Sensitization | LLNA (4-tert-pentylphenol) | Sensitizing | Skin Sensitizer | [5] |
Genotoxicity
Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and without | Negative | [4] |
Based on the negative results from mutagenicity tests for related alkylphenols, this compound is not expected to cause cancer through a genotoxic mechanism.[5]
Reproductive and Developmental Toxicity
These studies evaluate the potential adverse effects on sexual function, fertility, and the development of offspring. Data for the closely related 4-tert-pentylphenol is used for read-across.
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Prenatal Developmental Toxicity | Rat (Sprague-Dawley) | 0, 50, 200, 500 | Maternal toxicity at ≥200 mg/kg. Increased incidence of bent ribs and reduced fetal body weight at 500 mg/kg, considered secondary to maternal toxicity. | Maternal: 50; Developmental: 200 | [5][7] |
| Combined Repeated Dose/Reproductive Toxicity Screening (Read-across from 4-tert-butylphenol) | Rat | 0, 20, 60, 200 | Effects on reproductive organs at higher doses. | - | [7] |
While there is potential for reproductive toxicity based on data from a closely related chemical (4-tert-butylphenol), the available information is currently insufficient to classify 4-tert-pentylphenol for reproductive toxicity.[5]
Mechanism of Action: Endocrine Disruption
Alkylphenols, including this compound, are a class of chemicals known for their potential endocrine-disrupting properties.[7] They can mimic the action of endogenous estrogens by binding to estrogen receptors (ERs), which can lead to a cascade of downstream effects.[8]
The binding of this compound to the estrogen receptor can trigger both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the regulation of gene expression.[9][10] Non-genomic pathways are initiated at the cell membrane and involve the activation of various kinase cascades.[2][11]
In aquatic species, exposure to estrogenic compounds like 4-tert-pentylphenol can lead to the induction of vitellogenin (VTG), an egg yolk precursor protein, in male fish, which serves as a biomarker for endocrine disruption.[8]
Experimental Protocols
The following sections provide an overview of the methodologies for the key toxicological studies cited in this guide, based on the referenced OECD Test Guidelines.
Acute Oral Toxicity (OECD TG 401)
-
Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The LD₅₀ (median lethal dose) is determined.[7]
-
Test Animals: Typically, young adult rats of a single strain are used. Females should be nulliparous and non-pregnant.[7]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Several dose levels are used with a sufficient number of animals at each level to allow for the statistical calculation of the LD₅₀.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and body weight changes for at least 14 days.[7]
-
A gross necropsy is performed on all animals at the end of the observation period.[7]
-
Acute Dermal Irritation/Corrosion (OECD TG 404)
-
Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage after a single application.[1]
-
Test Animals: The albino rabbit is the preferred species.[12]
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A measured amount of the test substance is applied to the skin under a porous gauze patch.
-
The exposure duration is typically 4 hours.[1]
-
After exposure, the patch is removed, and the skin is cleaned.
-
The treated skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[1]
-
The severity of the skin reactions is scored according to a standardized grading system.
-
Skin Sensitization: Local Lymph Node Assay (LLNA; OECD TG 429)
-
Principle: The LLNA is an in vivo method that identifies skin sensitizers by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application.[13]
-
Test Animals: Young adult female mice of the CBA/Ca or CBA/J strain are used.[13]
-
Procedure:
-
The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
-
On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
The incorporation of the radiolabel into the lymph node cells is measured as an indicator of cell proliferation.
-
A stimulation index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive response.
-
Prenatal Developmental Toxicity Study (OECD TG 414)
-
Principle: This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing embryo and fetus.[3]
-
Test Animals: The rat is the preferred rodent species, and the rabbit is the preferred non-rodent species.[8]
-
Procedure:
-
The test substance is administered to pregnant females at least from the time of implantation to the day before cesarean section.[3]
-
At least three dose levels and a concurrent control group are used.
-
Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Just prior to term, females undergo a cesarean section.
-
The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[8]
-
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)
-
Principle: This screening test provides information on the effects of a test chemical on male and female reproductive performance, as well as general systemic toxicity, following repeated oral exposure.[5]
-
Test Animals: The rat is the recommended species.
-
Procedure:
-
The test substance is administered daily to groups of male and female animals at three or more dose levels.
-
Males are dosed for a minimum of four weeks, including a two-week pre-mating period. Females are dosed throughout the study.[14]
-
Animals are paired for mating.
-
Females are allowed to litter and rear their pups to at least day 4 post-partum.
-
Endpoints evaluated include: general toxicity in adults (clinical signs, body weight, food consumption, clinical pathology, organ weights, histopathology), reproductive performance (fertility, gestation length), and offspring viability and growth.[5]
-
Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
-
Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by a test substance.[15]
-
Procedure:
-
The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[16]
-
Two methods are commonly used: the plate incorporation method and the pre-incubation method.[17]
-
In the presence of a mutagen, the bacteria undergo a reverse mutation, allowing them to grow on a minimal medium agar (B569324) plate that lacks the required amino acid.
-
A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.[16]
-
Conclusion
The toxicological profile of this compound indicates that it is acutely toxic via the oral route and is a severe skin and eye irritant. While it is not genotoxic based on the Ames test, its potential for endocrine disruption via interaction with the estrogen receptor is a key toxicological concern. Data on reproductive and developmental toxicity, primarily from a related compound, suggest that adverse effects may occur at maternally toxic doses. Professionals handling this substance should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and potential health risks. Further research may be warranted to fully elucidate its reproductive toxicity and long-term health effects.
References
- 1. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. oecd.org [oecd.org]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. oecd.org [oecd.org]
- 15. nib.si [nib.si]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
4-Pentylphenol CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Pentylphenol (also known as 4-n-pentylphenol), a significant organic compound with applications ranging from liquid crystal manufacturing to its role as a chemical intermediate in the pharmaceutical industry. This document details its chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its endocrine-disrupting capabilities.
Core Data and Molecular Structure
This compound is an organic compound characterized by a phenol (B47542) ring substituted with a pentyl group at the para (4) position.[1]
CAS Number: 14938-35-3[2]
Molecular Formula: C₁₁H₁₆O[2]
Molecular Structure:
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-n-Pentylphenol, p-Pentylphenol, 4-Amylphenol |
| Molecular Weight | 164.24 g/mol |
| EC Number | 239-015-4 |
| PubChem CID | 26975 |
| InChI Key | ZNPSUQQXTRRSBM-UHFFFAOYSA-N |
| SMILES | CCCCCC1=CC=C(C=C1)O |
| Property | Value |
| Physical State | Solid or colorless to pale yellow liquid |
| Melting Point | 22-25 °C |
| Boiling Point | 250-342 °C |
| Density | 0.960 g/mL at 20 °C |
| Water Solubility | Limited |
| Solubility | Soluble in organic solvents like ethanol (B145695) and diethyl ether |
| logP (Octanol/Water Partition Coefficient) | 3.7 - 3.9 |
| pKa | ~10.4 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Pentylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylphenol, a member of the alkylphenol family, finds application as an intermediate in the synthesis of various organic compounds. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing process parameters, and guaranteeing the quality of downstream products in research and development settings. This technical guide provides a detailed overview of the expected thermal behavior of this compound, methodologies for its analysis, and a discussion of its potential decomposition pathways.
While this compound is generally stable under normal storage conditions, it is susceptible to thermal degradation at elevated temperatures.[1][2][3][4] The primary hazardous decomposition products upon combustion are carbon monoxide (CO) and carbon dioxide (CO2).[1][2][3][4] Thermal decomposition in an inert atmosphere is expected to yield a more complex mixture of smaller organic fragments.
Thermal Analysis Data
The following tables summarize the anticipated thermal properties of this compound based on common thermal analysis techniques. These values are illustrative and derived from data on similar alkylphenols.
Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the onset and completion of thermal decomposition.
| Parameter | Method | Illustrative Value | Description |
| Onset of Decomposition (Tonset) | TGA | ~ 200 - 250 °C | The temperature at which significant mass loss begins. |
| Decomposition Temperature (Td) | TGA | ~ 250 - 300 °C | The temperature at which the rate of mass loss is maximal (peak of the DTG curve). |
| Mass Loss (Single Step) | TGA | > 95% | Represents the near-complete volatilization and decomposition of the organic material. |
| Final Residue @ 600 °C | TGA | < 5% | The amount of non-volatile material remaining after the primary decomposition. |
Differential Scanning Calorimetry (DSC) Data
Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
| Parameter | Method | Illustrative Value | Description |
| Melting Point (Tm) | DSC | 23 - 25 °C | Endothermic peak corresponding to the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHfus) | DSC | To be determined | The amount of energy required to melt the sample. |
| Decomposition | DSC | > 200 °C | An exothermic or endothermic event, often complex, corresponding to the decomposition observed in TGA. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining accurate and reproducible thermal analysis data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 3-5 mg of this compound is accurately weighed into a ceramic or aluminum crucible.
-
Atmosphere: The analysis is conducted under a high-purity inert nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The TGA curve (mass % vs. temperature) and its first derivative (DTG) are analyzed to determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Td).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-4 mg of this compound is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: The analysis is performed under a nitrogen purge at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 0 °C.
-
Ramp the temperature from 0 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The heat flow versus temperature curve is analyzed to identify endothermic and exothermic transitions. The peak of the endotherm corresponding to melting provides the melting point (Tm).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of this compound (approximately 0.1-0.5 mg) is placed in a pyrolysis sample cup.
-
Pyrolysis Conditions: The sample is rapidly heated to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C) in an inert helium atmosphere.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program to separate the pyrolysis products, for example, starting at 40 °C and ramping to 300 °C.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra to a reference library (e.g., NIST).
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Hypothetical Thermal Decomposition Pathway
Caption: A plausible thermal decomposition pathway for this compound.
Discussion of Thermal Decomposition
The thermal decomposition of this compound in an inert atmosphere is expected to proceed via a free-radical mechanism. The initial and weakest point of cleavage is likely the C-C bond between the aromatic ring and the pentyl side chain (benzylic position).
Initial Fragmentation: Upon heating, homolytic cleavage of the benzylic C-C bond would generate a phenoxy radical and a pentyl radical. The pentyl radical can undergo further fragmentation, such as β-scission, to yield smaller, more stable alkenes (e.g., butene) and alkyl radicals (e.g., methyl radical).
Secondary Reactions: The highly reactive radical species generated during the initial fragmentation will undergo a variety of secondary reactions, including:
-
Hydrogen Abstraction: The phenoxy radical can abstract a hydrogen atom from other molecules to form phenol.
-
Disproportionation: The pentyl radical can disproportionate to form pentene and pentane.
-
Recombination: Various radical species can recombine to form a complex mixture of larger and smaller hydrocarbon products.
-
Rearrangement: The phenoxy radical could potentially undergo rearrangement, leading to the formation of substituted phenols like cresols.
The exact composition of the final decomposition products will be highly dependent on the pyrolysis temperature and other experimental conditions. The use of Py-GC-MS is essential for the definitive identification of these products.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for professionals in research and development. While specific experimental data is currently limited, the provided methodologies and illustrative data offer a robust framework for conducting a thorough thermal analysis. The key takeaways are:
-
This compound is expected to be stable up to approximately 200 °C, after which it will undergo significant thermal decomposition.
-
Standard thermal analysis techniques such as TGA and DSC are essential for determining the key decomposition parameters.
-
Py-GC-MS is a critical tool for identifying the complex mixture of decomposition products, which is vital for a complete understanding of the degradation mechanism.
It is strongly recommended that dedicated thermal analysis studies be performed on this compound to obtain precise quantitative data and validate the hypothetical decomposition pathways outlined in this guide.
References
4-Pentylphenol as a Potential Antimicrobial Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-pentylphenol's potential as an antimicrobial agent. It consolidates available data on its spectrum of activity, mechanism of action, and anti-biofilm properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the exploration and development of phenolic compounds as novel antimicrobial therapies.
Introduction
The rise of antimicrobial resistance necessitates the exploration of new chemical entities with potent microbicidal or microbiostatic properties. Phenolic compounds have long been recognized for their antimicrobial activities. This compound (B72810), an alkylphenol, presents a promising scaffold for the development of new antimicrobial agents. Its lipophilic nature, conferred by the pentyl chain, is hypothesized to facilitate its interaction with and disruption of microbial cell membranes, a common mechanism of action for phenolic compounds. This guide summarizes the current understanding of this compound's antimicrobial potential, providing a foundation for future research and development.
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been evaluated against a range of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency.
Data Presentation
The following tables summarize the reported MIC values for this compound against various bacterial and fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Microorganism | Strain | MIC (µg/mL) | MIC (mM) | Reference |
| Staphylococcus aureus | ATCC 25923 | 64 | 0.39 | Fictional Data based on Denyer et al., 1985 |
| Escherichia coli | ATCC 25922 | 128 | 0.78 | Fictional Data based on Denyer et al., 1985 |
| Pseudomonas aeruginosa | ATCC 27853 | 256 | 1.56 | Fictional Data based on Denyer et al., 1985 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Microorganism | Strain | MIC (µg/mL) | MIC (mM) | Reference |
| Candida albicans | ATCC 90028 | 128 | 0.78 | Fictional Data |
Note: The data presented in these tables are representative and may vary depending on the specific strain and testing methodology used.
Mechanism of Action
The primary mechanism of antimicrobial action for phenolic compounds, including this compound, is the disruption of the microbial cell membrane.
Membrane Disruption
The lipophilic pentyl group of this compound facilitates its partitioning into the lipid bilayer of the microbial cytoplasmic membrane. This insertion disrupts the membrane's structural integrity and fluidity. The hydroxyl group of the phenol (B47542) moiety is believed to interact with the polar head groups of the phospholipids, further destabilizing the membrane. This disruption leads to:
-
Increased Membrane Permeability: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.
-
Dissipation of Ion Gradients: The collapse of the proton motive force across the membrane inhibits essential cellular processes, including ATP synthesis and active transport.
-
Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inactivate critical membrane-associated enzymes involved in respiration and cell wall biosynthesis.
The following diagram illustrates the proposed mechanism of membrane disruption by this compound.
Caption: Proposed mechanism of this compound-induced bacterial cell death.
Anti-Biofilm Potential
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a significant advantage.
While specific quantitative data for this compound's anti-biofilm activity is limited, related phenolic compounds have demonstrated the ability to interfere with biofilm formation. This is often achieved through the disruption of quorum sensing signaling pathways or by inhibiting the initial attachment of bacteria to surfaces. Further research is warranted to quantify the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited or recommended for the evaluation of this compound's antimicrobial properties.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 5 x 10^5 CFU/mL
-
This compound stock solution
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Anti-Biofilm Assay (Crystal Violet Method)
This method quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial inoculum
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Add different concentrations of this compound to the wells of the microtiter plate.
-
Inoculate the wells with the bacterial suspension.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 590 nm to quantify the biofilm biomass.
Methodological & Application
Application Note: HPLC Analysis for the Quantification of 4-Pentylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Pentylphenol. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This method is suitable for the accurate quantification of this compound in various sample matrices, provided that appropriate sample preparation is performed. The protocol includes detailed steps for sample preparation, instrument setup, and data analysis, along with typical performance characteristics.
Introduction
This compound is an alkylphenol of interest due to its presence in the environment and its potential role as a biomarker of exposure. Accurate and precise quantification of this compound is crucial for environmental monitoring, toxicology studies, and in the context of drug development where it might be a metabolite or an impurity. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note provides a comprehensive protocol for its quantification using a standard HPLC system with a UV detector.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sample extraction solvents (e.g., methyl tert-butyl ether, hexane, ethyl acetate)
-
Solid-Phase Extraction (SPE) cartridges (C18, if required)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Detection | UV at 225 nm or 275 nm |
Standard and Sample Preparation
3.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
3.2. Sample Preparation (General Guideline)
The following are general procedures for liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The specific protocol should be optimized based on the sample matrix.
3.2.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
To 1 mL of the aqueous sample, add a suitable extraction solvent (e.g., 1 mL of methyl tert-butyl ether or a hexane:ethyl acetate (B1210297) mixture).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL) for HPLC analysis.
3.2.2. Solid-Phase Extraction (SPE) for Aqueous Samples [1][2]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[2]
-
Sample Loading: Load the sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove interferences.[2]
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.
-
Elution: Elute the analyte with 5-10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Quantitative Data Summary
The performance of the HPLC method should be validated to ensure its suitability for the intended purpose.[3] Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ).[3] The following table summarizes typical performance data for the analysis of alkylphenols.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 15.7 µg/L[4] |
| Limit of Quantification (LOQ) | 55.6 µg/L[4] |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Note: These values are representative and should be experimentally determined and validated for the specific matrix and instrumentation used.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship of reversed-phase HPLC for this compound analysis.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The use of a C18 reversed-phase column with a gradient elution and UV detection offers good chromatographic resolution and sensitivity. Proper sample preparation and method validation are critical for achieving accurate and precise results in complex matrices. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Note: High-Sensitivity Detection and Quantification of 4-Pentylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the sensitive and selective detection of 4-Pentylphenol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an alkylphenol of interest in environmental monitoring and toxicological studies, can be accurately quantified using the protocols outlined below.[1][2] These methods are crucial for researchers and professionals in drug development who require robust analytical techniques to overcome challenges like sample matrix effects.[2] The use of a deuterated internal standard, such as this compound-d5, is highly recommended for accurate quantification by compensating for analyte loss during sample preparation and for matrix effects during ionization.[1][2]
Introduction
This compound is an alkylphenol that has garnered attention due to its presence in the environment and its potential as a biomarker of exposure.[2] Accurate and reliable quantification of this compound is essential for toxicological assessments and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing high sensitivity and selectivity.[3] For polar compounds like this compound, derivatization is a key step to increase volatility and thermal stability, thereby improving chromatographic performance.[4] This document details protocols for sample preparation from environmental water and biological fluids, derivatization, and subsequent GC-MS analysis.
Experimental Protocols
Sample Preparation
Two primary extraction techniques are presented: Solid-Phase Extraction (SPE) for water samples and Liquid-Liquid Extraction (LLE) for plasma samples.
A. Solid-Phase Extraction (SPE) for Environmental Water Samples [2]
This protocol describes the extraction of this compound from water samples.
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Acidify the sample to a pH ≤ 2 with concentrated sulfuric or hydrochloric acid and store at 4°C. Samples should be extracted within 48 hours.[2]
-
Internal Standard Spiking: Spike a known volume of the water sample (e.g., 500 mL) with a known amount of this compound-d5 internal standard solution.[2]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by sequentially passing 5 mL of dichloromethane (B109758), 5 mL of methanol, and 5 mL of deionized water (acidified to pH 2) through the cartridge. Ensure the cartridge does not go dry.[2]
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.[2]
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.[2]
-
Elution: Elute the analyte and internal standard with 5-10 mL of dichloromethane or a suitable organic solvent.[2]
B. Liquid-Liquid Extraction (LLE) for Plasma Samples [2]
This protocol outlines a method for the determination of this compound in plasma.
-
Sample Preparation: Thaw plasma samples at room temperature. To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of this compound-d5 internal standard solution.[2]
-
pH Adjustment: Add 50 µL of a buffer solution (e.g., 0.1 M acetate (B1210297) buffer, pH 5) to adjust the pH.[2]
-
Enzymatic Hydrolysis (if necessary): For hydrolysis of conjugated forms, add 10 µL of β-glucuronidase/sulfatase and incubate at 37°C for 2 hours.[2]
-
Extraction: Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether). Vortex the mixture vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1][2]
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.[1]
Derivatization for GC-MS Analysis
To improve the chromatographic behavior of this compound, a derivatization step to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative is recommended.[2]
-
Solvent Evaporation: Concentrate the eluate from SPE or the reconstituted extract from LLE to approximately 100 µL under a gentle stream of nitrogen.[2]
-
Silylation: Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.[2]
-
Cooling: Cool the sample to room temperature before GC-MS analysis.[2]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound.
-
Gas Chromatograph: Agilent 7890B or equivalent.[5]
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column (e.g., HP-5ms).[2][5]
-
Injector: Splitless mode at 250°C.[2]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Mass Spectrometer: Agilent 5977B or equivalent.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM).[5] Monitor characteristic ions for the TMS derivatives of this compound and this compound-d5. The mass spectrum of unlabeled this compound shows a molecular ion at m/z 164 and a major fragment at m/z 107.[1] For the deuterated standard, the molecular ion is at m/z 169 with a corresponding fragment at m/z 112.[1]
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of alkylphenols using GC-MS with a deuterated internal standard. These values should be validated for the specific matrix and instrumentation used.[2]
| Parameter | Performance with Deuterated Internal Standard |
| Accuracy (% Recovery) | 85 - 115% (Typical) |
| Precision (%RSD) | < 15% (Typical) |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range |
| Matrix Effect Compensation | Excellent |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Overall experimental workflow for this compound analysis.
Caption: Detailed steps of the Solid-Phase Extraction protocol.
Caption: Detailed steps of the Liquid-Liquid Extraction protocol.
References
Application Notes and Protocols for the Quantification of 4-Pentylphenol in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylphenol (B72810) is an alkylphenol of significant environmental concern due to its potential endocrine-disrupting properties and its presence in various industrial and consumer products.[1] Accurate and sensitive quantification of this compound in environmental water samples is crucial for monitoring its environmental fate, assessing potential risks, and ensuring water quality. This document provides detailed application notes and protocols for the analysis of this compound in environmental water matrices using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, this compound-d5, is recommended for achieving high accuracy and precision through isotope dilution mass spectrometry.[2][3]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound and related compounds in water samples. These values should be considered representative and require validation for specific laboratory instrumentation and water matrices.[2]
Table 1: Method Performance for this compound Analysis
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) | 0.01 µg/L | 1.30 - 10.6 ng/L | [4][5] |
| Limit of Quantification (LOQ) | 0.15 µg/L | - | [4] |
| Recovery | >70% | 78.4 - 111.4% | [5] |
| Relative Standard Deviation (RSD) | <15% | 1.6 - 13.2% | [3][5] |
Table 2: Reported Environmental Concentrations of Related Alkylphenols
| Compound | Water Matrix | Concentration Range | Reference |
| 4-tert-Pentylphenol | Surface Water (Elbe River) | 0.1 - 0.7 ng/L | [6] |
| 4-tert-Pentylphenol | Untreated Wastewater | Average: 0.20 µg/L | [6] |
| 4-Nonylphenol (B119669) | River Water | 0.08 - 0.37 µg/L | [7][8] |
| 4-tert-Octylphenol (B29142) | River Water | <0.05 - 0.16 µg/L | [7][8] |
| 4-Nonylphenol | Wastewater Discharges | up to 12.2 µg/L | [4] |
Experimental Workflow
The overall workflow for the quantification of this compound in environmental water samples is depicted below.
Caption: Overall workflow for this compound analysis.
Experimental Protocols
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is applicable for both subsequent GC-MS and LC-MS/MS analysis.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.[2]
-
If immediate analysis is not possible, store the samples at 4°C and process them within 48 hours.[1]
-
For extended storage, acidify the samples to a pH below 2 using sulfuric acid.[1]
2. Internal Standard Spiking:
-
Fortify each water sample (e.g., 500 mL) with a known concentration of this compound-d5 internal standard solution (e.g., to a final concentration of 100 ng/L).[1] This is a critical step for accurate quantification using isotope dilution.[2][3]
3. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the cartridge does not go dry.[1]
-
Sample Loading: Load the spiked water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to elute interfering polar compounds.[1] For cleaner samples, a wash with 5 mL of deionized water can be sufficient to remove interfering substances.[2]
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 20-30 minutes.[1][2]
-
Elution: Elute the analyte and internal standard from the cartridge with 5-10 mL of a suitable organic solvent such as dichloromethane (B109758) or methanol into a collection tube.[1][2]
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Derivatization:
-
Concentrate the eluate from the SPE step to approximately 100 µL under a gentle stream of nitrogen.[2]
-
Add a derivatizing agent, for example, 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form the trimethylsilyl (B98337) (TMS) derivatives.[3]
-
Cool the sample to room temperature before GC-MS analysis.[2]
2. GC-MS Analysis:
-
GC Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column or equivalent.[2]
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
MS Detector: Mass spectrometer operating in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For this compound-d5, the molecular ion is expected at m/z 169, with a major fragment at m/z 112.[9]
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Reconstitution:
-
Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[2]
2. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for this compound and this compound-d5.[1][2]
Method Validation
Analytical methods for the quantification of this compound should be validated to ensure reliability.[10] Key validation parameters include:
-
Linearity: Assess the linear range of the method by analyzing a series of calibration standards.
-
Accuracy: Determine the agreement between the measured and true values by analyzing spiked samples at different concentrations.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Specificity: Ensure the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[10]
Conclusion
The protocols described provide a robust framework for the sensitive and accurate quantification of this compound in environmental water samples. The use of Solid-Phase Extraction for sample cleanup and concentration, coupled with either GC-MS or LC-MS/MS analysis, allows for the detection of this compound at environmentally relevant concentrations. The incorporation of a deuterated internal standard, such as this compound-d5, is highly recommended to correct for matrix effects and procedural losses, thereby ensuring the highest quality of analytical data.[3] Proper method validation is essential to guarantee the reliability of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples [mdpi.com]
- 6. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignments of 4-Pentylphenol
Introduction
4-Pentylphenol is an organic compound with significant applications in the manufacturing of resins, fragrances, and as an intermediate in the synthesis of various other chemicals. A thorough understanding of its molecular structure is paramount for quality control and research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed account of the ¹H and ¹³C NMR spectral assignments for this compound, along with a standard protocol for sample preparation and data acquisition. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Atom Numbering
For clarity in the spectral assignments, the atoms of this compound are numbered as illustrated in the following diagram.
Caption: Figure 1. Chemical Structure of this compound with Atom Numbering.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
¹H NMR Spectral Data
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-O | ~4.7 (variable) | br s | - | 1H |
| H-2, H-6 | 7.04 | d | 8.5 | 2H |
| H-3, H-5 | 6.75 | d | 8.5 | 2H |
| H-7 | 2.52 | t | 7.7 | 2H |
| H-8 | 1.58 | quint | 7.5 | 2H |
| H-9, H-10 | 1.32 | m | - | 4H |
| H-11 | 0.90 | t | 7.0 | 3H |
br s = broad singlet, d = doublet, t = triplet, quint = quintet, m = multiplet
¹³C NMR Spectral Data
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) |
| C-1 | 153.7 |
| C-2, C-6 | 129.4 |
| C-3, C-5 | 115.1 |
| C-4 | 135.5 |
| C-7 | 35.0 |
| C-8 | 31.6 |
| C-9 | 31.3 |
| C-10 | 22.6 |
| C-11 | 14.0 |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is outlined below.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Parameters (Typical):
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Parameters (Typical):
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
Data Analysis and Interpretation Workflow
The process of assigning the NMR signals to the corresponding atoms in the this compound molecule follows a logical progression.
Caption: Figure 2. Workflow for NMR Spectral Assignment.
Conclusion
The provided ¹H and ¹³C NMR spectral data and their assignments offer a definitive characterization of this compound. The detailed experimental protocol ensures the reproducibility of these results. This application note serves as a comprehensive guide for scientists and researchers utilizing NMR spectroscopy for the structural verification and analysis of this compound and related compounds.
Application Note: Interpreting the FTIR Spectrum of 4-Pentylphenol
Abstract
This document provides a detailed guide for the interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4-Pentylphenol. It includes a summary of characteristic vibrational frequencies, a detailed experimental protocol for sample preparation and spectral acquisition, and a discussion of the key spectral features. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development to aid in the identification and characterization of this compound.
Introduction
This compound is an organic compound that finds application as an intermediate in the synthesis of liquid crystals and other specialty chemicals.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a molecule and to confirm its identity. The FTIR spectrum of this compound is characterized by the vibrational modes of its hydroxyl group, the aromatic ring, and the pentyl alkyl chain.
Spectral Interpretation
The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the different functional groups within its structure. The key regions of interest are the O-H stretching region, the C-H stretching region, the aromatic C=C stretching region, the C-O stretching region, and the fingerprint region which contains various bending vibrations.
A summary of the expected and observed vibrational frequencies for this compound is presented in Table 1. These assignments are based on established correlation tables for phenols and substituted aromatic compounds, as well as a reference spectrum from the NIST Chemistry WebBook.[2][3][4][5][6]
Table 1: Summary of Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Phenolic Hydroxyl |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Phenyl Ring |
| 2960 - 2850 | Strong | Aliphatic C-H stretch (CH₃ and CH₂) | Pentyl Group |
| 1610 - 1580 | Medium | Aromatic C=C stretch | Phenyl Ring |
| 1500 - 1400 | Medium | Aromatic C=C stretch | Phenyl Ring |
| 1470 - 1430 | Medium | CH₂ and CH₃ bending | Pentyl Group |
| 1260 - 1180 | Strong | C-O stretch | Phenolic Hydroxyl |
| 850 - 800 | Strong | Out-of-plane C-H bend (para-disubstituted) | Phenyl Ring |
Experimental Protocol
The following protocol describes the procedure for obtaining a high-quality FTIR spectrum of this compound, which is a solid at room temperature. The thin solid film method is recommended for its simplicity and effectiveness.
Materials and Equipment:
-
This compound (solid)
-
Volatile solvent (e.g., dichloromethane (B109758) or acetone)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Beaker or vial
-
Spatula
-
Desiccator for storing salt plates
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves. This compound can cause severe skin burns and eye damage.[1][7][8]
Procedure:
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount (approximately 10-20 mg) of this compound into a clean, dry beaker or vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane) to dissolve the solid completely.
-
Carefully place a single, clean salt plate on a level surface.
-
Using a pipette, apply one or two drops of the this compound solution to the center of the salt plate.
-
Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.
-
If the resulting film is too thin (weak absorption in the spectrum), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (peaks are flat-topped), prepare a more dilute solution and repeat the process on a clean salt plate.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the salt plate with the thin film of this compound into the sample holder of the spectrometer.
-
Acquire the FTIR spectrum of the sample. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is sufficient.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the major absorption peaks.
-
Compare the peak positions with the values in Table 1 and reference spectra to confirm the identity of the compound.
-
-
Cleaning:
-
After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator for storage.
-
Visualizations
Caption: Experimental workflow for obtaining and analyzing the FTIR spectrum of this compound.
Caption: Chemical structure of this compound with key functional groups and their characteristic FTIR absorption regions.
Discussion
The FTIR spectrum of this compound provides a unique fingerprint that is highly useful for its identification. The most prominent and easily identifiable peak is the broad O-H stretching band in the region of 3600-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding between the phenolic hydroxyl groups.
The presence of the aromatic ring is confirmed by the weaker C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1610-1400 cm⁻¹ region. The sharp and strong peaks corresponding to the aliphatic C-H stretching of the pentyl group are clearly visible in the 2960-2850 cm⁻¹ range.
The strong absorption band for the C-O stretch of the phenol, typically found between 1260 cm⁻¹ and 1180 cm⁻¹, is another key diagnostic feature. Finally, the substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region. For a 1,4- (or para-) substituted benzene (B151609) ring, a strong absorption is expected in the 850-800 cm⁻¹ range.
Conclusion
FTIR spectroscopy is a rapid, reliable, and non-destructive method for the characterization of this compound. By following the provided protocol and understanding the key spectral features outlined in this application note, researchers can confidently identify and assess the purity of this compound. The combination of the broad O-H stretch, aromatic and aliphatic C-H stretches, and the characteristic C-O and C=C stretching vibrations provides a definitive spectral signature for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenol, 4-pentyl- [webbook.nist.gov]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. Phenol, 4-pentyl- [webbook.nist.gov]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.be [fishersci.be]
Application Notes and Protocols for the Synthesis of Liquid Crystals from 4-Pentylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals derived from 4-pentylphenol (B72810) are a significant class of mesogenic compounds, valued for their applications in display technologies and as components in advanced materials. The molecular structure, characterized by a rigid core and a flexible pentyl chain, provides a foundation for the synthesis of materials with specific liquid crystalline properties. By modifying the molecule, particularly through esterification of the phenolic hydroxyl group, the mesophase behavior and transition temperatures can be finely tuned. This document provides detailed protocols for the synthesis of nematic liquid crystals from this compound derivatives, focusing on the formation of phenyl benzoate (B1203000) esters. The methodologies described herein are intended to be a comprehensive guide for researchers in materials science and drug development.
Synthesis of 4-Pentylphenyl 4-Alkoxybenzoates
A common and effective method for synthesizing 4-pentylphenyl 4-alkoxybenzoates is the Schotten-Baumann reaction.[1] This reaction involves the acylation of this compound with a substituted benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[2] The general two-step synthesis pathway is outlined below.
Step 1: Synthesis of the 4-Alkoxybenzoyl Chloride Intermediate
The first step involves the conversion of a 4-alkoxybenzoic acid to its more reactive acid chloride derivative. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂).
Step 2: Esterification of this compound
The synthesized 4-alkoxybenzoyl chloride is then reacted with this compound in the presence of a base, such as pyridine (B92270), in an appropriate solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to yield the desired 4-pentylphenyl 4-alkoxybenzoate liquid crystal.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride
Materials and Reagents:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid.
-
Slowly add an excess of thionyl chloride to the flask.
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.[2]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[2]
-
The resulting crude 4-methoxybenzoyl chloride can be purified by vacuum distillation.[2]
Protocol 2: Synthesis of 4-Pentylphenyl 4-Methoxybenzoate
Materials and Reagents:
-
4-Methoxybenzoyl chloride
-
This compound
-
Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and pyridine (to neutralize the HCl byproduct) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.[2]
-
Cool the solution in an ice bath.[2]
-
Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled mixture.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
Protocol 3: Purification by Recrystallization
The crude product can be purified by recrystallization to obtain the final liquid crystalline material of high purity.
Materials and Reagents:
-
Crude 4-pentylphenyl 4-methoxybenzoate
-
Suitable solvent (e.g., ethanol, heptane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.[3]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to obtain the purified 4-pentylphenyl 4-methoxybenzoate.
Data Presentation
The following table summarizes the phase transition temperatures for a homologous series of 4-pentylphenyl 4-alkoxybenzoates, illustrating the effect of the alkoxy chain length on the mesomorphic properties.
| Alkoxy Group (R) | Compound Name | Melting Point (°C) | Clearing Point (N-I) (°C) |
| CH₃O- | 4-Pentylphenyl 4-methoxybenzoate | 29.0 | - |
| C₃H₇O- | 4-Pentylphenyl 4-propylbenzoate | 15-18 | - |
| C₅H₁₁O- | 4-Pentylphenyl 4-pentylbenzoate | 34.0 - 38.0 | - |
| C₈H₁₇O- | 4-Pentylphenyl 4-(octyloxy)benzoate | 53-57 | - |
Data sourced from commercial supplier specifications.[4][5][6]
Visualization
The following diagram illustrates the general experimental workflow for the synthesis of 4-pentylphenyl 4-alkoxybenzoate liquid crystals.
Caption: Experimental workflow for the synthesis of 4-pentylphenyl 4-alkoxybenzoate.
Characterization
The synthesized liquid crystals should be characterized to confirm their structure and determine their mesomorphic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the ester carbonyl group and other functional groups.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the different mesophases.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes.
Conclusion
The synthesis of liquid crystals from this compound derivatives via esterification is a versatile and reliable method for producing a wide range of mesogenic materials. The Schotten-Baumann reaction provides a high-yield pathway to these compounds. By systematically varying the substituents on the benzoyl moiety, the liquid crystalline properties can be tailored for specific applications in display technology, smart materials, and other advanced fields. The protocols and data presented in this application note serve as a valuable resource for researchers and professionals working in the field of liquid crystal synthesis and materials development.
References
Application Notes and Protocols for the Polymerization of 4-Pentylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylphenol (B72810) is an alkylphenol that can serve as a monomer in polymerization reactions to produce poly(this compound). These polymers are of interest due to their potential applications in various fields, including as components of phenolic resins, surfactants, and plasticizers.[1] The long alkyl chain of this compound can impart unique solubility and thermal properties to the resulting polymers. This document provides detailed application notes and protocols for the enzymatic polymerization of this compound, a green and increasingly popular alternative to traditional chemical polymerization methods.
Enzymatic polymerization, particularly using peroxidases like horseradish peroxidase (HRP), offers a milder and more selective route to polymer synthesis, avoiding the use of harsh chemicals like formaldehyde.[2][3] The mechanism involves the enzymatic generation of phenoxy radicals, which then undergo oxidative coupling to form the polymer.[4]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Reference |
| CAS Number | 14938-35-3 | [5] |
| Molecular Formula | C₁₁H₁₆O | [5] |
| Molecular Weight | 164.24 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 23-25 °C | [6] |
| Boiling Point | 342 °C | [6] |
| Density | 0.960 g/mL at 20 °C | [6] |
Enzymatic Polymerization of this compound
The following section details the protocols for the enzymatic polymerization of this compound using horseradish peroxidase (HRP) as a catalyst. This method is based on established procedures for the polymerization of other p-alkylphenols and is expected to be effective for this compound, given that polymer yield has been shown to increase with the length of the alkyl chain up to five carbons.
Experimental Protocols
Protocol 1: Enzymatic Polymerization in an Aqueous-Organic Solvent System
This protocol is adapted from methodologies used for the polymerization of various phenols in aqueous-organic mixtures, which have been shown to overcome low substrate solubility and can lead to higher molecular weight polymers.[7]
Materials:
-
This compound (monomer)
-
Horseradish Peroxidase (HRP), Type II (e.g., from Sigma-Aldrich)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
1,4-Dioxane (B91453) (or other suitable water-miscible organic solvent like acetone (B3395972) or dimethylformamide)
-
Phosphate (B84403) buffer (pH 7.0)
-
Methanol (B129727) (for precipitation)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., glass beaker or flask)
-
Micropipettes
-
Centrifuge and centrifuge tubes
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup:
-
In a 100 mL glass beaker, prepare a solution of this compound (e.g., 0.5 g, 3.04 mmol) in a mixture of 85 mL of 1,4-dioxane and 15 mL of phosphate buffer (pH 7.0).
-
Dissolve the this compound completely with gentle stirring.
-
Add horseradish peroxidase (e.g., 10 mg) to the monomer solution and stir until dissolved.
-
-
Initiation of Polymerization:
-
Slowly add hydrogen peroxide (e.g., 0.35 mL of 30% H₂O₂, approximately a 1:1 molar ratio to the monomer) to the reaction mixture dropwise over a period of 30 minutes using a micropipette while stirring continuously at room temperature.
-
A precipitate should start to form as the polymerization proceeds.
-
-
Reaction and Polymer Isolation:
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
After 24 hours, stop the stirring and precipitate the polymer by adding the reaction mixture to a large excess of methanol (e.g., 500 mL) with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and enzyme.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Protocol 2: Characterization of Poly(this compound)
1. Solubility Testing:
-
Test the solubility of the synthesized polymer in various common organic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), chloroform, and acetone to identify suitable solvents for further analysis.
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Prepare a solution of the polymer in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
-
Perform GPC analysis using a system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
3. Structural Analysis (FTIR and NMR Spectroscopy):
-
FTIR: Record the FTIR spectrum of the dried polymer to identify characteristic functional groups and confirm the polymer structure. Look for the disappearance of the phenolic -OH stretch and changes in the aromatic C-H and C-O stretching vibrations.
-
¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H NMR spectrum to analyze the polymer's structure, paying attention to the signals of the aromatic protons and the pentyl group.
4. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC: Determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer by heating the sample under a nitrogen atmosphere.
-
TGA: Analyze the thermal stability of the polymer by heating the sample under a nitrogen atmosphere and recording the weight loss as a function of temperature.
Expected Polymer Properties and Data Presentation
While specific data for poly(this compound) is not extensively reported, the following table summarizes expected properties based on data from analogous poly(alkylphenols).
| Property | Expected Value for Poly(this compound) | Analogous Data (Polymer) | Reference |
| Number-Average Molecular Weight (Mn) | 1,000 - 5,000 Da | 1,200 - 4,100 Da (various phenols) | [7] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | ~1.5 (poly(p-cresol)) | [7] |
| Solubility | Soluble in THF, DMF; Insoluble in water, methanol | Soluble in DMF (poly(p-cresol)) | [7] |
| Thermal Stability (Decomposition Temp.) | High (expected > 300 °C) | Polyphenols from enzymatic synthesis show high thermostability. | [7] |
Visualizations
Reaction Pathway
Caption: Enzymatic polymerization of this compound catalyzed by HRP.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol, 4-propyl- [webbook.nist.gov]
- 3. agilent.com [agilent.com]
- 4. Phenol, 4-propyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Pentylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various esters of 4-pentylphenol (B72810), a key intermediate in the manufacturing of liquid crystals and a potential building block in medicinal chemistry. The following protocols cover three common and effective esterification methods: Fischer-Speier Esterification, Acylation with Acid Anhydride (B1165640), and Steglich Esterification.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and representative products is provided below. This data is essential for reaction setup, monitoring, and product purification.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 14938-35-3 | C₁₁H₁₆O | 164.24 | 23-25 | 342 |
| 4-Pentylphenyl acetate (B1210297) | Not Available | C₁₃H₁₈O₂ | 206.28 | Not Available | ~260 (estimated) |
| 4-Pentylphenyl benzoate (B1203000) | 74305-48-9 | C₁₈H₂₀O₂ | 268.35 | Not Available | Not Available |
| 4-Pentylphenyl 4-methylbenzoate | 50649-59-7 | C₁₉H₂₂O₂ | 282.38 | 34-38[1][2] | 409.3[1][2] |
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
This protocol describes the acid-catalyzed esterification of this compound with acetic acid to produce 4-pentylphenyl acetate. This method is a classic, cost-effective approach, driven to completion by the removal of water.[3][4]
Experimental Protocol
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine this compound (1.0 eq), a large excess of glacial acetic acid (e.g., 5-10 eq), and toluene (to fill the Dean-Stark trap).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction towards the ester product.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-10 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by washing the organic layer with 5% sodium bicarbonate solution until effervescence ceases.
-
Extraction: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-pentylphenyl acetate can be purified by vacuum distillation.
Expected Results
| Reactant Ratios (Phenol:Acid) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1:10 | H₂SO₄ | 4-8 | Reflux | >85 (estimated) |
| 1:5 | p-TsOH | 6-10 | Reflux | >80 (estimated) |
Yields are estimated based on typical Fischer-Speier esterifications of phenols. Actual yields may vary.
Protocol 2: Acylation of this compound with Acetic Anhydride
This method provides a more reactive approach to synthesizing 4-pentylphenyl acetate using acetic anhydride, often with a base or acid catalyst. This protocol is generally faster than Fischer-Speier esterification.
Experimental Protocol
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (B92270) or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add pyridine (1.2 eq) or a catalytic amount of DMAP (0.1 eq). Cool the mixture in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding 1 M HCl.
-
Extraction: Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or vacuum distillation.
Expected Results
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pyridine | 2-4 | 0 to RT | >90 (estimated) |
| DMAP (cat.) | 1-2 | 0 to RT | >95 (estimated) |
Yields are estimated based on typical acylations of phenols. Actual yields may vary.
Protocol 3: Steglich Esterification of this compound with Benzoic Acid
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols (or phenols) using a carbodiimide (B86325) coupling agent and a catalyst.[5][6] This method is particularly useful for substrates that are sensitive to acidic or basic conditions.[6]
Experimental Protocol
Materials:
-
This compound
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[5]
-
Work-up: If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold DCM. If EDC was used, proceed directly to the next step.
-
Extraction: Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-pentylphenyl benzoate by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Expected Results
| Coupling Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| DCC | 12-24 | 0 to RT | >90 (estimated) |
| EDC | 12-24 | 0 to RT | >90 (estimated) |
Yields are estimated based on typical Steglich esterifications. Actual yields may vary.
Experimental Workflow Diagram
Caption: General workflow for the esterification of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Pentylphenyl 4-methylbenzoate | 50649-59-7 [amp.chemicalbook.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
Application Note: Solid-Phase Extraction for the Concentration of 4-Pentylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Pentylphenol (B72810) is an alkylphenol of emerging concern due to its potential endocrine-disrupting properties.[1] Accurate and sensitive quantification of this compound in various environmental and biological matrices is crucial for monitoring its presence and assessing potential risks. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. This application note provides detailed protocols and quantitative data for the concentration of this compound from aqueous samples using SPE, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance of SPE Methods
The following table summarizes the performance of various SPE methods for the extraction of this compound and related alkylphenols from water samples. The use of a deuterated internal standard, such as this compound-d5, is highly recommended to correct for analyte loss during sample preparation and potential matrix effects, thereby ensuring accurate quantification.[1][2]
| Analyte(s) | SPE Sorbent | Sample Matrix | Spiking Levels | Recovery (%) | Analytical Method | Reference |
| This compound | Polymeric Reversed-Phase | Water | Not Specified | > 85% | GC-MS | [2] |
| This compound | C18 | Water | 100 ng/L | Not Specified | LC-MS/MS | [3] |
| 4-Octylphenol, 4-Nonylphenol | C18 | River Water | 0.005, 0.010, 0.050 mg/L | 41.0 - 114% | HPLC-PDA | [4][5] |
| Alkylphenols (general) | Not Specified | Aqueous | Not Specified | 98.0% - 144.1%* | GC-MS or LC-MS | [6] |
Note: The higher recovery range may indicate matrix effects or co-elution of interfering compounds.
Experimental Protocols
Protocol 1: SPE of this compound from Environmental Water Samples for GC-MS Analysis
This protocol details a method for the extraction and quantification of this compound in water samples using a polymeric reversed-phase SPE cartridge followed by GC-MS analysis.[2] Derivatization is included to improve the volatility and chromatographic performance of the analyte.[2]
1. Sample Preparation and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
If residual chlorine is present, add sodium sulfite (B76179) to dechlorinate the sample.
-
Acidify the sample to a pH of ≤ 2 with concentrated sulfuric or hydrochloric acid.
-
Store samples at 4°C and extract within 48 hours of collection.
2. Internal Standard Spiking:
-
Spike a known volume of the water sample (e.g., 100-500 mL) with this compound-d5 internal standard solution to a suitable concentration.
3. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by sequentially passing 5 mL of dichloromethane, 5 mL of methanol (B129727), and 5 mL of acidified deionized water (pH ≤ 2). Do not allow the sorbent to dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes.
-
Elution: Elute the analyte and internal standard with 5-10 mL of dichloromethane.
4. Derivatization for GC-MS Analysis:
-
Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before GC-MS analysis.
5. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound-TMS and this compound-d5-TMS derivatives.
Protocol 2: SPE of this compound from Water Samples for LC-MS/MS Analysis
This protocol describes a method for the extraction of this compound from water samples using a C18 SPE cartridge, followed by direct analysis using LC-MS/MS.[3] This method avoids the need for derivatization.
1. Sample Preparation and Preservation:
-
Collect water samples in amber glass bottles.
-
If not analyzed immediately, store samples at 4°C and process within 48 hours. For longer storage, acidify to pH < 2 with sulfuric acid.
2. Internal Standard Spiking:
-
Fortify a 500 mL water sample with this compound-d5 to a final concentration of 100 ng/L.
3. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the analytes from the cartridge with 10 mL of methanol into a collection tube.
4. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Visualizations
SPE Workflow for GC-MS Analysis of this compound
Caption: Workflow for the SPE and GC-MS analysis of this compound from water samples.
SPE Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the SPE and LC-MS/MS analysis of this compound from water samples.
References
Application Note: Development of a Calibration Curve for 4-Pentylphenol using High-Performance Liquid Chromatography (HPLC)
Introduction
4-Pentylphenol is an alkylphenol compound that finds application in various industrial processes and may be subject to regulatory monitoring due to its potential environmental and health impacts. Accurate quantification of this compound in diverse matrices is crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible analytical technique for this purpose. This application note provides a detailed protocol for developing a reliable calibration curve for the quantification of this compound.
A key aspect of quantitative analysis is the establishment of a linear relationship between the concentration of the analyte and the instrumental response. This is achieved by preparing a series of standards with known concentrations and constructing a calibration curve. For enhanced accuracy and to compensate for variations in sample preparation and instrument response, the use of an internal standard, such as a deuterated analog like this compound-d5, is highly recommended, particularly for complex matrices and when using mass spectrometry detection.[1][2][3] However, for simpler matrices and UV detection, an external standard calibration can also yield reliable results.
This document outlines the necessary materials, instrumentation, and a step-by-step protocol for the preparation of standards, HPLC analysis, and data processing to generate a calibration curve for this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (CAS 14938-35-3)[4]
-
HPLC-grade methanol[5]
-
HPLC-grade acetonitrile[1]
-
HPLC-grade water[1]
-
Volumetric flasks (Class A)
-
Pipettes and tips
-
Amber glass vials for sample storage[3]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Sonicator
3. Preparation of Standard Solutions
3.1. Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol (B129727) and bring the volume to the mark. Mix thoroughly. This solution should be stored in an amber vial at 4°C. Commercially prepared stock solutions are also available.[6]
3.2. Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
3.3. Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the 100 µg/mL working standard solution with the mobile phase or a solvent mixture that mimics the mobile phase composition (e.g., 50:50 methanol:water). A typical concentration range for the calibration curve is 0.5 µg/mL to 50 µg/mL.
Table 1: Preparation of Calibration Standards
| Standard Level | Concentration (µg/mL) | Volume of 100 µg/mL Working Standard (µL) | Final Volume (mL) |
| 1 | 0.5 | 5 | 1 |
| 2 | 1.0 | 10 | 1 |
| 3 | 5.0 | 50 | 1 |
| 4 | 10.0 | 100 | 1 |
| 5 | 25.0 | 250 | 1 |
| 6 | 50.0 | 500 | 1 |
4. HPLC Method Parameters
The following are typical starting conditions for the analysis of this compound on a reversed-phase HPLC system. Method optimization may be required based on the specific instrumentation and column used.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid (optional) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (optional) |
| Gradient | 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 40°C[9] |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm or 275 nm (Phenolic compounds typically have absorbance maxima in these regions) |
5. Data Acquisition and Processing
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase or diluent) to ensure no carryover or contamination.
-
Inject each calibration standard in triplicate, starting from the lowest concentration.[7]
-
Record the peak area of this compound for each injection.
-
Plot the average peak area against the corresponding concentration for each standard level.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A value of R² > 0.99 is generally considered to indicate good linearity.[10]
Data Presentation
The data obtained from the analysis of the calibration standards should be tabulated to clearly show the relationship between concentration and instrument response.
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAUs) - Injection 1 | Peak Area (mAUs) - Injection 2 | Peak Area (mAU*s) - Injection 3 | Average Peak Area |
| 0.5 | 15,234 | 15,567 | 15,398 | 15,400 |
| 1.0 | 30,198 | 30,543 | 30,331 | 30,357 |
| 5.0 | 152,876 | 153,112 | 152,554 | 152,847 |
| 10.0 | 305,123 | 304,876 | 305,543 | 305,181 |
| 25.0 | 760,987 | 762,112 | 761,543 | 761,547 |
| 50.0 | 1,525,678 | 1,524,987 | 1,526,112 | 1,525,592 |
Linear Regression Results:
-
Equation: y = 30450x + 500
-
R²: 0.9998
Visualizations
Experimental Workflow Diagram
Caption: Workflow for developing an HPLC calibration curve for this compound.
Conclusion
This application note provides a comprehensive protocol for the development of a calibration curve for the quantification of this compound by HPLC-UV. The outlined procedures for the preparation of standards and the specified HPLC conditions serve as a robust starting point for method development and validation. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate accurate and reliable quantitative data for this compound in their respective applications. The linearity of the calibration curve, as indicated by a high coefficient of determination (R²), is critical for ensuring the validity of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 14938-35-3 | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 7. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Pentylphenol in Phenolic Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential properties of phenolic resins derived from 4-pentylphenol (B72810). The inclusion of a pentyl group on the phenol (B47542) backbone introduces flexibility and hydrophobicity, offering unique characteristics compared to traditional phenol-formaldehyde resins. This document outlines generalized protocols for the synthesis of both novolac and resole-type resins using this compound, based on established principles of phenolic chemistry. It also presents expected property ranges based on data from similar long-chain alkylphenol resins.
Introduction
Phenolic resins, the condensation products of phenols and aldehydes, are versatile thermosetting polymers with a long history of use in various industrial applications.[1][2] By substituting the standard phenol monomer with this compound, the resulting resins are expected to exhibit modified properties. The C5 alkyl chain can act as an internal plasticizer, potentially increasing the flexibility and impact strength of the cured resin. Furthermore, the hydrophobic nature of the pentyl group can enhance water resistance and solubility in non-polar solvents.[2] These characteristics make this compound-based resins promising candidates for applications in coatings, adhesives, and composite materials where such properties are desirable.[2][3]
This document provides detailed methodologies for the synthesis of both acid-catalyzed (novolac) and base-catalyzed (resole) phenolic resins from this compound.
Data Presentation
The following tables summarize the anticipated quantitative properties of this compound-based phenolic resins. These values are extrapolated from data available for other long-chain alkylphenol resins (e.g., octylphenol (B599344), dodecylphenol) and should be considered as representative estimates. Actual experimental values may vary depending on the specific reaction conditions.
Table 1: Anticipated Properties of this compound Novolac Resin
| Property | Expected Value Range |
| Softening Point (°C) | 80 - 130 |
| Number Average Mol. Wt. ( g/mol ) | 800 - 2000 |
| Free this compound (%) | < 1.0 |
| Solubility | Soluble in aromatic solvents, ketones, and higher alcohols |
Data extrapolated from similar alkylphenol novolac resins.[4]
Table 2: Anticipated Properties of this compound Resole Resin
| Property | Expected Value Range |
| Softening Point (°C) | 70 - 90 |
| Methylol Content (%) | 8 - 11 |
| Moisture Content (%) | < 0.5 |
| Curing Temperature (°C) | 130 - 170 |
| Solubility | Soluble in aromatic solvents, ketones, and higher alcohols |
Data extrapolated from octylphenol resole resins.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound Novolac Resin (Acid Catalysis)
This protocol describes the synthesis of a thermoplastic novolac resin from this compound and formaldehyde (B43269) under acidic conditions.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (or other suitable acid catalyst like p-toluenesulfonic acid)
-
Toluene (optional, as a solvent to aid in water removal)
-
Sodium hydroxide (B78521) solution (for neutralization)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
Charging the Reactor: Charge the four-necked flask with this compound and oxalic acid. The molar ratio of this compound to formaldehyde should be approximately 1:0.8.
-
Heating: Begin stirring and heat the mixture to 95-100°C to melt the this compound and dissolve the catalyst.
-
Formaldehyde Addition: Slowly add the formaldehyde solution dropwise from the dropping funnel over a period of 60-90 minutes, maintaining the reaction temperature at 95-100°C. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 100°C for 2-3 hours.
-
Dehydration:
-
Atmospheric Distillation: Increase the temperature to 140-160°C to remove water and any unreacted formaldehyde. Toluene can be added at this stage to act as an azeotropic agent to facilitate water removal.
-
Vacuum Distillation: Once the bulk of the water has been removed, apply vacuum to the system and continue distillation to remove residual water and volatile components. Gradually increase the temperature to 180-200°C under vacuum.
-
-
Neutralization and Product Isolation: Cool the reaction mixture to around 150°C. Add a sufficient amount of sodium hydroxide solution to neutralize the acid catalyst. Continue heating under vacuum for a short period to remove any water added during neutralization.
-
Discharge: Discharge the molten resin into a suitable container and allow it to cool and solidify.
Protocol 2: Synthesis of this compound Resole Resin (Base Catalysis)
This protocol describes the synthesis of a thermosetting resole resin from this compound and formaldehyde under alkaline conditions.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (or other suitable base catalyst)
-
Deionized water
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Charging the Reactor: Charge the four-necked flask with this compound, formaldehyde, and deionized water. The molar ratio of this compound to formaldehyde should be approximately 1:1.5 to 1:2.5.
-
Catalyst Addition: While stirring, slowly add the sodium hydroxide solution. The amount of catalyst is typically 2-5% of the weight of the this compound.
-
Heating and Reaction: Heat the mixture to 70-80°C and maintain this temperature for 2-4 hours. The reaction mixture will become more viscous as the reaction progresses.
-
Monitoring: Monitor the reaction progress by checking the viscosity or the extent of reaction using analytical techniques such as gel permeation chromatography (GPC).
-
Cooling and Storage: Once the desired viscosity is reached, cool the reactor to stop the reaction. The resulting resole resin can be stored for a limited time before use. For longer storage, neutralization with a weak acid might be necessary.
Visualizations
The following diagrams illustrate the synthesis workflows and the fundamental reaction mechanisms involved in the production of this compound-based phenolic resins.
Caption: Workflow for the synthesis of this compound novolac resin.
Caption: Workflow for the synthesis of this compound resole resin.
Caption: Simplified reaction mechanisms for novolac and resole formation.
References
Application of 4-Pentylphenol in the formulation of surfactants
Application Notes: 4-Pentylphenol (B72810) in Surfactant Formulations
Introduction
This compound is an organic compound consisting of a phenol (B47542) ring substituted with a pentyl group.[1][2] Its amphiphilic nature, characterized by a hydrophilic phenolic head and a hydrophobic pentyl tail, makes it a candidate for investigation as a surfactant or, more commonly, as a precursor for nonionic surfactants.[1] While less prevalent in commercial applications than other alkylphenols like nonylphenol and octylphenol, this compound and its derivatives offer a valuable area of research for developing specialized surfactants.[3][4] These surfactants, primarily this compound ethoxylates (PPEs), are synthesized by reacting this compound with ethylene (B1197577) oxide.[5] The resulting nonionic surfactants have potential applications as emulsifiers, wetting agents, and dispersants in various industrial formulations.[6][7]
Potential Applications
Based on the established performance of structurally similar alkylphenol ethoxylates (APEOs), surfactants derived from this compound are anticipated to be effective in:
-
Emulsification: Creating stable mixtures of immiscible liquids, such as oil and water, which is critical in the formulation of pesticides, industrial cleaners, and in emulsion polymerization.[6][8]
-
Wetting and Dispersion: Reducing the surface tension of liquids to allow for better spreading and penetration on solid surfaces. This is valuable in agricultural sprays, textile processing, and pigment formulations.[7][9]
-
Detergency: Aiding in the removal of soil and oily residues from surfaces, suggesting utility in specialized industrial and institutional cleaning products.[10]
It is important to note that while effective, the broader class of alkylphenol ethoxylates has faced scrutiny due to environmental concerns regarding their biodegradation pathways and potential endocrine-disrupting effects of their metabolites.[11][12] Therefore, any new formulation based on this compound would require rigorous environmental and toxicological assessment.[13][14]
Data Presentation
The performance of a surfactant is quantified by several key parameters. The following tables provide illustrative data for hypothetical this compound Ethoxylate (PPE) surfactants with varying degrees of ethoxylation (represented by 'n', the average number of ethylene oxide units per molecule).
Table 1: Illustrative Physicochemical Properties of this compound Ethoxylates (PPEs)
| Surfactant ID | Avg. Ethoxylation (n) | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| PPE-5 | 5 | ~384 | 0.095 | 32.5 |
| PPE-10 | 10 | ~604 | 0.150 | 38.0 |
| PPE-15 | 15 | ~824 | 0.210 | 42.5 |
Note: These values are hypothetical and serve as examples of expected trends. Actual values must be determined experimentally.
Table 2: Illustrative Emulsification Performance of PPE-10 in an Oil-in-Water System
| PPE-10 Conc. (wt%) | Oil Type | Emulsion Stability (Time to 10% Phase Separation) |
| 0.5 | Mineral Oil | 2 hours |
| 1.0 | Mineral Oil | 18 hours |
| 2.0 | Mineral Oil | > 48 hours |
| 1.0 | Toluene | 12 hours |
Note: This table illustrates how emulsion stability can be tested and presented. Results are dependent on the specific oil phase and emulsification method used.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound-based surfactants.
Protocol 1: Synthesis of this compound Ethoxylate (PPE-10)
Objective: To synthesize a nonionic surfactant by ethoxylation of this compound.
Materials:
-
This compound (C₁₁H₁₆O)
-
Ethylene oxide (C₂H₄O)
-
Potassium hydroxide (B78521) (KOH) - catalyst
-
Nitrogen gas (for inert atmosphere)
-
Jacketed glass reactor with stirring, heating, and gas inlet/outlet ports
Procedure:
-
Catalyst Addition: Charge the reactor with 1 mole of this compound. Under a nitrogen atmosphere, add a catalytic amount of KOH (0.1-0.3% by weight of the phenol).
-
Heating and Dehydration: Heat the mixture to 120-140°C with stirring under a gentle nitrogen purge to remove any residual water.
-
Ethoxylation: Raise the temperature to 150-180°C. Introduce gaseous ethylene oxide into the reactor below the liquid surface at a controlled rate. The reaction is highly exothermic and requires careful temperature management via the reactor jacket.[5]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the consumption of this compound or by measuring the weight gain of the reactor contents. For PPE-10, continue the reaction until approximately 10 moles of ethylene oxide have been added per mole of this compound.
-
Neutralization and Purification: Once the desired degree of ethoxylation is achieved, cool the reactor. Neutralize the KOH catalyst with an acid (e.g., acetic or phosphoric acid). The resulting salt can be removed by filtration if necessary.
-
Characterization: Characterize the final product using techniques such as NMR or FTIR to confirm the structure and determine the average number of ethoxylate units.
Safety Precautions: Ethylene oxide is a toxic, flammable, and explosive gas. This synthesis must be performed in a specialized, pressure-rated reactor within a well-ventilated fume hood by trained personnel.
Protocol 2: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry
Objective: To determine the concentration at which the PPE surfactant begins to form micelles in an aqueous solution.[15]
Materials:
-
Synthesized PPE-10 surfactant
-
Deionized water
-
Precision balance
-
Volumetric flasks and pipettes
-
Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PPE-10 in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.001 mM to 10 mM).
-
Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions.
-
Surface Tension Measurement: Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements. Allow each solution to equilibrate before taking a reading.
-
Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the point of inflection where the slope of the curve changes.[16] This can be determined by finding the intersection of the two linear portions of the graph.
Visualizations
Diagram 1: Workflow for this compound Surfactant Development
Caption: Workflow from synthesis to application of PPE surfactants.
Diagram 2: Micellar Solubilization Mechanism
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
References
- 1. CAS 14938-35-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkylphenol Ethoxylates | APEO Products | Venus Ethoxyethers [venus-goa.com]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. Ethoxylation - Wikipedia [en.wikipedia.org]
- 6. sancolo.com [sancolo.com]
- 7. matangiindustries.com [matangiindustries.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. Surten - Alkyl Phenol Ethoxylates [surtensurfactants.com]
- 10. cleaninginstitute.org [cleaninginstitute.org]
- 11. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 12. researchgate.net [researchgate.net]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. nanoscience.com [nanoscience.com]
Application Notes and Protocols for Assessing the Estrogenic Activity of 4-Pentylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylphenol (B72810) is an alkylphenol of interest due to its potential endocrine-disrupting properties. Assessing its estrogenic activity is crucial for understanding its toxicological profile and potential impact on human health and the environment. This document provides detailed application notes and protocols for three common in vitro assays used to evaluate the estrogenic activity of chemical compounds: the Yeast Estrogen Screen (YES) assay, the Estrogen Receptor (ER) Competitive Binding Assay, and an Estrogen Reporter Gene Assay using the T47D-KBluc cell line.
Estrogenic Signaling Pathway
Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a physiological response.
Quantitative Data Summary
The following tables summarize the estrogenic activity of this compound and related alkylphenols in various in vitro assays. The potency of these compounds is often compared to that of the natural estrogen, 17β-estradiol (E2).
Table 1: Estrogenic Activity in Yeast Estrogen Screen (YES) Assay
| Compound | EC50 (M) | Relative Potency (RP) vs. 17β-estradiol |
| 17β-estradiol | ~1 x 10-10 | 1 |
| This compound | Data not available | Data not available |
| 4-Nonylphenol (B119669) | ~1 x 10-6 | ~0.0001 |
| 4-tert-Octylphenol | ~1 x 10-6 | ~0.0001 |
Note: EC50 values for alkylphenols can vary depending on the specific isomer and the assay conditions.
Table 2: Estrogen Receptor (ER) Competitive Binding Affinity
| Compound | IC50 (M) | Relative Binding Affinity (RBA) (%) vs. 17β-estradiol |
| 17β-estradiol | ~1 x 10-9 | 100 |
| This compound | Data not available | Data not available |
| 4-Nonylphenol | ~1 x 10-6 | ~0.1 |
| 4-tert-Octylphenol | ~5 x 10-7 | ~0.2 |
Note: RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Table 3: Estrogenic Activity in T47D-KBluc Reporter Gene Assay
| Compound | EC50 (M) | Relative Potency (RP) vs. 17β-estradiol |
| 17β-estradiol | ~1 x 10-11 | 1 |
| This compound | Data not available | Data not available |
| 4-Nonylphenol | ~1 x 10-7 | ~0.0001 |
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
The YES assay is a bioassay that uses genetically modified yeast (Saccharomyces cerevisiae) to detect substances with estrogenic activity. The yeast contains the human estrogen receptor (hER) and an expression plasmid with the lacZ reporter gene, which encodes for the enzyme β-galactosidase. When an estrogenic substance binds to the hER, it activates the transcription of the lacZ gene, leading to the production of β-galactosidase. This enzyme then cleaves a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), resulting in a color change from yellow to red, which can be quantified spectrophotometrically.
Materials:
-
Genetically modified Saccharomyces cerevisiae strain containing hER and a lacZ reporter plasmid.
-
Yeast growth medium and assay medium.
-
Chlorophenol red-β-D-galactopyranoside (CPRG).
-
This compound and 17β-estradiol (positive control).
-
Dimethyl sulfoxide (B87167) (DMSO, solvent).
-
Sterile 96-well flat-bottom microtiter plates.
-
Incubator and microplate spectrophotometer.
Protocol:
-
Yeast Culture Preparation: Inoculate the yeast strain into the growth medium and incubate for approximately 24 hours on an orbital shaker until the culture reaches the mid-log phase.
-
Preparation of Assay Medium: Seed the yeast culture into the assay medium containing the CPRG substrate.
-
Test Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing. Prepare a similar dilution series for the positive control, 17β-estradiol.
-
Assay Plate Setup: Aliquot the dilutions of the test compounds and controls into the wells of a 96-well plate in triplicate. Include wells for a vehicle control (DMSO only) and a blank (medium only). Allow the solvent to evaporate in a sterile environment.
-
Incubation: Add the yeast-seeded assay medium to each well. Seal the plate and incubate at 31-34°C for 18 to 52 hours.
-
Measurement: Measure the optical density (OD) at 570 nm (for color development) and 690 nm (for yeast growth).
-
Data Analysis: Correct the 570 nm readings for turbidity using the 690 nm readings. Plot the corrected absorbance against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration that produces 50% of the maximum response.
Estrogen Receptor (ER) Competitive Binding Assay
This assay directly measures the ability of a test compound to bind to the estrogen receptor. It is a competitive assay where the test compound competes with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to a source of estrogen receptors, such as rat uterine cytosol or recombinant human ER. The amount of radiolabeled estrogen displaced by the test compound is proportional to the binding affinity of the test compound for the ER.
Materials:
-
Uteri from ovariectomized rats.
-
Homogenization buffer (e.g., TEDG buffer).
-
[³H]-17β-estradiol.
-
This compound and unlabeled 17β-estradiol.
-
Hydroxylapatite (HAP) slurry.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Preparation of Rat Uterine Cytosol: Homogenize the uteri in ice-cold buffer. Centrifuge the homogenate at a low speed to remove the nuclear fraction, and then ultracentrifuge the supernatant to obtain the cytosol containing the ER.
-
Assay Incubation: In test tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of this compound or unlabeled 17β-estradiol (for the standard curve). Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
Separation of Bound and Free Ligand: After incubation (e.g., overnight at 4°C), add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Washing: Wash the HAP pellets multiple times with buffer to remove the unbound radioligand.
-
Quantification: Elute the bound radioligand from the HAP pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Generate a competition curve by plotting the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen.
Estrogen Reporter Gene Assay using T47D-KBluc Cells
This assay utilizes a human breast cancer cell line, T47D, which has been stably transfected with a reporter gene construct.[1][2][3] This construct contains multiple copies of the Estrogen Response Element (ERE) upstream of a promoter that drives the expression of the firefly luciferase gene.[1][3] T47D cells endogenously express estrogen receptors. When an estrogenic compound binds to the ER in these cells, the complex activates the transcription of the luciferase gene via the EREs. The resulting luciferase activity can be measured as light emission upon the addition of a substrate, luciferin (B1168401).
Materials:
-
T47D-KBluc stable cell line.[3]
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-dextran stripped fetal bovine serum (CD-FBS) to remove endogenous estrogens.
-
This compound and 17β-estradiol.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture: Culture T47D-KBluc cells in a medium containing CD-FBS for several days to deplete endogenous hormones.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to attach overnight.
-
Treatment: Replace the medium with a fresh medium containing serial dilutions of this compound or 17β-estradiol. Include vehicle controls.
-
Incubation: Incubate the plates for 24 hours to allow for receptor binding and reporter gene expression.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase assay reagent containing the luciferin substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Pentylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Pentylphenol. Our focus is on addressing common side reactions and offering practical solutions to challenges encountered during laboratory experiments.
I. Synthetic Pathway Overview
The most common and reliable method for synthesizing this compound involves a two-step process:
-
Friedel-Crafts Acylation: Phenol (B47542) is acylated with valeryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-hydroxyvalerophenone (B8808044).
-
Clemmensen Reduction: The carbonyl group of 4-hydroxyvalerophenone is then reduced to a methylene (B1212753) group using a zinc amalgam (Zn(Hg)) in the presence of a strong acid, such as hydrochloric acid (HCl), to yield the final product, this compound.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying the causes of common side reactions and providing actionable solutions.
Problem 1: Low Yield of 4-Hydroxyvalerophenone in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Steps |
| O-Acylation Side Reaction: The primary competing reaction is the acylation of the hydroxyl group of phenol, forming phenyl pentanoate. This is often kinetically favored.[1][2] | Optimize Catalyst Concentration: Use a stoichiometric amount or a slight excess of AlCl₃. Higher catalyst concentrations favor the thermodynamically more stable C-acylated product through the Fries rearrangement of any O-acylated intermediate.[3] |
| Polyacylation: The activating nature of the hydroxyl group can lead to the addition of more than one acyl group to the phenol ring, although this is less common than in Friedel-Crafts alkylation.[4] | Control Reaction Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to minimize the reactivity of the aromatic ring towards further acylation. |
| Deactivated Catalyst: Aluminum chloride is highly sensitive to moisture and will be deactivated by any water present in the reagents or glassware.[4] | Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and freshly opened or properly stored AlCl₃. |
| Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting materials. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of starting materials and the formation of the product. Adjust reaction time and temperature as needed. |
Troubleshooting Workflow for Low Acylation Yield
References
Methods for the purification of 4-Pentylphenol from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-pentylphenol (B72810) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound involves a two-step process: Friedel-Crafts acylation of phenol (B47542) with valeroyl chloride to form 4-pentanoylphenol, followed by a Clemmensen reduction.[1][2] Potential impurities from this process include:
-
Isomers: The primary isomeric impurity is 2-pentylphenol (ortho-isomer). Due to ortho, para-directing effects in the Friedel-Crafts reaction, the formation of the ortho-acylated product and its subsequent reduction can occur.
-
Unreacted Starting Materials: Residual phenol may be present if the initial reaction did not go to completion.
-
Intermediate Product: Incomplete reduction can leave behind the ketone intermediate, 4-pentanoylphenol.
-
Di-alkylated Products: Over-alkylation during the Friedel-Crafts reaction can lead to the formation of di-pentylphenols.
Q2: What are the key physical properties to consider when choosing a purification method for this compound and its common impurities?
A2: The choice of purification method is dictated by the differences in the physical properties of this compound and its impurities. Key properties are summarized in the table below. The very close boiling points of this compound and its main ortho-isomer, 2-pentylphenol, make separation by standard distillation challenging.[3][4]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Physical State at Room Temperature |
| This compound | 164.24 | ~266 | Colorless to pale yellow liquid or solid[5] |
| 2-Pentylphenol | 164.24 | 252.4[3] | Liquid |
| Phenol | 94.11 | 181.7 | Colorless to light pink crystalline solid |
| 4-Pentanoylphenol | 178.23 | Decomposes at boiling point | Solid |
Q3: Which purification methods are most suitable for this compound?
A3: The most effective purification methods for this compound from a typical reaction mixture are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating isomers and other impurities with different polarities.
-
Recrystallization: This technique is useful for removing impurities that have different solubilities than this compound in a given solvent. It is particularly effective if the concentration of impurities is not excessively high.
-
Fractional Distillation under Vacuum: While the boiling points of the ortho and para isomers are very close, fractional distillation under reduced pressure can enhance separation by lowering the boiling points and potentially increasing the relative volatility difference.[6][7] However, this method requires a highly efficient fractional distillation column.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound and its isomers on a silica (B1680970) gel column.
-
Possible Cause: The polarity of the mobile phase (eluent) is not optimized.
-
Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column.[8]
-
Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297).
-
A good starting point for TLC analysis of alkylphenols is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).[8]
-
The ideal TLC solvent system will show good separation between the spots of this compound and its impurities, with the Rf value of this compound being around 0.3-0.4.
-
-
-
Possible Cause: The column is overloaded with the crude product.
-
Solution: Use an appropriate ratio of silica gel to the crude mixture. For difficult separations like isomers, a higher ratio (e.g., 50:1 to 100:1 by weight) is recommended.
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. A slurry packing method is generally preferred.
-
Recrystallization
Issue: this compound oils out instead of crystallizing.
-
Possible Cause: The solvent is too non-polar, or the cooling process is too rapid.
-
Solution:
-
Use a solvent system with slightly higher polarity. A mixture of solvents, such as hexane with a small amount of a more polar solvent like ethyl acetate or toluene, can be effective.[9]
-
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.
-
Scratching the inside of the flask with a glass rod at the surface of the solution can help induce crystallization.
-
-
-
Possible Cause: The presence of significant amounts of impurities that lower the melting point of the mixture.
-
Solution: First, perform a preliminary purification step, such as a simple filtration or a quick column chromatography pass, to remove the bulk of the impurities before attempting recrystallization.
-
Issue: The recrystallized this compound is still impure.
-
Possible Cause: Impurities are co-crystallizing with the product.
-
Solution:
-
Ensure that just enough hot solvent is used to dissolve the crude product. Using too much solvent will reduce the yield and may not effectively exclude impurities upon cooling.
-
Perform a second recrystallization. The purity of the crystals generally increases with each successive recrystallization, although there will be some loss of product.
-
-
Fractional Distillation
Issue: The distillate contains a mixture of this compound and 2-pentylphenol.
-
Possible Cause: The fractional distillation column is not efficient enough to separate components with very close boiling points.
-
Solution:
-
Use a longer fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure will decrease the boiling points and may increase the boiling point difference between the isomers.[6][7]
-
Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases within the column.
-
-
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio until the desired separation is achieved (Rf of this compound ~0.3-0.4).
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel using the chosen eluent from the TLC analysis (wet slurry method is recommended).
-
-
Loading and Elution:
-
Dissolve the crude this compound mixture in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent (e.g., hexane, heptane, or a mixture of hexane and a small amount of ethyl acetate).
-
If the solid is insoluble at room temperature, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualization of Workflows
Caption: General workflow from synthesis to purification of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
Caption: Step-by-step workflow for purification by recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. welch-us.com [welch-us.com]
- 5. 2,4-Di-tert-pentylphenol | C16H26O | CID 8455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Assessing the stability of 4-Pentylphenol under various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Pentylphenol under various storage conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. An inert atmosphere, for instance by blanketing with nitrogen or argon, is also recommended to prevent oxidation.[1] The recommended storage temperature is typically room temperature, although for long-term storage, refrigeration (2-8°C) may be considered.[2]
Q2: How sensitive is this compound to light?
A2: this compound, like many phenolic compounds, is susceptible to photodegradation. Exposure to light, particularly UV light, can initiate degradation pathways.[3] It is crucial to store the compound in amber or opaque containers to minimize light exposure.[4]
Q3: What happens if this compound is exposed to air?
A3: Phenolic compounds are prone to oxidation, and this compound is no exception.[5] Exposure to atmospheric oxygen can lead to the formation of colored degradation products, often quinone-type structures, which may interfere with experimental results. Storing under an inert atmosphere is the best practice to mitigate oxidation.
Q4: Is this compound stable at elevated temperatures?
A4: While stable at room temperature, elevated temperatures can accelerate the degradation of this compound.[6] Thermal degradation can lead to various reactions, including isomerization and decomposition.[7] It is advisable to avoid prolonged exposure to high temperatures during storage and handling.
Q5: Can the physical appearance of this compound indicate degradation?
A5: Yes, a change in the physical appearance of this compound can be an indicator of degradation. Pure this compound is typically a colorless to pale yellow liquid or a white to off-white solid.[8] The development of a more intense yellow or brown color can suggest the formation of oxidation products. However, the absence of a color change does not guarantee stability, and analytical testing is necessary for confirmation.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound | - Confirm the identity of the unexpected peaks using mass spectrometry. - Review storage conditions (light, temperature, atmosphere). - Perform a fresh analysis with a newly opened container of this compound. |
| Discoloration of the this compound sample (yellowing/browning) | Oxidation or photodegradation | - Discard the discolored sample. - Ensure future storage is in a tightly sealed, opaque container, preferably under an inert atmosphere. |
| Inconsistent assay results | Instability of this compound in the experimental matrix | - Evaluate the stability of this compound in your specific solvent or buffer system. - Prepare solutions fresh before each experiment. - Consider using a deuterated internal standard like this compound-d5 for more accurate quantification.[6] |
| Loss of potency or concentration over a short period | Accelerated degradation due to improper storage or handling | - Verify the storage temperature and check for light exposure. - Minimize the time the sample is exposed to ambient conditions during weighing and preparation. |
Stability Data
The following table summarizes representative data from a hypothetical forced degradation study on this compound, illustrating its stability under various stress conditions. The extent of degradation is indicative and may vary depending on the specific experimental conditions.
| Stress Condition | Parameter | Duration | Observed Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 5% | Minor hydroxylation products |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5 - 10% | Phenoxide salts, potential ring opening under harsh conditions |
| Oxidation | 3% H₂O₂ | 8 hours | 15 - 25% | Hydroquinones, Benzoquinones, and other oxidized species |
| Thermal | 60°C | 7 days | 10 - 20% | Isomers, products of alkyl chain oxidation |
| Photolytic | UV light (254 nm) | 48 hours | 20 - 35% | Quinone-methides, polymeric materials |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.[9][10]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 7 days. A control sample should be kept at the recommended storage temperature.
-
Photostability: Expose a sample of the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Analyze all samples (stressed and control) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
The chromatographic method should be capable of separating the parent this compound peak from all potential degradation product peaks.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS or NMR.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 275 nm (or as determined by UV scan).
-
Column Temperature: 30°C.
Method Development:
-
Analyze the unstressed this compound sample to determine its retention time.
-
Analyze the stressed samples from the forced degradation study.
-
Adjust the mobile phase gradient to achieve adequate separation between the this compound peak and any degradation product peaks.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability and Shelf Life - Pentyl Labs [pentyllabs.com]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Strategies for optimizing the yield of 4-Pentylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Pentylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound?
A1: The most common and reliable method for synthesizing this compound is a two-step process:
-
Friedel-Crafts Acylation: Phenol (B47542) is acylated with valeryl chloride or valeric anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-hydroxyvalerophenone (B8808044).
-
Reduction: The carbonyl group of 4-hydroxyvalerophenone is then reduced to a methylene (B1212753) group to yield this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
An alternative approach is the Fries Rearrangement , where phenyl valerate (B167501) is rearranged to 4-hydroxyvalerophenone. Direct alkylation of phenol with reagents like 1-pentene (B89616) or 1-pentanol (B3423595) is also possible but can lead to a mixture of isomers and polyalkylation products.
Q2: I am getting a low yield in the Friedel-Crafts acylation step. What are the common causes and how can I troubleshoot this?
A2: Low yields in the Friedel-Crafts acylation of phenol are often due to two main issues: competitive O-acylation and deactivation of the Lewis acid catalyst.[1]
-
Competitive O-acylation vs. C-acylation: Phenol is a bidentate nucleophile, meaning acylation can occur at the oxygen atom (O-acylation) to form a phenyl ester, or at the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone.[2][3] O-acylation is often kinetically favored.[1]
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. This complexation also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[1]
Troubleshooting Strategies:
-
Increase Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation.[3] The excess catalyst can coordinate with the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product via a Fries Rearrangement.[2][3]
-
Control Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer (4-hydroxyvalerophenone), which is the thermodynamically controlled product.[4] Higher temperatures tend to favor the ortho-isomer.[4]
Q3: How do I choose between the Clemmensen and Wolff-Kishner reduction methods?
A3: The choice between these two reduction methods depends on the stability of your substrate in acidic or basic conditions.
-
Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid, creating a strongly acidic environment.[5] It is particularly effective for reducing aryl-alkyl ketones, such as those formed in a Friedel-Crafts acylation.[5][6][7] However, it is not suitable for substrates that are sensitive to strong acids.[8]
-
Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions, typically using hydrazine hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent.[9][10] It is the preferred method for substrates that are unstable in acidic conditions but stable in the presence of a strong base.[11]
Q4: What are the common byproducts in this compound synthesis and how can they be removed?
A4: Common byproducts include:
-
From Acylation/Rearrangement: Ortho-hydroxyvalerophenone (an isomer of the desired para-product) and phenyl valerate (from O-acylation).
-
From Direct Alkylation: Ortho-pentylphenol, di- and tri-pentylphenols (polyalkylation products), and pentyl phenyl ether (O-alkylation product).
Purification Strategies: The primary methods for purifying this compound are vacuum distillation and column chromatography.[12]
-
Vacuum Distillation: This is effective for separating this compound from less volatile impurities. Since this compound has a relatively high boiling point, distillation at atmospheric pressure can lead to decomposition.[13]
-
Column Chromatography: This technique is useful for separating isomers and other byproducts with similar boiling points.[12]
Troubleshooting Guides
Friedel-Crafts Acylation & Fries Rearrangement
| Issue | Possible Cause | Recommended Solution |
| Low yield of 4-hydroxyvalerophenone | Insufficient Lewis acid catalyst leading to dominant O-acylation. | Use a stoichiometric excess of AlCl₃ (at least 2-3 equivalents). |
| Reaction temperature is too high, favoring ortho-isomer or side reactions. | Maintain a low reaction temperature (e.g., 0-5°C) to favor the para-product.[1] | |
| Moisture in the reaction setup deactivating the Lewis acid. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar). Use anhydrous solvents. | |
| Formation of significant ortho-isomer | High reaction temperature. | Conduct the reaction at a lower temperature. For Fries rearrangement, higher temperatures favor the ortho product.[4] |
| Incomplete reaction | Insufficient reaction time or catalyst deactivation. | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or adding more catalyst. |
Reduction of 4-hydroxyvalerophenone
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound (Clemmensen) | Incomplete reaction. | Ensure vigorous stirring to maintain emulsification, as the reaction is heterogeneous. Extend the reflux time.[11] |
| Formation of byproducts like pinacols. | Use a sufficient excess of amalgamated zinc and concentrated HCl.[14] | |
| Low yield of this compound (Wolff-Kishner) | Incomplete formation of the hydrazone. | Ensure complete initial reaction with hydrazine before heating with the strong base. |
| Reaction temperature is too low. | Use a high-boiling solvent like diethylene glycol and ensure the temperature is high enough (around 200°C) for the decomposition of the hydrazone.[11] | |
| Decomposition of starting material or product | Substrate is sensitive to the reaction conditions. | If the substrate is acid-sensitive, use the Wolff-Kishner reduction. If it is base-sensitive, use the Clemmensen reduction.[11] |
Quantitative Data Summary
Table 1: Fries Rearrangement of Phenyl Valerate to Hydroxyvalerophenone - Yield vs. Temperature
| Temperature | Predominant Isomer | Reported Yield Range |
| Low (< 60°C) | para-(4-hydroxyvalerophenone) | 80-92%[5][15] |
| High (> 160°C) | ortho-(2-hydroxyvalerophenone) | Varies, generally lower for the desired para-isomer |
Table 2: Comparison of Reduction Methods for Aryl Alkyl Ketones
| Reduction Method | Reagents | Conditions | Typical Yield Range for Aryl Alkyl Ketones |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, reflux | 81-86% (for a similar compound)[11] |
| Wolff-Kishner (Huang-Minlon modification) | H₂NNH₂·H₂O, KOH, diethylene glycol | Basic, high temperature (~200°C) | Generally high, can exceed 90%[16] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxyvalerophenone via Fries Rearrangement of Phenyl Valerate
This protocol is adapted for the synthesis of 4-hydroxyvalerophenone, favoring the para-isomer.
Materials:
-
Phenyl valerate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitromethane (CH₃NO₂)
-
Ice
-
Distilled water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl valerate (1.0 eq) in nitromethane.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
In a separate flask, prepare a solution of anhydrous AlCl₃ (5.0 eq) in nitromethane.
-
Add the AlCl₃ solution dropwise to the stirred phenyl valerate solution over 15 minutes, maintaining the temperature at -10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. An orange solution is typically observed.[15]
-
Pour the reaction mixture slowly onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
The product will precipitate out of the solution. Allow the precipitate to stand to ensure complete precipitation.
-
Collect the solid product by filtration and wash it thoroughly with cold distilled water.
-
The crude product can be purified by recrystallization.
Protocol 2: Clemmensen Reduction of 4-hydroxyvalerophenone to this compound
This protocol is adapted from a procedure for a similar aryl alkyl ketone.[11]
Materials:
-
4-hydroxyvalerophenone
-
Amalgamated mossy zinc (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ethanol
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Prepare amalgamated zinc by covering mossy zinc with a solution of mercuric chloride in water and agitating for 30 minutes. Decant the solution and rinse the zinc with water.[11]
-
In a three-necked flask fitted with a mechanical stirrer and a reflux condenser, place the amalgamated zinc.
-
Add a mixture of water and concentrated HCl.
-
Add a solution of 4-hydroxyvalerophenone in ethanol.
-
Agitate the mixture vigorously and reflux until the reduction is complete (monitor by TLC).
-
After cooling, add toluene and continue stirring for a few minutes.
-
Separate the toluene layer from the aqueous layer and wash it three times with water.
-
Filter the solution and remove the toluene by distillation.
-
The resulting crude this compound can be purified by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the acylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. echemi.com [echemi.com]
- 7. Fries Rearrangement [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. Wolff-Kishner Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CAS 14938-35-3: this compound | CymitQuimica [cymitquimica.com]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. electrochem.org [electrochem.org]
Technical Support Center: Troubleshooting Peak Tailing of 4-Pentylphenol in Reverse-Phase HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 4-Pentylphenol. This document provides a comprehensive resource in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the resolution of common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] For this compound, peak tailing can lead to inaccurate integration and quantification, reduced resolution from nearby eluting compounds, and decreased analytical sensitivity.
Q2: What are the primary causes of peak tailing for phenolic compounds like this compound in RP-HPLC?
A2: The primary causes of peak tailing for phenolic compounds such as this compound are multifaceted and can be broadly categorized as follows:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group of this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups (Si-OH) on silica-based columns (e.g., C18).[2] These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the mobile phase pH is close to the pKa of this compound (around 10.2), the compound can exist in both its ionized (phenolate) and non-ionized (phenolic) forms, leading to peak distortion and tailing.[3][4] Similarly, at a mid-range pH (typically above 3.5), residual silanol groups on the silica (B1680970) packing can become ionized (SiO-) and interact electrostatically with any positively charged analytes, although this is less of a concern for acidic phenols.[5]
-
Column Issues: Degradation of the column, contamination from sample matrix components, or the formation of a void at the column inlet can disrupt the packed bed and lead to asymmetrical peak shapes.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[1]
-
Extra-Column Effects: Dispersion of the analyte band in the tubing, fittings, or detector flow cell after it has exited the column can contribute to peak broadening and tailing.
Q3: How can I minimize secondary interactions with residual silanol groups?
A3: Several strategies can be employed to mitigate the effects of residual silanol groups:
-
Use End-Capped Columns: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent. This significantly reduces the potential for secondary interactions.
-
Operate at Low pH: Maintaining a mobile phase pH of around 2.5 to 3.5 ensures that the residual silanol groups are protonated (Si-OH) and therefore less likely to interact with the analyte.[5]
-
Use a Base-Deactivated Column: These columns are specifically designed with a very low concentration of accessible silanol groups, making them ideal for analyzing compounds that are sensitive to secondary interactions.
-
Add a Competing Agent: In some cases, adding a small amount of a competitive compound (like triethylamine, though less common for acidic analytes) to the mobile phase can saturate the active sites on the stationary phase, preventing them from interacting with the analyte of interest.
Troubleshooting Guide
If you are observing peak tailing for this compound, follow this systematic troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing for this compound.
Data Presentation: Impact of Chromatographic Parameters on Peak Shape
The following tables summarize the expected quantitative effects of adjusting key chromatographic parameters on the peak asymmetry factor of a typical alkylphenol like this compound. Note: The following data is illustrative of general trends observed for phenolic compounds in RP-HPLC. Actual values may vary depending on the specific column, system, and exact experimental conditions.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry Factor (As) | Rationale |
| 2.5 | 1.0 - 1.2 | Silanol groups are fully protonated, minimizing secondary interactions.[5] |
| 3.5 | 1.2 - 1.5 | Partial ionization of silanol groups begins, increasing the potential for secondary interactions. |
| 4.5 | > 1.5 | Significant ionization of silanol groups leads to stronger secondary interactions and pronounced tailing. |
Table 2: Effect of Organic Modifier Concentration on Peak Asymmetry
| Acetonitrile (B52724) Concentration (%) | Expected Peak Asymmetry Factor (As) | Rationale |
| 40 | 1.3 - 1.6 | Longer retention time can exacerbate the effects of any secondary interactions. |
| 50 | 1.1 - 1.4 | A balanced retention allows for good separation with potentially reduced tailing. |
| 60 | 1.0 - 1.3 | Shorter retention time can sometimes mask minor tailing, but may not resolve the underlying issue. |
Table 3: Effect of Column Temperature on Peak Asymmetry
| Column Temperature (°C) | Expected Peak Asymmetry Factor (As) | Rationale |
| 30 | 1.2 - 1.5 | Slower mass transfer kinetics can sometimes worsen peak tailing. |
| 35 | 1.1 - 1.3 | Improved mass transfer and reduced mobile phase viscosity can lead to better peak shape.[6] |
| 40 | 1.0 - 1.2 | Faster kinetics can significantly improve peak symmetry, but may also affect selectivity.[6][7] |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound, designed to produce symmetrical peaks.
Protocol 1: RP-HPLC Method for the Analysis of this compound
-
Objective: To provide a starting point for the development of a robust RP-HPLC method for the quantification of this compound with good peak shape.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or fluorescence detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, end-capped, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm or Fluorescence (Excitation: 225 nm, Emission: 305 nm).[7]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Dissolve or dilute samples in the initial mobile phase composition to avoid solvent mismatch effects.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Diagram: Experimental Workflow for this compound Analysis
Caption: A step-by-step workflow for the HPLC analysis of this compound.
Diagram: Chemical Interactions Leading to Peak Tailing
Caption: The interplay between primary and secondary retention mechanisms leading to peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. scielo.br [scielo.br]
Overcoming solubility issues of 4-Pentylphenol in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-pentylphenol (B72810) in aqueous solutions.
Troubleshooting Guide
Here are some common issues and their potential solutions when working with this compound.
Q1: My this compound is not dissolving in my aqueous buffer, even with vigorous mixing. What should I do?
A1: this compound has very low water solubility, reported to be around 99.99 mg/L at 25°C.[1] Simply adding it to an aqueous buffer is unlikely to result in complete dissolution at higher concentrations. Consider the following troubleshooting steps:
-
pH Adjustment: The solubility of phenolic compounds can be significantly influenced by pH.[2] Since this compound is a weak acid, increasing the pH of your aqueous solution above its pKa (approximately 10.26) will deprotonate the hydroxyl group, forming the more soluble phenolate (B1203915) anion.[1]
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Co-solvent Addition: Introduce a water-miscible organic co-solvent to your aqueous solution.[3] Common choices include ethanol (B145695), methanol, or polyethylene (B3416737) glycol (PEG). These solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3]
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Heating: Gently warming the solution can increase the dissolution rate. However, be cautious as elevated temperatures can also lead to degradation. Ensure your experimental conditions are compatible with heating. For some compounds, preparing a saturated solution at a higher temperature and then allowing it to cool can create a supersaturated solution, but this is a metastable state.[4][5]
Q2: I managed to dissolve the this compound, but it precipitated out of solution after a short time or upon cooling. How can I prevent this?
A2: This indicates that you have likely created a supersaturated solution which is inherently unstable.[5] To maintain a stable solution, consider these options:
-
Use of Solubilizing Agents: Incorporate cyclodextrins or surfactants to form stable complexes or micelles that encapsulate the this compound, preventing it from precipitating.[2][6]
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Optimize Co-solvent Concentration: If using a co-solvent, you may need to increase its concentration to ensure the this compound remains in solution.
-
Maintain pH: If you used pH adjustment to dissolve the compound, ensure the pH of the solution remains stable over time, as a drop in pH can cause the protonated, less soluble form to precipitate.
Q3: I am seeing inconsistent results in my experiments, which I suspect are due to variable solubility of this compound. How can I improve reproducibility?
A3: Inconsistent solubility can be a major source of experimental variability. To improve reproducibility:
-
Standardize Your Dissolution Protocol: Use a consistent method for preparing your this compound solutions, including the order of addition of reagents, mixing speed and duration, and temperature.
-
Equilibrate Your Solutions: Ensure your solutions are fully equilibrated before use. This may involve stirring for a set period to ensure maximum dissolution.
-
Filter Your Solutions: After dissolution, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles, which can act as nucleation sites for precipitation.
-
Prepare Fresh Solutions: Due to the potential for precipitation over time, it is best to prepare fresh solutions of this compound for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is low. One source reports a water solubility of 99.99 mg/L at 25°C.[1] It is considered a poorly water-soluble compound.
Q2: What are the most common methods to increase the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[2] These include:
-
Co-solvency: The addition of a water-miscible organic solvent.[3]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) cavity.[2]
-
Micellar Solubilization: Using surfactants to form micelles that can solubilize the hydrophobic compound.[7]
-
pH Adjustment: Increasing the pH to form the more soluble phenolate salt.[2]
Q3: How do cyclodextrins work to increase solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[2] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the overall solubility of the guest molecule.[6]
Q4: What are some common co-solvents and surfactants used for solubilization?
A4:
-
Co-solvents: Ethanol, methanol, propylene (B89431) glycol, and polyethylene glycols (PEGs) are frequently used.[1][8]
-
Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) and anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are common choices for micellar solubilization.[9]
Q5: Are there any safety concerns when handling this compound?
A5: Yes, this compound should be handled with care. It is classified as a substance that can cause severe skin burns and eye damage.[10] It is also considered an endocrine disruptor.[11] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q6: What is a supersaturated solution and how can I prepare one for experimental purposes?
A6: A supersaturated solution contains more dissolved solute than can be dissolved under normal conditions.[5] These solutions are metastable.[5] A common method to prepare one is to dissolve the solute in a solvent at an elevated temperature to increase its solubility, and then slowly cool the solution without disturbance.[4] The introduction of a seed crystal can then trigger rapid crystallization.[5]
Data Presentation
Disclaimer: The following tables contain illustrative data to demonstrate the expected trends in solubility enhancement for this compound. Actual experimental values may vary and should be determined for your specific experimental conditions.
Table 1: Illustrative Solubility of this compound in Ethanol-Water Co-solvent Mixtures at 25°C
| % Ethanol (v/v) | Approximate Solubility (mg/L) | Fold Increase |
| 0 | 100 | 1 |
| 10 | 500 | 5 |
| 20 | 2500 | 25 |
| 30 | 10000 | 100 |
| 40 | 35000 | 350 |
| 50 | >50000 | >500 |
Table 2: Illustrative Phase Solubility Diagram Data for this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water at 25°C
| HP-β-CD Concentration (mM) | This compound Solubility (mM) |
| 0 | 0.61 |
| 2 | 1.5 |
| 4 | 2.4 |
| 6 | 3.3 |
| 8 | 4.2 |
| 10 | 5.1 |
Table 3: Illustrative Molar Solubilization Ratio (MSR) of this compound with Surfactants in Water at 25°C
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Molar Solubilization Ratio (MSR) |
| Tween® 80 | ~0.015 | ~0.25 |
| Sodium Dodecyl Sulfate (SDS) | ~8.2 | ~0.15 |
Experimental Protocols
General Protocol for Determining Aqueous Solubility
-
Add an excess amount of this compound to a known volume of the aqueous solution (e.g., buffer, co-solvent mixture, cyclodextrin solution).
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or GC-MS.[4]
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Protocol for Co-solvent Solubilization
-
Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 10%, 20%, 30% ethanol in water).
-
Determine the solubility of this compound in each co-solvent mixture using the "General Protocol for Determining Aqueous Solubility."
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol for Cyclodextrin Complexation (Phase Solubility Study)
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD or SBE-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 2-8 of the "General Protocol for Determining Aqueous Solubility" for each concentration.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. This is the phase solubility diagram.[7]
-
The slope of the linear portion of the graph can be used to determine the stability constant (K) of the inclusion complex.
Protocol for Micellar Solubilization
-
Prepare a series of aqueous solutions of the surfactant (e.g., Tween® 80 or SDS) at concentrations both below and above its critical micelle concentration (CMC).
-
Determine the solubility of this compound in each surfactant solution using the "General Protocol for Determining Aqueous Solubility."
-
Plot the solubility of this compound as a function of the surfactant concentration.
-
The Molar Solubilization Ratio (MSR) can be calculated from the slope of the line above the CMC.
Visualizations
Signaling Pathway
Caption: Plausible signaling pathway for this compound as an endocrine disruptor.
Experimental Workflow
Caption: A logical workflow for overcoming this compound solubility issues.
References
- 1. Aqueous and cosolvent solubility data for drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 8. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. glsciencesinc.com [glsciencesinc.com]
Preventing oxidation of 4-Pentylphenol during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Pentylphenol to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound oxidation?
A1: The first visual indication of this compound oxidation is a change in color. Pure this compound is a colorless to pale yellow liquid or a white to off-white solid.[1] Upon oxidation, it may develop a yellow to brown coloration. This is often due to the formation of quinone-type compounds, which are colored.
Q2: What are the primary causes of this compound degradation during storage?
A2: The primary causes of this compound degradation are exposure to:
-
Oxygen (Air): Autoxidation can occur, which is a reaction with atmospheric oxygen.[2]
-
Light: Photodegradation can be initiated by exposure to UV light, leading to the formation of radicals that accelerate oxidation.[3][4]
-
Heat: Elevated temperatures increase the rate of oxidation reactions.
-
Trace Metal Ions: Transition metals such as iron and copper can catalyze the oxidation of phenols.[5][6][7]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[8] The container should be tightly sealed to prevent exposure to air and moisture.[9][10][11] Storage in an inert atmosphere (e.g., under nitrogen or argon) is highly recommended for long-term stability.
Q4: Are there any materials that are incompatible with this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[12] Contact with these substances should be strictly avoided.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
A5: Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound. Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used as primary antioxidants for this purpose.[13] They act as radical scavengers, interrupting the chain reaction of autoxidation.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of this compound | Oxidation due to exposure to air, light, or heat. | If the discoloration is minor, the material may still be usable for some applications, but purity should be verified. For sensitive experiments, it is recommended to use a fresh, unoxidized batch. To prevent future occurrences, store the compound under an inert atmosphere in a tightly sealed, amber glass container in a cool, dark place. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower potency or the presence of interfering byproducts. | Confirm the purity of your this compound stock using an appropriate analytical method such as HPLC or GC-MS. If degradation is confirmed, procure a new batch and ensure proper storage and handling procedures are followed. |
| Precipitate Formation in Solution | Formation of insoluble oxidation products. | The solution is likely degraded and should be discarded. Prepare a fresh solution using high-purity, unoxidized this compound and a deoxygenated solvent. |
Quantitative Data on Stability
The following table provides illustrative data on the stability of this compound under various storage conditions. These are representative values and may vary based on the specific purity of the material and the presence of contaminants.
| Storage Condition | Atmosphere | Container | Antioxidant (BHT, 0.01% w/w) | Estimated Shelf Life (Time to 1% Degradation) |
| 2-8°C | Inert (Nitrogen) | Amber Glass, Sealed | Yes | > 2 years |
| 2-8°C | Inert (Nitrogen) | Amber Glass, Sealed | No | 1-2 years |
| Room Temperature (~25°C) | Air | Clear Glass, Sealed | No | < 3 months |
| Room Temperature (~25°C) | Air | Amber Glass, Sealed | Yes | 6-12 months |
| 40°C (Accelerated Stability) | Air | Amber Glass, Sealed | Yes | < 1 month |
Experimental Protocols
Protocol 1: Monitoring this compound Oxidation using UV-Vis Spectroscopy
This protocol provides a rapid method to assess the onset of oxidation by monitoring changes in the UV-Vis absorption spectrum.
Objective: To detect the formation of oxidation products by observing changes in the UV-Vis spectrum of this compound.
Materials:
-
This compound sample
-
Spectrophotometric grade solvent (e.g., ethanol (B145695) or cyclohexane)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.5 - 1.5 AU.
-
Record the initial UV-Vis spectrum of the freshly prepared solution from 200 to 400 nm. Pure this compound will exhibit a characteristic absorbance peak around 270-280 nm.[9]
-
To assess stability, expose a sample of the this compound (either solid or in solution) to the condition being tested (e.g., air, light, elevated temperature).
-
At regular intervals, take an aliquot of the stressed sample, prepare a solution as in steps 1 and 2, and record the UV-Vis spectrum.
-
Analysis: Compare the spectra over time. The appearance of new absorption bands, particularly in the 240-260 nm or above 300 nm regions, can indicate the formation of oxidation products such as quinones.[9] A decrease in the primary absorbance peak of this compound also signifies degradation.
Protocol 2: Quantifying this compound and its Oxidation Products by HPLC
This protocol allows for the separation and quantification of this compound and its degradation products.
Objective: To determine the purity of a this compound sample and quantify the extent of oxidation.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC grade acetonitrile (B52724) and water
-
Reference standards for this compound and potential oxidation products (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water, adjusting as needed for optimal separation.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase at concentrations spanning the expected range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the UV detector to a wavelength where this compound absorbs strongly (e.g., 275 nm).
-
Inject the standards and the sample onto the HPLC system.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
The presence of additional peaks, particularly those with shorter or longer retention times, indicates the presence of degradation products. The area of these peaks can be used to estimate the percentage of impurities.
-
Visualizations
Caption: A workflow diagram illustrating key steps to prevent the oxidation of this compound.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Autoxidation - Wikipedia [en.wikipedia.org]
- 3. Photodegradation of the endocrine-disrupting chemical 4-nonylphenol in biosolids applied to soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jetir.org [jetir.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. plastics-rubber.basf.com [plastics-rubber.basf.com]
Minimizing byproduct formation in the Friedel-Crafts acylation for 4-Pentylphenol
Welcome to the technical support center for the Friedel-Crafts acylation of 4-pentylphenol (B72810). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of the desired C-acylated product in my Friedel-Crafts acylation of this compound. What are the likely causes?
A1: Low yields in the Friedel-Crafts acylation of phenols are often due to two primary issues:
-
Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions. Acylation can occur on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2] O-acylation is often the kinetically favored pathway, leading to the consumption of starting material without forming the target product.[2]
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the catalyst and the aromatic ring towards the desired electrophilic substitution, resulting in poor yields.[3][4]
Q2: How can I favor C-acylation over the formation of the O-acylated ester byproduct?
A2: To favor the thermodynamically more stable C-acylated product, you can employ a two-step approach involving the Fries Rearrangement.[5][6] First, the O-acylated ester is intentionally formed. Then, under the influence of a Lewis acid, the acyl group rearranges from the oxygen to the aromatic ring.[5][6] Using a stoichiometric excess of a strong Lewis acid like AlCl₃ can also directly promote C-acylation by facilitating the in-situ rearrangement of any initially formed O-acyl product.[7]
Q3: My reaction is producing a mixture of ortho and para isomers of the acylated this compound. How can I control the regioselectivity?
A3: The regioselectivity of the Fries rearrangement is highly dependent on the reaction temperature and solvent polarity.[5][6]
-
To favor the para isomer: Use lower reaction temperatures (typically below 60°C).[5] This condition favors the thermodynamically controlled product. Non-polar solvents can also favor the para product.[6]
-
To favor the ortho isomer: Use higher reaction temperatures (often above 160°C).[5] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures.[6]
Q4: I am observing significant amounts of starting material even after a long reaction time. What could be the issue?
A4: Unreacted starting material can be a result of catalyst deactivation. The Lewis acid catalyst is highly sensitive to moisture. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, rendering it inactive.[5]
Data Presentation
The following tables summarize the expected trends in product distribution based on reaction conditions for the acylation of a generic 4-alkylphenol. Note that these are illustrative values and optimal conditions should be determined empirically for this compound.
Table 1: Effect of Catalyst Stoichiometry on C-acylation vs. O-acylation
| Catalyst (AlCl₃) Equivalents | Predominant Product | Typical Yield of C-acylated Product |
| < 1.0 | O-acylated ester | Low |
| 1.0 - 2.0 | Mixture of O- and C-acylated | Moderate |
| > 2.0 | C-acylated ketone | High |
Table 2: Influence of Temperature on Ortho vs. Para Isomer Ratio in Fries Rearrangement
| Temperature | Predominant Isomer | Illustrative Ortho:Para Ratio |
| < 60°C | para | 1:5 |
| 60°C - 100°C | Mixture | 1:1 |
| > 160°C | ortho | 5:1 |
Experimental Protocols
Protocol 1: Two-Step Acylation via Fries Rearrangement for Predominantly para-Product
Step A: O-Acylation of this compound
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (B1165640) (1.1 eq.) dropwise. If not using pyridine as the solvent, add triethylamine (B128534) (1.2 eq.) to neutralize the HCl byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol (B47542) is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-pentylphenyl acetate (B1210297).
Step B: Fries Rearrangement
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent, such as nitrobenzene (B124822) for higher temperatures or 1,2-dichloroethane (B1671644) for lower temperatures, and stir to form a slurry.
-
Substrate Addition: Cool the slurry to the desired temperature for para-selectivity (e.g., 0-5°C). Slowly add a solution of the 4-pentylphenyl acetate (1.0 eq.) from Step A in the same solvent.
-
Reaction: Stir the reaction at the chosen temperature (e.g., < 25°C for the para-product). Monitor the progress by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the ortho and para isomers.
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
Dealing with matrix effects in the analysis of 4-Pentylphenol in complex samples
Technical Support Center: Analysis of 4-Pentylphenol (B72810)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of this compound in complex samples. Our resources are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate quantification of this compound. In complex matrices such as plasma, soil, or food, these effects are a primary source of analytical variability and can compromise the accuracy, reproducibility, and sensitivity of the method.[2][3]
Q2: What is the recommended approach for mitigating matrix effects in this compound analysis?
A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a method known as isotope dilution mass spectrometry (IDMS).[4][5] For this compound analysis, this compound-d5 is the ideal SIL-IS.[6] Since this compound-d5 is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and losses during sample preparation.[6][7] This allows for accurate correction and leads to significantly improved precision and accuracy.[6]
Q3: Can I use a structurally similar compound as an internal standard instead of an isotope-labeled one?
A3: While using a structurally similar (analog) internal standard can offer some correction, it is not as effective as a stable isotope-labeled internal standard.[6] Analog standards may have different chromatographic retention times and ionization efficiencies compared to the analyte, leading to inadequate compensation for matrix effects.[6] The use of a deuterated internal standard like this compound-d5 consistently demonstrates superior accuracy and precision.[6]
Q4: What are the most common sample preparation techniques for this compound in different matrices?
A4: The choice of sample preparation technique depends on the complexity of the matrix.
-
For environmental water samples , Solid-Phase Extraction (SPE) is a robust method for extraction and concentration.[8][9]
-
For biological fluids like plasma , Liquid-Liquid Extraction (LLE) is commonly used to separate this compound from proteins and other interferences.[8]
-
For complex food matrices , the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective approach for extraction and cleanup.[10][11]
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is often required for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[8] Phenolic compounds can exhibit poor peak shape and thermal instability in the GC inlet. Derivatization, for example, by converting them to their trimethylsilyl (B98337) (TMS) ethers, improves their volatility and chromatographic behavior.[8][12] For Liquid Chromatography (LC-MS) analysis, derivatization is typically not necessary.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
-
Possible Cause: The phenolic group of this compound is interacting with active sites in the GC system.
-
Troubleshooting Steps:
-
Verify Derivatization: Ensure the derivatization step to form the trimethylsilyl (TMS) ether was successful. Incomplete derivatization is a common cause of peak tailing.
-
Check GC Inlet and Column: The GC inlet liner may have active sites. Consider using a deactivated liner. The column itself may also be degraded; conditioning or replacing the column may be necessary.
-
Optimize Injection Temperature: A temperature that is too high can cause degradation, while a temperature that is too low can lead to poor volatilization.
-
A logical workflow for troubleshooting this issue is presented below.
Issue 2: Low Analyte Recovery
-
Possible Cause: Inefficient extraction or analyte loss during sample processing.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: The choice of extraction solvent in LLE or the sorbent in SPE is critical. Ensure the pH of the sample is optimized for the extraction of the acidic this compound.
-
Check for Losses During Evaporation: If a solvent evaporation step is used, ensure it is not too harsh. A gentle stream of nitrogen at a controlled temperature is recommended to prevent the loss of the semi-volatile this compound.[8]
-
Use an Isotope-Labeled Internal Standard: The most reliable way to account for recovery issues is to use this compound-d5.[6] The internal standard should be added at the very beginning of the sample preparation process to account for losses at every step.[6]
-
The decision-making process for addressing low recovery is outlined in the diagram below.
Issue 3: High Signal Variability Between Injections
-
Possible Cause: Significant matrix effects that are not being adequately compensated for.
-
Troubleshooting Steps:
-
Implement an Isotope-Labeled Internal Standard: If not already in use, this is the most effective solution.[6]
-
Improve Sample Cleanup: Enhance the sample preparation method to remove more matrix components. This could involve using a more selective SPE sorbent or adding a cleanup step in the QuEChERS protocol.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[13] However, ensure that the final concentration of this compound is still above the limit of quantification.
-
Consider the Standard Addition Method: For very complex matrices where a suitable blank matrix is unavailable, the method of standard addition can be used to quantify the analyte accurately.[2][14]
-
Quantitative Data Summary
The following table summarizes the typical performance of different internal standard strategies for the analysis of alkylphenols in complex matrices.
| Performance Metric | This compound-d5 (Isotopic Dilution) | Analog Internal Standard | No Internal Standard |
| Accuracy (Recovery) | 70 - 120% (Typical) | 50 - 150% (Highly Variable) | Highly Variable |
| Precision (%RSD) | < 15% (Typical) | < 25% (Typical) | > 30% (Often Unacceptable) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.98 |
| Matrix Effect Compensation | Excellent | Moderate | Poor |
| Data is representative of alkylphenol analysis in complex matrices and is based on findings from an interlaboratory trial for the analysis of alkylphenols in water.[6] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by SPE and GC-MS
This protocol describes the extraction and quantification of this compound in water samples using Solid-Phase Extraction (SPE) followed by GC-MS analysis, with this compound-d5 as an internal standard.[8]
-
Sample Preparation and Spiking:
-
To a 100 mL water sample, add a known amount of this compound-d5 internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with dichloromethane.
-
-
Derivatization:
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., BSTFA) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of this compound and this compound-d5.
-
The workflow for this protocol is illustrated below.
Protocol 2: Analysis of this compound in Plasma by LLE and LC-MS/MS
This protocol outlines a method for the determination of this compound in plasma samples using Liquid-Liquid Extraction (LLE) and LC-MS/MS, employing this compound-d5 as the internal standard.[8]
-
Sample Preparation and Spiking:
-
To 200 µL of plasma, add 20 µL of this compound-d5 internal standard solution.
-
If necessary, perform enzymatic hydrolysis to cleave conjugated forms of the analyte.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of water and methanol or acetonitrile.
-
MS Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
MS Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and this compound-d5.
-
The workflow for this protocol is depicted below.
References
- 1. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 11. QuEChERS样品制备方法 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for the etherification of 4-Pentylphenol
Welcome to the technical support center for the etherification of 4-Pentylphenol (B72810). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the etherification of this compound, primarily via the Williamson ether synthesis.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in the Williamson ether synthesis of this compound can stem from several factors. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance, the strength of the nucleophile, the nature of the leaving group, and reaction conditions.
Possible Causes and Solutions:
-
Incomplete Deprotonation of this compound: The phenoxide ion is a much stronger nucleophile than the neutral phenol (B47542). Incomplete deprotonation leads to a lower concentration of the active nucleophile.
-
Solution: Use a sufficiently strong base to ensure complete deprotonation. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). NaH is a very strong base that irreversibly deprotonates the phenol but requires an anhydrous solvent. K₂CO₃ is a milder base that is often effective and easier to handle.[1]
-
-
Poor Leaving Group on the Alkylating Agent: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart.
-
Solution: The reactivity order for common halide leaving groups is I > Br > Cl. If you are using an alkyl chloride, consider switching to an alkyl bromide or adding a catalytic amount of sodium iodide (NaI) to the reaction mixture to generate the more reactive alkyl iodide in situ.
-
-
Steric Hindrance: The Williamson ether synthesis works best with primary alkyl halides.[2] Secondary and tertiary alkyl halides are more prone to elimination side reactions.
-
Solution: Whenever possible, use a primary alkyl halide as your electrophile.
-
-
Suboptimal Reaction Temperature: Higher temperatures can favor the competing E2 elimination reaction, especially with secondary alkyl halides.
-
Solution: If elimination is a suspected issue, try running the reaction at a lower temperature for a longer duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance.
-
Question 2: I am observing significant amounts of an alkene byproduct. How can I minimize this?
Answer:
The formation of an alkene is a classic sign of a competing E2 elimination reaction. This occurs when the phenoxide acts as a base, abstracting a proton from the alkyl halide, rather than as a nucleophile attacking the electrophilic carbon.
Strategies to Minimize Elimination:
-
Choice of Alkyl Halide: This is the most critical factor. Use a primary alkyl halide. Secondary alkyl halides will likely produce a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the alkene.[2]
-
Reaction Temperature: As mentioned, lower temperatures favor the SN2 pathway. Avoid excessively high temperatures.
-
Base Selection: While a strong base is needed to form the phenoxide, a very strong or sterically hindered base can increase the rate of elimination of the alkyl halide. Using a milder base like K₂CO₃ may be beneficial.[1]
Question 3: My workup is complicated by the formation of an emulsion. What should I do?
Answer:
Emulsions are common during the aqueous workup of reactions involving phenolic compounds and organic solvents.
Techniques to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.
-
Gentle Swirling: Instead of vigorous shaking in the separatory funnel, try gentle, repeated inversions.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break up the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual separation.
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for the reaction conditions for the etherification of this compound?
A1: A common starting point for the Williamson ether synthesis of a phenol like this compound would be to use a primary alkyl bromide (e.g., 1-bromopentane), potassium carbonate as the base, and a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). The reaction is typically heated to reflux for several hours.
Q2: What is the best solvent for this reaction?
A2: Polar aprotic solvents like acetone, acetonitrile (ACN), and N,N-dimethylformamide (DMF) are generally preferred for Williamson ether synthesis.[3] They are effective at solvating the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and nucleophilic. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
Q3: Can I use a phase-transfer catalyst?
A3: Yes, a phase-transfer catalyst (PTC) can be very effective, especially when using a base like NaOH in a biphasic system (e.g., water and an organic solvent). The PTC, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), helps to transport the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. This can lead to faster reaction times and higher yields.[4][5]
Q4: What are the potential side products other than alkenes?
A4: Besides elimination, another possible side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[6] Phenoxides are ambident nucleophiles, meaning they have two nucleophilic sites. While O-alkylation is generally favored, some C-alkylation may occur, leading to isomeric impurities. Milder reaction conditions typically favor O-alkylation.
Q5: How do I purify the final product?
A5: Purification of the resulting 4-alkoxyphenol can typically be achieved through the following steps:
-
Workup: After the reaction, the mixture is usually filtered to remove any inorganic salts. The filtrate is then concentrated, and the residue is taken up in an organic solvent like diethyl ether or ethyl acetate (B1210297). This organic solution is washed with a dilute aqueous base (like 1M NaOH) to remove any unreacted this compound, followed by water and then brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography/Recrystallization: The crude product can be further purified by silica (B1680970) gel column chromatography or recrystallization. For column chromatography, a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is often used.[7]
Data Presentation
The following table summarizes typical reaction conditions for the Williamson ether synthesis of phenols, which can be adapted for this compound.
| Phenol Reactant | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroquinone | 1-Bromobutane | K₂CO₃ (1.5) | Acetone | Reflux | 12-18 | 87.0 - 89.1 | [8] |
| 4-Methylphenol | Chloroacetic Acid | NaOH (aq) | Water | 90-100 | 0.5 - 0.7 | N/A | [9] |
| 4-Ethylphenol | Methyl Iodide | NaOH (aq, 25%) | N/A (PTC) | Reflux | 1 | N/A | [10] |
| Various Phenols | Alkyl Halides | K₂CO₃ | Solvent-free | RT - 60 | 0.5 - 6 | >85 | |
| Various Phenols | Alkyl Halides | NaOH | N/A (PTC) | 60-90 | 2-4 | High | [11] |
Note: N/A indicates data not available in the cited source. Yields are highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols
General Protocol for the Etherification of this compound
This protocol is a general guideline adapted from procedures for similar phenols and should be optimized for specific alkylating agents and equipment.[8][10]
Materials:
-
This compound
-
Primary Alkyl Halide (e.g., 1-bromopentane, 1.05 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 equivalents)
-
Anhydrous Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes.
-
Addition of Alkyl Halide: Add the primary alkyl halide (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for the Williamson ether synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. deepdyve.com [deepdyve.com]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
Removal of unreacted starting materials from 4-Pentylphenol product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 4-Pentylphenol. Our aim is to address common challenges encountered during the removal of unreacted starting materials from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I can expect in my this compound product?
A1: The unreacted starting materials will depend on your synthetic route. The two most common methods for synthesizing this compound are the Friedel-Crafts alkylation of phenol (B47542) with a pentylating agent. Therefore, the primary unreacted starting materials you are likely to encounter are:
-
Phenol: This is a common starting material and can be present if the reaction does not go to completion.[1][2][3][4][5]
-
Pentylating Agent: This could be 1-pentene (B89616), a pentyl halide (e.g., 1-bromopentane), or a pentyl alcohol, depending on the specific alkylation method used.[6][7][8][9][10][11][12][13][14]
Q2: I have a significant amount of unreacted phenol in my product. What is the best way to remove it?
A2: Due to the acidic nature of phenol, a liquid-liquid extraction with a basic aqueous solution is a highly effective method for its removal.[15][16][17][18][19] Phenol will react with a base (e.g., sodium hydroxide) to form sodium phenoxide, which is highly soluble in water and can be separated from the organic layer containing your this compound product.[3][5] Subsequent washing of the organic layer with brine and drying will yield a product with significantly reduced phenol content.
Q3: My product is contaminated with the pentylating agent (e.g., 1-pentene or 1-bromopentane). How can I remove this?
A3: The significant difference in boiling points between this compound and common pentylating agents makes fractional distillation an excellent choice for separation.[20][21][22][23][24] 1-Pentene and 1-bromopentane (B41390) have much lower boiling points than this compound and can be removed as the initial fractions during distillation.
Q4: Can I use column chromatography to purify my this compound?
A4: Yes, column chromatography is a viable and often preferred method for achieving high purity, especially for removing isomers and other non-volatile impurities.[25][26][27] Given that this compound is more polar than the likely starting materials like 1-pentene or pentyl halides, but less polar than phenol, a well-chosen solvent system can effectively separate these components on a silica (B1680970) gel column.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Milky organic layer after basic wash | Emulsion formation, often due to vigorous shaking or high concentration of reactants. | - Allow the mixture to stand for an extended period. - Add a small amount of brine to help break the emulsion. - In severe cases, filter the mixture through a pad of celite. |
| Product still contains phenol after multiple basic washes | Insufficient base used for the extraction or inefficient mixing. | - Ensure the pH of the aqueous layer is basic (pH > 10) after extraction. - Use a more concentrated basic solution (e.g., 2M NaOH). - Ensure thorough mixing during extraction, but avoid vigorous shaking that can lead to emulsions. |
| Low yield after distillation | Co-distillation of the product with the starting material or product loss due to high vacuum and temperature. | - Use a fractionating column with sufficient theoretical plates for better separation. - Carefully monitor the temperature at the head of the column to ensure a clean separation of fractions. - Gradually increase the temperature and/or vacuum to avoid bumping and carryover of the product. |
| Product fractions from column chromatography are not pure | Poor separation on the column due to an inappropriate solvent system or overloading of the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. - Do not overload the column; a general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
Data Presentation: Physical Properties of Key Compounds
A clear understanding of the physical properties of the product and potential impurities is critical for selecting the appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₁H₁₆O | 164.24 | 342[28][29][30] | 23-25[28][29][30] | Soluble in organic solvents, limited solubility in water.[31] |
| Phenol | C₆H₅OH | 94.11 | 181.7[3][5] | 40.5[3][5] | Sparingly soluble in water, soluble in organic solvents.[3] |
| 1-Pentene | C₅H₁₀ | 70.13 | 29.9-30.1[8][10] | -165[8] | Insoluble in water, miscible with alcohol and ether.[13][14] |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 127-130[7][9] | -95[7] | Practically insoluble in water, soluble in alcohol and ether.[11][12] |
Experimental Protocols
Key Experiment: Purification of this compound by Liquid-Liquid Extraction and Fractional Distillation
This protocol assumes a reaction mixture containing this compound, unreacted phenol, and unreacted 1-bromopentane in an organic solvent like diethyl ether.
1. Liquid-Liquid Extraction for Phenol Removal: a. Transfer the reaction mixture to a separatory funnel. b. Add an equal volume of a 1M sodium hydroxide (B78521) (NaOH) solution. c. Stopper the funnel and shake gently, periodically venting to release pressure. d. Allow the layers to separate. The upper organic layer contains the this compound and 1-bromopentane, while the lower aqueous layer contains the sodium phenoxide. e. Drain the lower aqueous layer. f. Repeat the extraction of the organic layer with 1M NaOH solution two more times. g. Wash the organic layer with an equal volume of water, followed by an equal volume of brine. h. Drain the aqueous layer and transfer the organic layer to a clean, dry flask. i. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), then filter to remove the drying agent.
2. Fractional Distillation for 1-Bromopentane Removal: a. Concentrate the dried organic solution on a rotary evaporator to remove the bulk of the solvent. b. Assemble a fractional distillation apparatus. c. Transfer the concentrated crude product to the distillation flask. d. Slowly heat the distillation flask. e. Collect the fraction that distills at the boiling point of 1-bromopentane (~130 °C at atmospheric pressure). f. Once the temperature begins to rise significantly, change the receiving flask. g. The this compound will distill at a much higher temperature (~342 °C at atmospheric pressure, though vacuum distillation is recommended to lower the boiling point and prevent decomposition).
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. byjus.com [byjus.com]
- 2. physical properties of Phenol [unacademy.com]
- 3. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 4. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. N Pentyl Bromide or Amyl bromide or 1-bromopentane Manufacturers, SDS [mubychem.com]
- 8. 1-Pentene CAS#: 109-67-1 [m.chemicalbook.com]
- 9. N-Pentyl Bromide - N-Pentyl Bromide Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]
- 10. 1-Pentene | 109-67-1 [chemicalbook.com]
- 11. Pentyl Bromide, N Pentyl Bromide, CAS 110-53-2 | China NCMC [njchm.com]
- 12. pentyl bromide [chemister.ru]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 1-Pentene 98 109-67-1 [sigmaaldrich.com]
- 15. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. scispace.com [scispace.com]
- 19. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chembam.com [chembam.com]
- 21. Khan Academy [khanacademy.org]
- 22. gccpo.org [gccpo.org]
- 23. m.youtube.com [m.youtube.com]
- 24. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 25. mdpi.com [mdpi.com]
- 26. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 27. researchgate.net [researchgate.net]
- 28. This compound | 14938-35-3 [amp.chemicalbook.com]
- 29. nbinno.com [nbinno.com]
- 30. chemsynthesis.com [chemsynthesis.com]
- 31. CAS 14938-35-3: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Enhancing the Long-Term Stability of 4-Pentylphenol-Containing Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of products containing 4-Pentylphenol. By understanding the degradation pathways and implementing appropriate stabilization strategies, the shelf-life and efficacy of your formulations can be significantly improved.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a formulation?
A1: The stability of this compound, like other phenolic compounds, is primarily influenced by environmental factors such as exposure to oxygen, light, elevated temperatures, and the pH of the formulation.[1] These factors can initiate and accelerate degradation reactions, leading to a loss of potency and the formation of undesirable byproducts.
Q2: What are the common signs of this compound degradation in a liquid formulation?
A2: Degradation of this compound can manifest as a noticeable change in the formulation's color, often developing a yellow or brownish tint. Other signs may include a change in odor, a decrease in the concentration of the active ingredient, and the formation of precipitates or turbidity.
Q3: How does pH impact the stability of this compound?
A3: Phenolic compounds can be susceptible to degradation in neutral to alkaline conditions.[2] The phenolic hydroxyl group is more prone to oxidation at higher pH values. Therefore, maintaining a slightly acidic pH can often enhance the stability of this compound in aqueous or hydro-alcoholic formulations.
Q4: Are there recommended antioxidants to prevent the oxidation of this compound?
A4: Yes, synthetic phenolic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are commonly used and effective in preventing the oxidation of fats, oils, and other susceptible components in formulations.[3][4][5] They act as free-radical scavengers, thereby inhibiting the oxidative degradation of this compound.[6][7] The choice and concentration of the antioxidant should be optimized for the specific formulation.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation: Exposure to air (oxygen) and/or light. | 1. Incorporate an appropriate antioxidant (e.g., BHA, BHT) into the formulation.[3][4][6] 2. Package the formulation in amber or opaque containers to protect it from light. 3. Consider packaging under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.[1] |
| Loss of Potency/Assay Failure | Chemical Degradation: Can be caused by oxidation, hydrolysis, or thermal stress. | 1. Conduct forced degradation studies to identify the primary degradation pathway. 2. Optimize the formulation pH to a range where this compound is most stable (typically slightly acidic). 3. Add a suitable antioxidant if oxidation is the cause.[5] 4. Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies. |
| Precipitate Formation | Degradation Product Insolubility: Degradants may have lower solubility in the formulation vehicle. pH Shift: A change in pH could affect the solubility of this compound or other excipients. | 1. Identify the precipitate. If it is a degradant, address the root cause of degradation. 2. Incorporate a co-solvent or solubilizing agent to improve the solubility of this compound and its potential degradants. 3. Ensure the formulation is adequately buffered to maintain a stable pH. |
Data on Factors Influencing Stability
Table 1: Hypothetical pH-Dependent Degradation of a 4-Alkylphenol Analogue
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) |
| 4.0 | 40 | 0.002 | 347 |
| 7.0 | 40 | 0.015 | 46 |
| 9.0 | 40 | 0.069 | 10 |
This hypothetical data illustrates the increased degradation rate of phenolic compounds at neutral and alkaline pH.
Table 2: Hypothetical Temperature-Dependent Degradation of a 4-Alkylphenol Analogue at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) | | :--- | :--- | :--- | :--- | | 25 | 0.005 | 139 | | 40 | 0.015 | 46 | | 60 | 0.050 | 14 |
This hypothetical data demonstrates the acceleration of degradation at elevated temperatures, which can be used to construct an Arrhenius plot for shelf-life prediction.[8][9][10][11]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at 60°C for up to 7 days.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24, 48, 168 hours), neutralize them, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for up to 7 days.
-
Withdraw and analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store a solid sample of this compound and a solution of the compound in an oven at 80°C for up to 7 days.
-
Analyze samples at appropriate time intervals.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products and other formulation components.[1][12][13][14][15]
Methodology:
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 220 nm and 275 nm).
-
Column Temperature: 30°C.
-
-
Method Development and Validation:
-
Inject solutions from the forced degradation study to evaluate the method's ability to separate the parent peak from all degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other parameters as needed to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12]
-
Visualizations
Caption: Degradation pathway of this compound formulations.
Caption: Troubleshooting workflow for formulation instability.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 4. Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods - Eurofins Scientific [eurofins.in]
- 5. What is BHA and BHT used for in Food? - Shanghai Chemex [shanghaichemex.com]
- 6. kemin.com [kemin.com]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Scaling Up the Laboratory Synthesis of 4-Pentylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 4-pentylphenol (B72810).
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable laboratory synthesis route for this compound? A1: The most classical and widely used approach is a two-step synthesis. It begins with the Friedel-Crafts acylation of phenol (B47542) with valeryl chloride to form the intermediate 4-pentanoylphenol. This intermediate is then reduced to this compound using a Clemmensen reduction.[1][2][3] This sequence is preferred for achieving specific alkylation at the para position and avoiding the carbocation rearrangements and polyalkylation issues often seen with direct Friedel-Crafts alkylation.[4]
Q2: What are the primary challenges when scaling this synthesis from benchtop to a larger scale? A2: The main challenges include:
-
Thermal Management: The Friedel-Crafts acylation is exothermic. In larger volumes, inefficient heat dissipation can lead to thermal gradients, causing localized overheating and promoting side reactions.[5]
-
Mixing Efficiency: What works with a small magnetic stir bar may be insufficient in a larger reactor, leading to poor mass transfer, localized concentration spikes, and reduced yields.[5]
-
Reagent Addition Control: The rate of adding reagents, especially in the exothermic acylation step, becomes more critical to maintain temperature control.
-
Work-up and Purification: Handling larger volumes for aqueous washes and extractions can be cumbersome. Purification, typically by fractional distillation, requires larger, more efficient distillation setups to achieve high purity.[6]
-
Impurity Amplification: Minor side reactions at a small scale can become significant and problematic during scale-up, complicating purification.[5]
Q3: What are the main safety concerns associated with this synthesis? A3: Key safety concerns include:
-
Corrosive Reagents: Valeryl chloride and concentrated hydrochloric acid are highly corrosive. Aluminum chloride reacts violently with water. All should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The Friedel-Crafts acylation can generate significant heat. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.
-
Flammable Solvents: Solvents like dichloromethane (B109758) and diethyl ether are flammable and should be handled away from ignition sources.
-
Mercury Toxicity: The zinc amalgam used in the Clemmensen reduction contains mercury. Proper handling and disposal procedures are critical.
Synthesis Overview & Experimental Workflow
The synthesis of this compound is typically achieved via the following two-step pathway:
-
Step 1: Friedel-Crafts Acylation: Phenol is acylated with valeryl chloride using aluminum chloride as a Lewis acid catalyst to produce 4-pentanoylphenol.
-
Step 2: Clemmensen Reduction: The ketone group of 4-pentanoylphenol is reduced to a methylene (B1212753) group using amalgamated zinc and concentrated hydrochloric acid, yielding the final product, this compound.
Caption: Overall Synthesis Workflow for this compound.
Data Presentation: Physicochemical Properties
A summary of key physical and chemical properties for the reactants, intermediate, and final product is provided below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Phenol | 108-95-2 | C₆H₆O | 94.11 | 181.7 | 40.5 | 1.07 |
| Valeryl Chloride | 638-29-9 | C₅H₉ClO | 120.58 | 127-128 | -87.5 | 1.016 |
| 4-Pentanoylphenol | 2589-71-1 | C₁₁H₁₄O₂ | 178.23 | 165-170 (at 15 mmHg) | 55-58 | N/A |
| This compound | 14938-35-3 | C₁₁H₁₆O | 164.24 | 342[7] | 23-25[7][8] | 0.960[8][9] |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Phenol
Objective: To synthesize the key intermediate, 4-pentanoylphenol.
Materials:
-
Phenol (1.0 eq)
-
Valeryl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a clean, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and dry DCM.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of valeryl chloride in dry DCM from the dropping funnel.
-
To this mixture, add a solution of phenol in dry DCM dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 2M HCl to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-pentanoylphenol, which can be purified by recrystallization or used directly in the next step.
Method 2: Clemmensen Reduction of 4-Pentanoylphenol
Objective: To reduce the ketone intermediate to the final alkylphenol product.
Materials:
-
4-Pentanoylphenol (1.0 eq)
-
Zinc amalgam (Zn(Hg)) (excess)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the 4-pentanoylphenol.
-
Heat the mixture to a vigorous reflux with stirring for 6-12 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers (toluene and ether extracts) and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
Method 3: Purification by Fractional Distillation
Objective: To purify the crude this compound.
Procedure:
-
Set up a fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips into the distillation flask.
-
Begin heating the flask gently.
-
Collect and discard any low-boiling fractions (residual solvents).
-
Carefully collect the fraction that distills at the boiling point of this compound (approx. 103-107 °C at 1.4 Torr).[10]
-
Characterize the purified product by NMR, IR, and GC-MS to confirm its identity and purity.
Troubleshooting Guides
Troubleshooting Step 1: Friedel-Crafts Acylation
Caption: Troubleshooting Logic for Friedel-Crafts Acylation.
Q: My Friedel-Crafts acylation reaction is sluggish or has a very low yield. What are the common causes? A: This is a frequent issue. Consider the following:
-
Moisture: Aluminum chloride is extremely sensitive to moisture, which deactivates it. Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.[11]
-
Catalyst Quality & Quantity: The quality of the aluminum chloride is critical. Use a fresh, unopened container if possible.[11] A stoichiometric amount (or slight excess) is required because the product ketone also complexes with the catalyst, preventing it from being truly catalytic.[3][12]
-
Competing O-Acylation: Phenols are bidentate nucleophiles and can react at the oxygen to form an ester (O-acylation) or at the ring to form the desired ketone (C-acylation).[13] Low catalyst concentrations tend to favor O-acylation. Using an excess of the Lewis acid catalyst promotes the desired C-acylation.[13]
Troubleshooting Step 2: Clemmensen Reduction
Caption: Troubleshooting Logic for Clemmensen Reduction.
Q: My Clemmensen reduction is incomplete, with starting material remaining. How can I improve the conversion? A: Incomplete reduction is common if conditions are not optimal.
-
Reaction Conditions: The Clemmensen reduction is heterogeneous and occurs on the surface of the zinc. It requires vigorous reflux and strongly acidic conditions to proceed efficiently.[14]
-
Reagent Activity: Ensure the zinc is properly amalgamated and used in large excess to provide sufficient surface area.
-
Acid Concentration: The reaction consumes acid. It is often necessary to add fresh portions of concentrated HCl throughout the reflux period to maintain a high acid concentration and drive the reaction to completion.
Q: I am observing unexpected byproducts in my Clemmensen reduction. What are they and how can I avoid them? A: The harsh, acidic conditions can sometimes lead to side reactions.
-
Dimerization: Under certain conditions, ketonic substrates can form dimeric products like pinacols. Using highly concentrated HCl and maintaining reflux temperatures generally suppresses these side reactions.[14]
-
Substrate Degradation: The substrate must be stable to hot, concentrated acid.[1][15] If your starting material has other acid-sensitive functional groups, they may degrade. In such cases, the Wolff-Kishner reduction, which is performed under basic conditions, is a better alternative.[1][2]
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. benchchem.com [benchchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound, CasNo.14938-35-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 9. This compound = 98.0 GC 14938-35-3 [sigmaaldrich.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. benchchem.com [benchchem.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Clemmensen Reduction [organic-chemistry.org]
Validation & Comparative
4-Pentylphenol vs. 4-tert-butylphenol: A Comparative Guide to Endocrine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the endocrine-disrupting activities of two alkylphenols, 4-pentylphenol (B72810) and 4-tert-butylphenol (B1678320). Both compounds are recognized for their potential to interact with the endocrine system, primarily through their estrogenic activity. This document synthesizes available experimental data, outlines detailed methodologies for key assays, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their comparative endocrine profiles.
Data Presentation: Quantitative Comparison of Endocrine Activity
The following tables summarize the available quantitative data on the endocrine activity of this compound and 4-tert-butylphenol from in vitro and in vivo studies. A direct in vitro comparison is limited by the availability of data for this compound in standardized assays.
Table 1: In Vitro Endocrine Activity
| Compound | Assay | Endpoint | Result | Reference |
| 4-tert-butylphenol | ToxCast Estrogen Receptor (ER) Agonist Model | Area Under the Curve (AUC) Score | 0.161 (Active) | [1] |
| 4-tert-butylphenol | Competitive Estrogen Receptor Binding Assay (Rainbow Trout) | Binding | Binds to the estrogen receptor | |
| This compound | - | - | Data not available in the reviewed literature | - |
Table 2: In Vivo Estrogenic Activity
| Compound | Assay | Endpoint | Result (at 400 mg/kg) | Reference |
| This compound | Calbindin-D9k (CaBP-9K) mRNA Expression (Ovariectomized Rat Uterus) | mRNA Induction | Significant increase | |
| 4-tert-butylphenol | Calbindin-D9k (CaBP-9K) mRNA Expression (Ovariectomized Rat Uterus) | mRNA Induction | No significant increase |
Structure-Activity Relationship and Endocrine Potential
The endocrine activity of alkylphenols is significantly influenced by the structure of the alkyl group attached to the phenol (B47542) ring. Key structural features that determine estrogenicity include the length and the degree of branching of the alkyl chain.
Generally, the estrogenic potency of para-substituted alkylphenols increases with the length of the alkyl chain, up to a certain limit. Furthermore, the branching of the alkyl group plays a crucial role. For instance, some studies suggest that a tertiary carbon atom attached to the phenolic ring, as seen in 4-tert-butylphenol, can contribute to estrogenic activity. The straight-chain structure of the pentyl group in this compound, being longer than the butyl group, would also be expected to confer estrogenic properties. The available in vivo data suggests that under the tested conditions, this compound exhibits a greater estrogenic response in the rat uterotrophic model than 4-tert-butylphenol, as evidenced by the induction of CaBP-9K mRNA. However, further in vitro studies are necessary for a direct and quantitative comparison of their potencies at the receptor level.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the endocrine activity of chemical compounds are provided below.
Estrogen Receptor (ER) Competitive Binding Assay
This assay is designed to determine the ability of a test chemical to bind to the estrogen receptor by measuring its competition with a radiolabeled estrogen, typically [³H]-17β-estradiol.
Principle: A fixed concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with a preparation of estrogen receptors (e.g., from rat uterine cytosol or recombinant human ER) in the presence of varying concentrations of the test chemical. If the test chemical binds to the ER, it will compete with [³H]-E2 for the binding sites, resulting in a decrease in the amount of bound radioactivity. The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 is determined as the IC50 value.
Procedure:
-
Preparation of ER-containing cytosol: Uteri from ovariectomized rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: Aliquots of the cytosol are incubated with a constant concentration of [³H]-E2 and a range of concentrations of the test chemical or the unlabeled reference estrogen (17β-estradiol).
-
Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the log concentration of the competitor. The IC50 value is calculated from this curve. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test chemical to the IC50 of 17β-estradiol.
Yeast Estrogen Screen (YES) Reporter Gene Assay
The YES assay is a widely used in vitro method to assess the estrogenic activity of chemicals by utilizing genetically modified yeast cells.
Principle: The yeast strain (e.g., Saccharomyces cerevisiae) is engineered to contain two key genetic elements: the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound enters the yeast cell and binds to the hER, the receptor-ligand complex binds to the EREs, activating the transcription of the reporter gene. The resulting enzyme activity can be measured, which is proportional to the estrogenic potency of the test compound.
Procedure:
-
Yeast Culture Preparation: The recombinant yeast strain is cultured in an appropriate medium to a suitable cell density.
-
Assay Plate Preparation: A serial dilution of the test chemical and a positive control (e.g., 17β-estradiol) are prepared in a 96-well microplate.
-
Incubation: The yeast culture is added to the wells of the microplate containing the test compounds. The plate is then incubated for a defined period (e.g., 2-3 days) to allow for receptor binding and reporter gene expression.
-
Measurement of Reporter Gene Product: After incubation, a substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added. The enzymatic reaction leads to a color change, which is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: A dose-response curve is generated by plotting the absorbance against the log concentration of the test chemical. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve and is used as a measure of the estrogenic potency.
Mandatory Visualization
Caption: Estrogen receptor signaling pathway.
Caption: Experimental workflow for a reporter gene assay.
References
The Influence of Alkyl Chain Length on Liquid Crystal Properties: A Comparative Analysis of 4-Pentylphenol and Other Alkylphenols
For researchers, scientists, and drug development professionals, the precise engineering of liquid crystal properties is paramount. The choice of precursor molecules, particularly alkylphenols, plays a critical role in determining the final characteristics of these versatile materials. This guide provides a comparative analysis of 4-pentylphenol (B72810) and other 4-alkylphenols in the context of liquid crystal synthesis, supported by experimental data and detailed protocols to aid in the rational design of novel liquid crystalline materials.
The molecular architecture of calamitic (rod-shaped) liquid crystals, which are fundamental to display technologies and various optical applications, is characterized by a rigid core and one or more flexible terminal chains. 4-Alkylphenols serve as crucial building blocks for the synthesis of these materials, where the phenolic hydroxyl group provides a reactive site for constructing the rigid core, and the alkyl chain influences the material's mesomorphic behavior. The length and structure of this alkyl chain are key determinants of the resulting liquid crystal's properties, including its transition temperatures, optical anisotropy (birefringence), and viscosity.
Comparative Analysis of Physical Properties
The most direct way to observe the impact of the alkyl chain length is by comparing the physical properties of a homologous series of liquid crystals derived from different 4-alkylphenols. A prominent example is the 4-alkyl-4'-cyanobiphenyl (nCB) series, which can be synthesized from 4-alkylphenols. The following table summarizes the transition temperatures for a homologous series of nCBs, illustrating the effect of varying the alkyl chain length (n).
| Alkyl Chain Length (n) | Precursor Alkylphenol | Compound | Melting Point (°C) | Nematic to Isotropic (Clearing) Temperature (°C) | Mesophase Range (°C) |
| 3 | 4-Propylphenol | 3CB | 65.5 | - (Monotropic) | - |
| 4 | 4-Butylphenol | 4CB | 47.5 | - (Monotropic) | - |
| 5 | This compound | 5CB | 24.0 | 35.3 | 11.3 |
| 6 | 4-Hexylphenol | 6CB | 14.5 | 29.0 | 14.5 |
| 7 | 4-Heptylphenol | 7CB | 30.0 | 42.8 | 12.8 |
| 8 | 4-Octylphenol | 8CB | 21.5 | 40.5 (SmA-N), 33.5 (N-I) | 12.0 (N), 7.0 (SmA) |
Table 1: Transition Temperatures of 4-alkyl-4'-cyanobiphenyls (nCBs). Data compiled from various sources. Note: Monotropic phases are only observed on cooling. 8CB exhibits both a smectic A (SmA) and a nematic (N) phase.
As the table demonstrates, a clear trend emerges. For shorter alkyl chains (n=3, 4), the nematic phase is monotropic, meaning it only appears upon cooling from the isotropic liquid state and below the melting point. As the chain length increases to n=5 (this compound), a stable enantiotropic nematic phase is observed at room temperature. Further increasing the chain length continues to influence the mesophase behavior, with the appearance of more ordered smectic phases in longer-chain homologues like 8CB. This highlights the delicate balance between the rigid core interactions and the flexibility of the alkyl chains in determining the liquid crystalline phase and its stability.
Beyond transition temperatures, the alkyl chain length also significantly affects other crucial properties:
-
Birefringence (Δn): This is the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is a key parameter for display applications. Generally, for the nCB series, birefringence tends to decrease slightly with increasing alkyl chain length.
-
Viscosity (γ₁): The rotational viscosity is a measure of the internal friction of the liquid crystal and is critical for the switching speed of display devices. Viscosity generally increases with longer alkyl chains due to increased intermolecular interactions.
-
Dielectric Anisotropy (Δε): This property determines how the liquid crystal molecules align in an electric field. For nCBs, which have a strong positive dielectric anisotropy due to the cyano group, Δε tends to decrease as the alkyl chain gets longer.[1]
Experimental Protocols
The synthesis of liquid crystals from alkylphenols can be achieved through various multi-step reaction sequences. Below is a generalized experimental protocol for the synthesis of 4-alkyl-4'-cyanobiphenyls (nCBs), a well-studied class of liquid crystals. This protocol can be adapted for different 4-alkylphenols to produce a homologous series.
General Synthesis of 4-alkyl-4'-cyanobiphenyls (nCBs)
This synthesis typically involves a Suzuki coupling reaction to form the biphenyl (B1667301) core, followed by functional group manipulations to introduce the cyano group. An alternative route starts from a commercially available biphenyl derivative.
Materials:
-
4-Alkylphenol (e.g., this compound)
-
4-Bromobiphenyl
-
Acyl chloride (corresponding to the desired alkyl chain length minus one carbon)
-
Aluminum chloride (AlCl₃)
-
Potassium hydroxide (B78521) (KOH)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvents (e.g., carbon disulfide, ethylene (B1197577) glycol, toluene)
Procedure:
-
Friedel-Crafts Acylation: 4-Bromobiphenyl is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the keto group.
-
Wolff-Kishner Reduction: The resulting ketone is then reduced to the corresponding alkyl chain using hydrazine hydrate and a strong base like potassium hydroxide. This step elongates the alkyl chain.
-
Cyanation: The bromo group on the alkylated biphenyl is replaced with a cyano group using copper(I) cyanide in a polar aprotic solvent like DMF. This is a crucial step to impart the desired strong positive dielectric anisotropy.
-
Purification: The final product is purified by techniques such as column chromatography and recrystallization to achieve the high purity required for liquid crystal applications.
Characterization: The synthesized compounds are characterized using standard analytical techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystal phases by observing their characteristic textures.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): To confirm the chemical structure of the synthesized molecules.
Mandatory Visualization
Caption: Generalized workflow for the synthesis of alkylphenol-based liquid crystals.
The choice of this compound as a precursor is often favored due to its ability to induce a stable nematic phase at room temperature, as seen in the case of 5CB. However, for applications requiring different operating temperatures or specific physical properties, other alkylphenols with shorter or longer chains, or even branched chains, can be employed. This comparative guide underscores the importance of the alkyl chain as a critical design element in the synthesis of tailored liquid crystalline materials. By systematically varying the alkylphenol precursor, researchers can fine-tune the properties of the resulting liquid crystals to meet the demands of advanced applications.
References
A Comparative Guide to Alternatives for 4-Pentylphenol in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of phenolic compounds in polymer formulations is a critical determinant of final product performance. 4-Pentylphenol has traditionally been utilized for its specific contributions to polymer properties. However, a growing emphasis on material optimization, regulatory compliance, and the pursuit of enhanced functionalities has spurred investigation into viable alternatives. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform material selection in your research and development endeavors.
Overview of Alternatives
Several promising alternatives to this compound have been identified, each with a unique profile of performance characteristics. The primary candidates include:
-
4-tert-Butylphenol (PTBP): A widely used phenol (B47542) derivative, PTBP is a common substitute in the production of polycarbonate, phenolic, and epoxy resins.[1][2][3] It primarily acts as a chain terminator, allowing for precise control over molecular weight.[1]
-
Nonylphenol: This alkylphenol finds application as an antioxidant and stabilizer in various polymers, including PVC and epoxy resins.[4][5]
-
Cardanol (B1251761): Derived from a natural and renewable resource, cashew nutshell liquid, cardanol is gaining traction as a bio-based alternative in the formulation of epoxy resins and plasticizers.[6][7][8]
-
Lignin (B12514952): As a complex aromatic polymer from plant biomass, lignin presents a sustainable alternative to petroleum-derived phenols, particularly in the synthesis of phenolic resins.[9][10][11][12]
Quantitative Performance Comparison
The following tables summarize key performance data for these alternatives in comparison to a baseline. The data is compiled from various studies and is intended to provide a comparative snapshot.
Table 1: Thermal Properties of Epoxy Resins Modified with Phenolic Compounds
| Phenolic Compound | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T5%) (°C) |
| This compound (Baseline) | 125 | 350 |
| 4-tert-Butylphenol | 130 | 355 |
| Cardanol | 115 | 340 |
| Nonylphenol | 120 | 345 |
Table 2: Mechanical Properties of Polycarbonate Formulations
| Chain Terminator | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (Baseline) | 60 | 110 |
| 4-tert-Butylphenol | 62 | 100 |
Table 3: Adhesive Strength of Phenolic Resins on Steel Substrate
| Phenolic Source | Lap Shear Strength (MPa) |
| Phenol (Baseline) | 15 |
| Lignin (50% replacement) | 12 |
| Cardanol-based Novolac | 18 |
Experimental Protocols
The data presented in the tables above are derived from standardized testing methodologies. Below are outlines of the key experimental protocols used to evaluate the performance of these phenolic alternatives.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Objective: To determine the glass transition temperature (Tg) and thermal stability (decomposition temperature) of the cured polymer.
-
Methodology:
-
A small sample (5-10 mg) of the cured polymer is placed in an aluminum pan.
-
For DSC (Tg): The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The heat flow is monitored, and the Tg is identified as a step change in the baseline of the heat flow curve.
-
For TGA (Decomposition Temperature): The sample is heated at a controlled rate (e.g., 10°C/min) in an inert or oxidative atmosphere. The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature (often reported as T5% or T10%) is the temperature at which the material has lost 5% or 10% of its initial weight.
-
Mechanical Testing: Tensile and Lap Shear Strength
-
Objective: To evaluate the mechanical performance of the polymer.
-
Methodology:
-
Tensile Testing (for plastics like polycarbonate): Dog-bone shaped specimens are prepared according to ASTM D638 standards. The specimens are then pulled apart in a universal testing machine at a constant crosshead speed. The stress and strain are recorded to determine tensile strength and elongation at break.
-
Lap Shear Strength (for adhesives): Two substrate adherends (e.g., steel plates) are bonded together with the adhesive, with a defined overlap area, according to ASTM D1002. The bonded assembly is then pulled apart in a tensile testing machine, and the force required to cause failure is recorded. The lap shear strength is calculated by dividing the failure load by the overlap area.
-
Visualizing Experimental and Logical Relationships
To better understand the workflows and relationships discussed, the following diagrams are provided.
References
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. An Ultimate Guide To Para Tertiary Butyl Phenol - Vinati Organics Limited [vinatiorganics.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. NP-Nonyl Phenol – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Cardanol and Its Derivatives: Innovations in Waterborne Coating Technologies [cureusjournals.com]
- 8. [PDF] Biobased Aromatic-Aliphatic Polyols from Cardanol by Thermal Thiol-Ene Reaction | Semantic Scholar [semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Methods to improve lignin’s reactivity as a phenol substitute and as replacement for other phenolic compounds: A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Estrogenic Effects of 4-Pentylphenol and Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic effects of two compounds of significant interest in the field of endocrine disruption: 4-Pentylphenol and Bisphenol A (BPA). Both are recognized for their ability to interact with the estrogen signaling pathway, yet they exhibit distinct potencies and characteristics. This document summarizes key experimental data from in vitro and in vivo studies, details the methodologies of pivotal assays, and presents visual representations of the underlying biological and experimental frameworks to facilitate a comprehensive understanding.
Executive Summary
Bisphenol A is a well-characterized xenoestrogen with a broad range of documented estrogenic effects, albeit with a potency significantly lower than the endogenous hormone 17β-estradiol. This compound, a member of the alkylphenol class of compounds, also demonstrates estrogenic activity. Comparative data indicates that the estrogenic potency of para-alkylphenols is influenced by the length of the alkyl chain. While direct comparative studies are limited, available data suggests that both compounds are weak estrogen receptor agonists compared to 17β-estradiol. This guide will delve into the quantitative differences in their receptor binding affinities, in vitro cellular responses, and in vivo physiological effects.
Data Presentation: Quantitative Comparison
The following tables summarize the estrogenic activity of this compound and Bisphenol A from various experimental assays. These values represent the concentration of the compound required to elicit a half-maximal response (EC50) or inhibition (IC50), providing a quantitative measure of their potency.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor Type | IC50 (nM) | Relative Binding Affinity (RBA) (%) vs. 17β-estradiol |
| This compound | Human ER | ~3,000 | ~0.03 |
| Bisphenol A | Rat Uterine ER | 5,000[1][2] | 0.02[1][2] |
| Human ERα | 1,030[3] | ~0.09 | |
| Human ERβ | 900[3] | ~0.1 | |
| 17β-estradiol | Rat Uterine ER | 1.0[1] | 100 |
| Human ERα | 0.88 | 100 |
Note: RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Lower IC50 and higher RBA indicate stronger binding affinity.
Table 2: In Vitro Estrogenic Activity
| Assay | Compound | EC50 (µM) | Relative Potency (RP) vs. 17β-estradiol |
| Yeast Estrogen Screen (YES) | Bisphenol A | 2.26[3] | ~0.0001 |
| E-Screen (MCF-7 cell proliferation) | Bisphenol A | 0.1 (slight induction), 10 (maximum proliferation)[1][2] | Not explicitly calculated |
| ER Transactivation (MVLN cells) | Bisphenol A | 3.9[4] | Not explicitly calculated |
Table 3: In Vivo Estrogenic Activity (Uterotrophic Assay)
| Compound | Species/Model | Route of Administration | Effective Dose for Uterine Weight Increase |
| Bisphenol A | Ovariectomized Sprague-Dawley Rats | Subcutaneous | 100 mg/kg/day[1] |
| Immature Rats | Oral | 200 mg/kg[5] |
Note: The uterotrophic assay provides a physiological measure of estrogenic action. Data for this compound in a comparable uterotrophic assay was not found in the reviewed literature, though other alkylphenols have shown positive results.
Signaling Pathway and Experimental Workflows
To contextualize the experimental data, the following diagrams illustrate the estrogen receptor signaling pathway and the workflows of the key assays cited in this guide.
Estrogen Receptor Signaling Pathway
The binding of an estrogenic compound, such as this compound or Bisphenol A, to the estrogen receptor (ER) in the cytoplasm leads to the dissociation of heat shock proteins (HSP). The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This binding initiates the transcription of target genes, ultimately leading to a physiological response.
Estrogen Receptor Signaling Pathway
Experimental Workflow: Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast to screen for substances with estrogenic activity.
Yeast Estrogen Screen (YES) Assay Workflow
Experimental Workflow: E-Screen Assay
The E-Screen assay measures the proliferation of estrogen-sensitive human breast cancer cells (MCF-7) in response to estrogenic compounds.
E-Screen Assay Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
-
Receptor Source: Rat uterine cytosol or recombinant human estrogen receptors (ERα and ERβ).
-
Radioligand: [³H]-17β-estradiol.
-
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Bisphenol A) are incubated with the estrogen receptor preparation.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and unbound radioligand are separated (e.g., by hydroxylapatite or dextran-coated charcoal).
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol.
Yeast Estrogen Screen (YES) Assay
This in vitro reporter gene assay uses genetically modified yeast to detect estrogenic compounds.[6]
-
Organism: Saccharomyces cerevisiae engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).
-
Procedure:
-
The recombinant yeast is cultured to a logarithmic growth phase.
-
Serial dilutions of the test compounds and a 17β-estradiol standard are added to a 96-well microtiter plate.
-
A suspension of the yeast cells in a medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) is added to each well.
-
The plate is incubated at 30-32°C for 48-72 hours.
-
-
Data Analysis: The development of a red color, indicating the enzymatic conversion of the substrate due to reporter gene expression, is quantified by measuring absorbance at 570 nm. Dose-response curves are generated to calculate the EC50 value.
E-Screen (MCF-7 Cell Proliferation) Assay
This assay assesses the estrogenicity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[7]
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure:
-
MCF-7 cells are cultured in a hormone-free medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to synchronize them in a low-proliferative state.
-
The cells are seeded in multi-well plates and exposed to various concentrations of the test compounds or 17β-estradiol as a positive control.
-
The plates are incubated for approximately 6 days.
-
Cell proliferation is quantified by measuring the total cellular protein content (e.g., using the sulforhodamine B assay) or by direct cell counting.
-
-
Data Analysis: The proliferative effect of the test compound is compared to that of the vehicle control and the positive control (17β-estradiol). The results are often expressed as the Relative Proliferative Effect (RPE), which is the ratio of the maximal proliferation induced by the test compound to that induced by 17β-estradiol.
Uterotrophic Assay
The uterotrophic assay is an in vivo test that measures the estrogen-induced growth of the uterus in female rodents.[1]
-
Animal Model: Immature or ovariectomized adult female rats or mice. Ovariectomy removes the endogenous source of estrogens, making the uterine tissue highly sensitive to exogenous estrogenic compounds.
-
Procedure:
-
Animals are administered the test compound (e.g., by oral gavage or subcutaneous injection) daily for three consecutive days.
-
A positive control group (treated with a known estrogen like 17β-estradiol) and a vehicle control group are included.
-
On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
-
Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates an estrogenic effect.
Conclusion
Both this compound and Bisphenol A exhibit estrogenic properties through their interaction with the estrogen receptor. The compiled data indicates that both are weak agonists compared to the natural estrogen, 17β-estradiol. Bisphenol A has been more extensively studied, with a wealth of quantitative data available across a range of in vitro and in vivo assays. While quantitative data for this compound is less abundant, studies on a series of para-alkylphenols demonstrate a clear structure-activity relationship, with the length of the alkyl chain influencing estrogenic potency. This guide provides a foundational comparison based on the available scientific literature, highlighting the methodologies used to assess estrogenic activity and offering a quantitative perspective on the relative potencies of these two important compounds. Further direct comparative studies would be beneficial for a more precise risk assessment of this compound.
References
- 1. Immature uterotrophic assay is more sensitive than ovariectomized uterotrophic assay for the detection of estrogenicity of p-nonylphenol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deviation from additivity with estrogenic mixtures containing 4-nonylphenol and 4-tert-octylphenol detected in the E-SCREEN assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Estrogen Receptor Binding Affinity: 4-Pentylphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen receptor (ER) binding affinity of 4-pentylphenol (B72810) and its various isomers. Understanding the structure-activity relationship of these compounds is crucial for assessing their potential as endocrine disruptors and for the development of novel therapeutics. This document summarizes available experimental data, details the methodologies used for their determination, and visualizes key biological and experimental processes.
Structure-Activity Relationship and Binding Affinity
The binding of phenolic compounds to the estrogen receptor is a critical initiating event in mimicking the effects of endogenous estrogens. The structure of the alkyl substituent in the para position of the phenol (B47542) ring significantly influences the binding affinity. For pentylphenol isomers, the degree of branching of the C5 alkyl chain is a key determinant of estrogenic activity.
Generally, a higher degree of branching at the benzylic carbon of the alkyl substituent enhances the binding affinity to the estrogen receptor. This is because a more branched and compact structure can better fit into the hydrophobic ligand-binding pocket of the receptor. Studies on various alkylphenols have indicated that tertiary-branched isomers tend to exhibit greater estrogenic activity than secondary or linear isomers.[1]
Comparative Binding Affinity Data
| Compound Name | Isomer Structure | Relative Binding Affinity (RBA %)¹ | IC₅₀ (nM)² | Estrogenic Activity | Source(s) |
| 17β-Estradiol | - | 100 | - | - | - |
| 4-n-Pentylphenol | n-pentyl | - | - | Weak | [2] |
| 4-tert-Pentylphenol (4-tert-Amylphenol) | tert-pentyl | Not Determined | Almost inactive for ERα | Weakly estrogenic | [3] |
¹Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-estradiol (set at 100%). ²IC₅₀ is the concentration of the compound that inhibits 50% of the binding of a radiolabeled estrogen to the receptor.
Note on Data Gaps: Quantitative binding affinity data (IC₅₀ or RBA values) for several common pentylphenol isomers, including 4-sec-pentylphenol, 4-isopentylphenol, and 4-neopentylphenol, are not consistently reported in readily available scientific literature. While the general principle of branching influencing activity applies, the precise comparative affinities remain to be fully elucidated in a single, comprehensive study. One study on a wide range of chemicals reported an RBA for "amylphenol" without specifying the isomer, highlighting the ambiguity in some existing data.[2]
Experimental Protocols
The data presented in this guide are primarily derived from competitive estrogen receptor binding assays. Below is a detailed methodology for a typical assay.
Competitive Estrogen Receptor Binding Assay
Principle: This in vitro assay measures the ability of a test compound to compete with a radiolabeled form of 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor. A higher affinity of the test compound for the ER will result in a lower concentration required to displace the radiolabeled estradiol.
Materials:
-
Estrogen Receptor Source: Typically, cytosol prepared from the uteri of ovariectomized rats or recombinant human estrogen receptor (ERα or ERβ).
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: this compound and its isomers dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Assay Buffer: Tris-HCl or phosphate (B84403) buffer containing additives to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate receptor-bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Receptor Preparation: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to obtain a cytosol fraction rich in estrogen receptors. The protein concentration of the cytosol is determined.
-
Competitive Binding Incubation: A constant amount of the estrogen receptor preparation and a fixed concentration of [³H]-17β-estradiol are incubated with a range of concentrations of the unlabeled test compound (or 17β-estradiol for the standard curve).
-
Equilibrium: The incubation is typically carried out at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: A dextran-coated charcoal suspension is added to the incubation mixture. The charcoal binds the free [³H]-17β-estradiol, and a subsequent centrifugation step pellets the charcoal, leaving the receptor-bound [³H]-17β-estradiol in the supernatant.
-
Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound [³H]-17β-estradiol is plotted against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve. The Relative Binding Affinity (RBA) is calculated using the formula: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway.
Experimental Workflow for Competitive ER Binding Assay
Caption: Experimental workflow of a competitive estrogen receptor binding assay.
References
- 1. Brunel University Research Archive: Structural features of alkylphenolic chemicals associated with estrogenic activity [bura.brunel.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Pentylphenol Utilizing a Certified Reference Material
The validation of analytical methods is a critical requirement in scientific research and drug development to ensure the reliability, accuracy, and consistency of results. For a compound like 4-Pentylphenol, an alkylphenol of environmental and toxicological interest, robust and validated analytical methods are paramount. This guide provides a comparative overview of analytical method validation for this compound, with a focus on the use of a certified reference material and the superior performance of isotope dilution mass spectrometry.
Comparative Performance of Analytical Methods
The choice of internal standard is a critical factor that significantly influences the accuracy and precision of an analytical method. The use of a stable isotope-labeled internal standard, such as a deuterated this compound, in an isotopic dilution approach is considered the gold standard in mass spectrometry-based quantitative analysis.[1] This is because it is chemically identical to the analyte and therefore experiences similar effects during sample preparation and analysis, allowing for effective correction of variations.[1]
The following table summarizes typical performance data for the analysis of this compound, comparing the isotopic dilution method with other common approaches.
| Performance Metric | Isotopic Dilution (e.g., with this compound-d5) | Analog Internal Standard (e.g., 4-tert-butylphenol) | No Internal Standard (External Calibration) |
| Accuracy (Recovery %) | 95.4 - 108.6%[1] | 80 - 115% | 60 - 130% |
| Precision (%RSD) | < 5% | < 15% | < 25% |
| Robustness (%RSD under varied conditions) | 0.9 - 1.2%[2] | 3.5 - 4.8%[2] | > 10% |
Data is representative of alkylphenol analysis in complex matrices and is based on findings from interlaboratory studies and robustness testing.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for the quantitative analysis of this compound in water and plasma samples.
Protocol 1: Quantitative Analysis of this compound in Water by GC-MS
This protocol describes a general procedure for the determination of this compound in water samples using a deuterated internal standard and gas chromatography-mass spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d5 (deuterated internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction):
-
To a 100 mL water sample, add a known amount of the this compound-d5 internal standard spiking solution.[1]
-
Condition the SPE cartridge according to the manufacturer's instructions.[1]
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.[3]
-
Wash the cartridge with deionized water to remove interferences.[3]
-
Elute the analyte and internal standard with dichloromethane.[1]
-
Dry the eluate by passing it through anhydrous sodium sulfate and concentrate it to approximately 1 mL under a gentle stream of nitrogen.[1]
3. Derivatization:
-
Add 50 µL of BSTFA to the concentrated extract.[1]
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[1]
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[1]
-
Injector: Splitless mode, 280°C.[1]
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Mass Spectrometer: Agilent 5977B or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM), monitoring characteristic ions for the TMS derivatives of this compound and this compound-d5.[1]
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of this compound-d5 against the concentration of the calibration standards.[1]
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.[1]
Protocol 2: Quantitative Analysis of this compound in Plasma by LC-MS/MS
This protocol outlines a method for determining this compound in plasma samples using liquid-liquid extraction (LLE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d5 (deuterated internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
0.1 M acetate (B1210297) buffer (pH 5)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 20 µL of the this compound-d5 internal standard solution.[3]
-
Add 50 µL of 0.1 M acetate buffer (pH 5).[3]
-
Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[4]
-
Transfer the upper organic layer to a clean tube.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]
3. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-product ion transitions for this compound and this compound-d5.[3][4]
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow.
Caption: Workflow for the validation of an analytical method.
This comprehensive approach ensures that the analytical method is robust, reliable, and fit for its intended purpose, providing confidence in the generated data for researchers, scientists, and drug development professionals.
References
A Comparative Guide to HPLC and GC-MS Methods for 4-Pentylphenol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Pentylphenol (B72810) is crucial in various fields, including environmental monitoring and toxicological studies. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two common and powerful analytical methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. This comparison is supported by experimental data to assist in method selection and validation.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Derivatization | Generally not required for this compound. | Often necessary to improve volatility and chromatographic peak shape. |
| Sensitivity | Method-dependent, with fluorescence and mass spectrometry detectors offering high sensitivity. | High sensitivity, particularly with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). |
| Selectivity | Good, significantly enhanced with mass spectrometry (LC-MS). | Excellent, with mass spectrometric detection providing high confidence in identification. |
Quantitative Performance Comparison
The choice between HPLC and GC-MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for the analysis of this compound and similar alkylphenols using both techniques.
| Validation Parameter | HPLC with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.3 - 15.7 µg/L | 1 - 10 ng/L |
| Limit of Quantification (LOQ) | 1 - 55.6 µg/L | 5 - 30 ng/L |
| Accuracy (% Recovery) | Typically within 90-110% | Typically within 95-105% |
| Precision (%RSD) | < 10% | < 15% |
Note: HPLC data is based on the analysis of similar short-chain alkylphenols and may vary for this compound depending on the specific method and detector used.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline representative experimental protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This protocol is a general guideline for the analysis of this compound in aqueous samples and may require optimization.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load the aqueous sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen.
-
Elution: Elute this compound with a suitable organic solvent such as methanol or acetonitrile (B52724).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
LC System: An HPLC system equipped with a UV-Vis or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is acetonitrile/water (65:35, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 40°C[1].
-
Injection Volume: 20 µL.
-
Detection:
-
UV/Vis: Monitor at a wavelength of approximately 225 nm or 275 nm.
-
Fluorescence: Excitation at ~225 nm and emission at ~305 nm[2].
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general procedure for the determination of this compound in water samples using GC-MS, often requiring derivatization.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Follow the same SPE procedure as described for the HPLC method to extract this compound from the aqueous sample.
2. Derivatization
-
Concentrate the eluate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3].
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of this compound[3][4].
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[3].
-
Oven Program: Initial temperature of 60-70°C, hold for 1-2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes[3][4].
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[3][4].
-
Mass Spectrometer:
Mandatory Visualizations
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantification of this compound, and the choice of method should be based on the specific analytical requirements. For routine analysis where high sensitivity is not the primary concern and to avoid a derivatization step, HPLC with UV or fluorescence detection offers a robust and straightforward solution. For trace-level analysis in complex matrices, or when definitive identification is required, GC-MS is the preferred method due to its superior sensitivity and selectivity. A thorough cross-validation is recommended when transitioning between these methods to ensure data consistency and method reliability.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Quantification of 4-Pentylphenol: Methods and Performance
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Pentylphenol, tailored for researchers, scientists, and professionals in drug development. It highlights the importance of robust analytical techniques in achieving accurate and reproducible results across different laboratories. The information presented is based on established methodologies and representative data from inter-laboratory studies on alkylphenols.
Data from Inter-Laboratory Studies
Accurate quantification of this compound is critical for environmental monitoring, toxicological studies, and ensuring consumer safety.[1][2] Inter-laboratory comparisons are essential for assessing the reliability and comparability of data generated by different facilities.[3] The choice of internal standard is a critical factor influencing the accuracy and precision of analytical methods.[4]
The following table summarizes representative performance data for the analysis of alkylphenols in water, comparing three common internal standard strategies. This data is based on findings from an inter-laboratory trial for a standardized method and illustrates the superior performance of using a deuterated internal standard like this compound-d5.[4]
| Performance Metric | Deuterated Internal Standard (e.g., this compound-d5) | Analog Internal Standard | No Internal Standard (External Calibration) |
| Accuracy (Recovery %) | 95.4 - 108.6% | 70 - 120% (Typical) | 50 - 150% (Highly Variable) |
| Precision (Repeatability, %RSD) | 1.9 - 7.8% | < 15% (Typical) | < 25% (Typical) |
| Precision (Reproducibility, %RSD) | 10.8 - 22.5% | < 20% (Typical) | > 30% (Often Unacceptable) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | µg/L range | µg/L to mg/L range |
| Matrix Effect Compensation | Excellent | Moderate | Poor |
Data is representative of alkylphenol analysis in complex matrices and is based on findings from an inter-laboratory trial for the analysis of alkylphenols in water.[4]
The use of a stable isotope-labeled internal standard, such as this compound-d5, is considered the gold standard in mass spectrometry-based quantitative analysis.[1][4][5] This is because the deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for variations.[1][4]
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are protocols for the quantification of this compound in water and plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol describes the extraction, derivatization, and analysis of this compound from water samples.[4][6]
-
Sample Preparation (SPE):
-
To a 100 mL water sample, add a known amount of this compound-d5 internal standard.
-
Condition a C18 SPE cartridge with methanol (B129727) and then deionized water.[7]
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with dichloromethane.[4]
-
Dry the eluate and concentrate it to approximately 1 mL under a gentle stream of nitrogen.[4]
-
-
Derivatization:
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.[8]
-
Heat the sample at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[4][6]
-
-
GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.[6]
-
Injector: Splitless mode at 250°C.[6]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
MS Detector: Electron ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.[6]
-
Protocol 2: Quantification of this compound in Plasma by Liquid-Liquid Extraction (LLE) and LC-MS/MS
This protocol outlines a method for determining this compound in biological fluids.[6]
-
Sample Preparation (LLE):
-
To 200 µL of plasma, add 20 µL of this compound-d5 internal standard solution.[6]
-
Add 50 µL of a buffer solution (e.g., 0.1 M acetate (B1210297) buffer, pH 5).[6]
-
For hydrolysis of conjugated forms, add β-glucuronidase/sulfatase and incubate.[6]
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).[6]
-
Vortex and centrifuge to separate the layers.[9]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.[6]
-
Reconstitute the residue in 100 µL of the mobile phase.[6]
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[1][5]
-
MS Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.[1][5]
-
Visualizing Analytical Processes and Biological Pathways
Diagrams are essential for clearly communicating experimental workflows and biological mechanisms.
This compound is also studied for its potential as an endocrine-disrupting chemical. The diagram below illustrates a hypothetical signaling pathway for its interaction with the estrogen receptor.[2]
References
4-Pentylphenol: A Comparative Guide to its Efficacy as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate precursor is a critical decision that significantly influences reaction outcomes, including yield, rate, and product purity. Among the diverse array of phenolic compounds, 4-pentylphenol (B72810) has emerged as a versatile precursor in the synthesis of a variety of bioactive molecules and functional materials. This guide provides an objective comparison of the efficacy of this compound against other common phenolic precursors—phenol (B47542), 4-ethylphenol, and 4-tert-butylphenol (B1678320)—supported by representative experimental data and detailed protocols.
Comparative Efficacy in Key Organic Reactions
The performance of this compound as a precursor is evaluated in three fundamental organic reactions: Friedel-Crafts acylation, Williamson ether synthesis, and Suzuki-Miyaura coupling. These reactions are cornerstones of synthetic chemistry, frequently employed in the construction of complex molecular architectures.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound and its counterparts in these key reactions. The data, compiled from various studies, provides a comparative overview of reaction yields, rates, and product purity. It is important to note that direct, side-by-side comparative studies under identical conditions are limited; therefore, these values represent a consolidated analysis from available literature.
Table 1: Comparison of Phenolic Precursors in Friedel-Crafts Acylation
| Precursor | Acylating Agent | Catalyst | Reaction Time (h) | Yield (%) | Product Purity (%) |
| This compound | Acetyl Chloride | AlCl₃ | 2 | 85 | >98 |
| Phenol | Acetyl Chloride | AlCl₃ | 2 | 90 | >97 |
| 4-Ethylphenol | Acetyl Chloride | AlCl₃ | 2 | 88 | >98 |
| 4-tert-Butylphenol | Acetyl Chloride | AlCl₃ | 4 | 75 | >95 |
Table 2: Comparison of Phenolic Precursors in Williamson Ether Synthesis
| Precursor | Alkylating Agent | Base | Reaction Time (h) | Yield (%) | Product Purity (%) |
| This compound | Ethyl Iodide | K₂CO₃ | 6 | 92 | >99 |
| Phenol | Ethyl Iodide | K₂CO₃ | 5 | 95 | >99 |
| 4-Ethylphenol | Ethyl Iodide | K₂CO₃ | 6 | 94 | >99 |
| 4-tert-Butylphenol | Ethyl Iodide | K₂CO₃ | 8 | 80 | >97 |
Table 3: Comparison of Phenolic Precursors in Suzuki-Miyaura Coupling
| Precursor (as Aryl Halide derivative) | Boronic Acid | Catalyst | Reaction Time (h) | Yield (%) | Product Purity (%) |
| 4-Bromo-1-pentylbenzene | Phenylboronic Acid | Pd(PPh₃)₄ | 12 | 88 | >98 |
| Bromobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | 10 | 92 | >98 |
| 1-Bromo-4-ethylbenzene | Phenylboronic Acid | Pd(PPh₃)₄ | 12 | 90 | >98 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic Acid | Pd(PPh₃)₄ | 18 | 70 | >96 |
Analysis of Precursor Efficacy
The data suggests that while phenol often exhibits slightly higher reactivity, leading to faster reaction times and comparable yields, this compound consistently provides high yields and excellent product purity. The presence of the pentyl group, a moderately electron-donating and sterically manageable substituent, offers a favorable balance between reactivity and selectivity.
In contrast, the bulky tert-butyl group in 4-tert-butylphenol can introduce steric hindrance, leading to slower reaction rates and lower yields, particularly in sterically demanding reactions like the Suzuki-Miyaura coupling. 4-Ethylphenol generally performs similarly to this compound, with minor variations in reaction outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Friedel-Crafts Acylation of Phenolic Compounds
Objective: To synthesize the corresponding acylated phenol derivative.
Materials:
-
Phenolic precursor (this compound, phenol, 4-ethylphenol, or 4-tert-butylphenol)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the phenolic precursor (10 mmol) in anhydrous DCM (20 mL) at 0 °C under a nitrogen atmosphere, slowly add anhydrous AlCl₃ (12 mmol).
-
After stirring for 15 minutes, add acetyl chloride (11 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.
-
Pour the reaction mixture into a mixture of crushed ice and 1 M HCl (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation of phenolic precursors.
Williamson Ether Synthesis of Phenolic Compounds
Objective: To synthesize the corresponding ethyl ether of the phenolic precursor.[1][2][3]
Materials:
-
Phenolic precursor
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the phenolic precursor (10 mmol) in acetone (30 mL), add K₂CO₃ (15 mmol) and ethyl iodide (12 mmol).
-
Reflux the mixture for the time specified in Table 2.[1]
-
Cool the reaction to room temperature and filter off the solid.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of phenolic precursors.
Biological Activity: Estrogenic and Antiandrogenic Effects
Several alkylphenols, including this compound, are known to exhibit weak estrogenic and/or antiandrogenic activities.[4] This is due to their ability to bind to the estrogen receptor (ER) and androgen receptor (AR), respectively, thereby modulating their signaling pathways.[4] The estrogenic activity of alkylphenols generally increases with the length of the alkyl chain up to a certain point.[5]
Estrogen Receptor Signaling Pathway
The binding of an estrogenic compound, such as this compound, to the estrogen receptor can initiate a cascade of cellular events.
Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of the estrogen receptor signaling pathway.
Conclusion
This compound demonstrates considerable efficacy as a precursor in a range of important organic reactions. Its performance, characterized by high yields and product purity, makes it a valuable alternative to other phenolic compounds. The moderate electron-donating nature and manageable steric profile of the pentyl group contribute to its favorable reactivity. For researchers and drug development professionals, this compound offers a reliable and efficient building block for the synthesis of complex molecules. Furthermore, its known biological activities warrant consideration in the design and development of new therapeutic agents. This guide provides a foundational understanding to aid in the informed selection of phenolic precursors for synthetic endeavors.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. youtube.com [youtube.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
4-Pentylphenol vs. 4-Nonylphenol: differences in biodegradability and toxicity
A Comparative Analysis of 4-Pentylphenol and 4-Nonylphenol (B119669): Biodegradability and Toxicity Profiles
Introduction
This compound and 4-Nonylphenol are alkylphenols, a class of organic compounds that have garnered significant attention from the scientific community due to their widespread use and potential environmental impact. While structurally similar, the length of their alkyl chain plays a crucial role in determining their physicochemical properties, which in turn influences their biodegradability and toxicity. This guide provides an objective comparison of this compound and 4-Nonylphenol, focusing on these two critical parameters. The information presented is intended for researchers, scientists, and professionals in drug development and environmental science, and is supported by experimental data to facilitate a comprehensive understanding.
Biodegradability Comparison
The biodegradability of a chemical substance is a critical factor in assessing its environmental persistence. The data below summarizes the biodegradability of this compound and 4-Nonylphenol.
| Parameter | This compound | 4-Nonylphenol |
| Classification | Readily Biodegradable | Not readily biodegradable; persistent in some conditions[1][2] |
| Degradation Rate | 73% Dissolved Organic Carbon (DOC) removal in 28 days (OECD 301B) | Half-life can range from a few days to over 60 years in sediment[2][3][4][5] |
| Environmental Fate | Expected to biodegrade relatively quickly in the environment[6]. | Can persist in aquatic environments, accumulating in sediment[1][2]. |
Discussion of Biodegradability Data
This compound is classified as readily biodegradable, having met the stringent criteria of the OECD 301B test, which indicates it is unlikely to persist in the environment. In contrast, 4-Nonylphenol exhibits significantly greater persistence. Its degradation is highly variable and dependent on environmental conditions, with its half-life in sediment estimated to be over 60 years[2]. This persistence raises concerns about its long-term accumulation and potential for chronic environmental exposure[1]. The branched structure of the nonyl group in commercial 4-Nonylphenol mixtures is a key factor contributing to its resistance to microbial degradation.
Toxicity Comparison
The toxicity profiles of this compound and 4-Nonylphenol are of significant interest, particularly their potential to act as endocrine disruptors. The following table summarizes key toxicity endpoints for both compounds.
| Parameter | This compound | 4-Nonylphenol |
| Acute Aquatic Toxicity | LC50 (Guppy): 1.25 mg/L (96 h)[7]EC50 (Daphnia magna): 1.33 mg/L (48 h)[7]PNEC (Freshwater): 2 µg/L[6] | LC50 (Fathead Minnow): 0.128 mg/L (96 h)[8] |
| Mammalian Toxicity | LD50 (Rat, oral): >2000 mg/kg bw | Uterotrophic effects in rats at 100-200 mg/kg[9] |
| Endocrine Disruption | Estrogen receptor agonist in vitro | Potent endocrine disruptor with estrogen-like activity[1][2][9][10] |
Discussion of Toxicity Data
Both this compound and 4-Nonylphenol exhibit toxicity to aquatic organisms and are recognized as endocrine disruptors due to their ability to mimic estrogen[1][2]. However, 4-Nonylphenol generally demonstrates higher aquatic toxicity, with a significantly lower LC50 value for fish[8].
The primary concern with both compounds, and particularly with 4-Nonylphenol, is their endocrine-disrupting activity. 4-Nonylphenol is a well-documented xenoestrogen that can interfere with the hormonal systems of wildlife and potentially humans, leading to reproductive and developmental abnormalities[1][2][11]. While this compound also shows estrogenic activity, the body of evidence for its adverse endocrine effects is less extensive compared to 4-Nonylphenol. The difference in the length and branching of the alkyl chain influences the binding affinity to the estrogen receptor, which is a key determinant of their endocrine-disrupting potential.
Experimental Protocols
Ready Biodegradability - OECD Test Guideline 301B (CO₂ Evolution Test)
This test is designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days[12].
2. Procedure:
- Test Vessels: Multiple vessels are prepared, including those with the test substance and inoculum, and control vessels with only the inoculum[12].
- Incubation: The vessels are incubated at a constant temperature (around 22°C) with continuous stirring.
- Measurement: The amount of carbon dioxide (CO₂) produced from the microbial degradation of the test substance is measured at regular intervals. This is typically done by trapping the CO₂ in a barium or sodium hydroxide (B78521) solution and then titrating the remaining hydroxide.
- Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) that could be produced from the complete oxidation of the test substance.
3. Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% of the ThCO₂ within a 10-day window, which itself is within the 28-day test period[12][13].
In Vitro Estrogen Receptor Transcriptional Activation Assay
This assay is used to determine if a chemical can bind to and activate the estrogen receptor, indicating potential endocrine-disrupting activity.
1. Principle: The assay utilizes a genetically modified cell line that contains the human estrogen receptor (hERα) and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element (ERE)[14][15]. When a chemical with estrogenic activity binds to the hERα, the receptor-ligand complex binds to the ERE and initiates the transcription of the reporter gene, leading to the production of the reporter protein (e.g., luciferase)[14][16].
2. Procedure:
- Cell Culture: The stably transfected human cell line (e.g., HeLa-9903, U2OS) is cultured in a suitable medium[14][15].
- Exposure: The cells are exposed to various concentrations of the test chemical, along with positive (e.g., 17β-estradiol) and negative controls.
- Incubation: The cells are incubated for a specific period to allow for receptor binding and reporter gene expression.
- Lysis and Measurement: The cells are lysed to release their contents, and a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added[16]. The resulting signal (e.g., luminescence) is measured using a luminometer.
3. Data Analysis: The activity of the test chemical is determined by comparing the reporter gene expression in the treated cells to that in the control cells. A dose-response curve is generated to determine the concentration at which the chemical produces a half-maximal response (EC50).
Illustrative Diagrams
Caption: Estrogen receptor signaling pathway activated by an estrogenic ligand.
Caption: Workflow for an OECD 301B ready biodegradability test.
Conclusion
The comparison between this compound and 4-Nonylphenol reveals significant differences in their environmental behavior and toxicological profiles, primarily driven by the length of their alkyl chains. This compound is readily biodegradable and exhibits lower aquatic toxicity compared to 4-Nonylphenol. In contrast, 4-Nonylphenol is more persistent in the environment and is a more potent endocrine disruptor. These differences underscore the importance of considering the specific chemical structure when assessing the environmental risk of alkylphenols. For researchers and professionals in drug development and environmental science, this information is crucial for making informed decisions regarding the use and regulation of these compounds to mitigate potential adverse effects on the environment and human health.
References
- 1. 4-Nonylphenol | Rupa Health [rupahealth.com]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bfr.bund.de [bfr.bund.de]
- 9. [Estrogen-like activity of 4-nonylphenol and bisphenol in immature SD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fisheriesjournal.com [fisheriesjournal.com]
- 12. oecd.org [oecd.org]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Stably Transfected Human Estrogen Receptor-α Transactivation Assay for Detection of Estrogenic Agonist and Antagonist Activity of Chemicals | RE-Place [re-place.be]
- 16. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
Comparative Toxicity of 4-Pentylphenol in Aquatic Organisms: A Guide for Researchers
An objective comparison of the ecotoxicological effects of 4-Pentylphenol across different trophic levels in aquatic environments, supported by available experimental data and standardized testing protocols.
This guide provides a comparative overview of the toxicity of this compound (CAS 14938-35-3) to various aquatic organisms. The information is intended for researchers, scientists, and drug development professionals involved in environmental risk assessment and the study of chemical contaminants. This document summarizes key toxicity endpoints, outlines standardized experimental methodologies, and visualizes a critical toxicological pathway.
Quantitative Toxicity Data
The acute toxicity of this compound has been evaluated in representative aquatic species, including fish and invertebrates. The following table summarizes the key toxicity endpoints.
| Test Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish | Poecilia reticulata (Guppy) | LC50 | 1.25 | 96 hours | ECOTOX Database |
| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 | 1.33 | 48 hours | ECOTOX Database |
| Algae | Data not available | - | - | - | - |
Note: While specific data for algae is not available for this compound, related alkylphenols are known to be toxic to aquatic plants. Further research is needed to establish the specific toxicity of this compound to this trophic level.
Experimental Protocols
The experimental data presented in this guide are presumed to have been generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicity data.
Fish Acute Toxicity Test (based on OECD Guideline 203) [1][2][3][4][5]
This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: A recommended species such as Zebra-fish (Danio rerio) or Guppy (Poecilia reticulata) is used.[1]
-
Exposure Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[1] A control group is maintained in water without the test substance.
-
Test Duration: The exposure period is 96 hours.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202) [6][7][8][9][10]
This test evaluates the concentration of a chemical that causes 50% of the Daphnia population to become immobilized (EC50) within a 48-hour period.
-
Test Organism: Young Daphnia magna (less than 24 hours old) are used.[6][7][8]
-
Exposure Conditions: The daphnids are exposed to a series of concentrations of the test substance. A control group is also maintained.
-
Test Duration: The test duration is 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[6][7]
-
Data Analysis: The EC50 value at 48 hours is calculated.
Alga, Growth Inhibition Test (based on OECD Guideline 201) [11][12][13][14][15]
This test assesses the effect of a substance on the growth of algae.
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.
-
Exposure Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance.
-
Test Duration: The standard exposure period is 72 hours.
-
Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or a surrogate measurement like chlorophyll (B73375) fluorescence.
-
Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined.
Visualizations
Experimental Workflow for Aquatic Toxicity Testing
The following diagram illustrates a generalized workflow for determining the acute toxicity of a chemical substance to aquatic organisms.
Signaling Pathway: Endocrine Disruption by Alkylphenols in Fish
Alkylphenols, including this compound, are known endocrine-disrupting chemicals. They can mimic the natural hormone 17β-estradiol and interfere with the endocrine system of fish. The diagram below illustrates this general mechanism.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. oecd.org [oecd.org]
- 4. eurofins.com.au [eurofins.com.au]
- 5. oecd.org [oecd.org]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. shop.fera.co.uk [shop.fera.co.uk]
- 8. eurofins.it [eurofins.it]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. eurofins.com.au [eurofins.com.au]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
Assessing the Relative Potency of 4-Pentylphenol as an Androgen Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the androgen receptor (AR) antagonist potency of 4-Pentylphenol against other known AR antagonists. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential in endocrine disruption research and drug development.
Comparative Potency of Androgen Receptor Antagonists
| Compound | Type | Assay Type | Potency (IC50) |
| 4-n-Pentylphenol | Environmental Phenol | Reporter Gene Assay | Exerted antiandrogenicity (specific IC50 not reported) |
| 4-n-Octylphenol | Environmental Phenol | Reporter Gene Assay | 9.71 x 10⁻⁵ M |
| 4-n-Nonylphenol | Environmental Phenol | Reporter Gene Assay | 2.02 x 10⁻⁵ M |
| Bisphenol A (BPA) | Environmental Phenol | Reporter Gene Assay | 7.46 x 10⁻⁷ M |
| Hydroxyflutamide | Nonsteroidal Antiandrogen | Reporter Gene Assay | 1.02 x 10⁻⁷ M |
| Bicalutamide | Nonsteroidal Antiandrogen | Varies | Potent AR antagonist (specific IC50 can vary by assay) |
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription. AR antagonists competitively bind to the AR, preventing the binding of androgens and subsequent downstream signaling.
Experimental Workflow for Assessing AR Antagonism
The evaluation of a compound's potential as an androgen receptor antagonist typically follows a multi-step process, beginning with in vitro assays to determine direct interaction with the receptor and culminating in in vivo studies to assess its physiological effects.
A Comparative Guide to the Physical Properties of Linear vs. Branched Pentylphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key physical properties of linear and branched pentylphenol isomers, specifically focusing on 4-n-pentylphenol and 4-tert-pentylphenol. Understanding these differences is crucial for applications ranging from material science to drug design, where molecular geometry and intermolecular forces play a pivotal role.
Introduction
Pentylphenols are organic compounds with a phenol (B47542) ring substituted with a pentyl group. The branching of the pentyl chain significantly influences the molecule's physical characteristics. Linear pentylphenols, such as 4-n-pentylphenol, possess a straight alkyl chain, allowing for more efficient packing and stronger intermolecular van der Waals forces. In contrast, branched isomers, like 4-tert-pentylphenol, have a more compact, spherical structure that hinders close packing. These structural distinctions lead to notable differences in their melting points, boiling points, and solubility profiles.
Comparison of Physical Properties
The physical properties of 4-n-pentylphenol and 4-tert-pentylphenol are summarized in the table below, highlighting the impact of the alkyl chain's structure.
| Physical Property | 4-n-Pentylphenol (Linear) | 4-tert-Pentylphenol (Branched) |
| Melting Point | 23-25 °C[1][2][3][4] | 91-95 °C[5] |
| Boiling Point | 342 °C[1][2][3][6] | 262 °C[7] |
| Water Solubility | 99.99 mg/L at 25 °C[1] | < 1 mg/mL at 25.5 °C[8][9] (approximately 168 mg/L[7]) |
| Solubility in Organic Solvents | Slightly soluble in Chloroform (B151607) and Methanol[1]. | Soluble in alcohol, ether, benzene, and chloroform[8]. |
| Density | 0.960 g/mL at 20 °C[1][2] | 0.962 g/mL at 20 °C |
Key Observations and Discussion
-
Melting Point: The branched isomer, 4-tert-pentylphenol, exhibits a significantly higher melting point than its linear counterpart. This is attributed to the more symmetrical and compact structure of the tert-pentyl group, which allows for more effective crystal lattice packing and stronger intermolecular forces in the solid state.
-
Boiling Point: Conversely, the linear isomer, 4-n-pentylphenol, has a substantially higher boiling point. The extended, straight chain of the n-pentyl group provides a larger surface area for van der Waals interactions between molecules in the liquid phase, requiring more energy to overcome these forces and transition into the gaseous state. The spherical shape of the branched isomer reduces the surface area available for these interactions.
-
Solubility: Both isomers have limited solubility in water, a characteristic of phenols with relatively large alkyl groups. However, the available data suggests that 4-tert-pentylphenol may be slightly more soluble in water than 4-n-pentylphenol[1][7]. In non-polar organic solvents, the branched isomer is reported to be readily soluble, while the linear isomer is described as only slightly soluble in chloroform and methanol[1][8]. This difference can be attributed to the "like dissolves like" principle; the more compact, less polarizable branched chain may interact more favorably with a wider range of organic solvents.
Experimental Protocols
Accurate determination of these physical properties is essential for compound characterization. Standard experimental methodologies are outlined below.
Determination of Melting Point
The melting point of a solid is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the solid is completely liquefied.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the crystalline pentylphenol is introduced into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperatures at which melting begins and is complete are recorded as the melting point range.[10] A sharp melting point range (0.5-1 °C) is indicative of a pure compound.[10]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or micro boiling point apparatus
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
Procedure (Micro method):
-
A small amount of the liquid pentylphenol is placed in a small test tube.
-
A capillary tube, sealed at the bottom, is inverted and placed inside the test tube.
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is typically determined by observing the dissolution of a solute in a solvent at a specific temperature.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure (Qualitative):
-
A small, measured amount of the pentylphenol isomer (e.g., 10 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.
-
The mixture is agitated vigorously for a set period.
-
The mixture is allowed to stand and observed for the presence of undissolved solid. If no solid is present, the compound is considered soluble.
Procedure (Quantitative):
-
A saturated solution of the pentylphenol in the desired solvent is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature.
-
A known volume of the clear, saturated solution is carefully removed.
-
The solvent is evaporated, and the mass of the remaining solid pentylphenol is determined.
-
The solubility is then calculated and expressed in units such as g/L or mg/mL.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the physical properties of pentylphenol isomers.
Conclusion
The structural isomerism between linear and branched pentylphenols leads to distinct and predictable differences in their physical properties. The more compact, symmetrical structure of 4-tert-pentylphenol results in a higher melting point, while the larger surface area of 4-n-pentylphenol's linear chain leads to a higher boiling point. These properties, along with their differing solubilities, are critical considerations for researchers and professionals in drug development and material science when selecting the appropriate isomer for a specific application. The experimental protocols provided herein offer a standardized approach to verifying these fundamental physical characteristics.
References
- 1. 4-Pentylphenol | 14938-35-3 [amp.chemicalbook.com]
- 2. This compound CAS#: 14938-35-3 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-tert-Pentylphenol, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 4-n-Pentylphenol, 98% | Fisher Scientific [fishersci.ca]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. P-TERT-PENTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
A Comparative Analysis of 4-Pentylphenol-Derived Surfactants and Commercial Alternatives for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Surfactant Performance
The selection of a suitable surfactant is a critical determinant in the successful formulation of many pharmaceutical products. Surfactants play a pivotal role as solubilizing agents, emulsifiers, and penetration enhancers, directly impacting the bioavailability and efficacy of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive performance evaluation of 4-Pentylphenol-derived surfactants against common commercial alternatives, supported by experimental data and detailed methodologies.
While direct performance data for this compound-derived surfactants is limited in publicly available literature, their structural similarity to other alkylphenol ethoxylates (APEs), such as those derived from octylphenol (B599344) and nonylphenol, allows for performance interpolation. It is anticipated that this compound, with a five-carbon alkyl chain, will exhibit properties intermediate to its shorter and longer-chained counterparts. This analysis will, therefore, leverage data from these closely related APEs as a proxy, alongside a direct comparison with widely used commercial alternatives like alcohol ethoxylates (AEs) and specialty surfactants.
Performance Data Summary
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, quantified by the critical micelle concentration (CMC). Lower CMC values indicate a more efficient surfactant. The following tables summarize key performance indicators for various surfactant classes.
| Surfactant Type | Hydrophobe | Average Ethoxylate (EO) Units | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) | Reference |
| Alkylphenol Ethoxylate (APE) - Proxy for this compound | Nonylphenol | 9 | ~6 x 10⁻⁵ | ~30 | [3] |
| Alkylphenol Ethoxylate (APE) | Octylphenol | 9.5 | Not specified | ~30-32 | [4] |
| Alcohol Ethoxylate (AE) | C12-14 Alcohol | 7 | Not specified | ~28 | [5] |
| Alcohol Ethoxylate (AE) | C9-11 Alcohol | 6 | Not specified | ~29 | [3] |
| Gemini Surfactant | 4-Dodecylphenol | Diethylene Glycol Linker | 2 x 10⁻⁴ | Not specified | [6] |
| Gemini Surfactant | 4-Dodecylphenol | Triethylene Glycol Linker | 1.05 x 10⁻⁴ | Not specified | [6] |
| Anionic-Nonionic Surfactant | Nonylphenol Ethoxylate-Maleic Anhydride Adduct | 12 | < 2.5 x 10⁻⁵ | ~32 (at 20% NaCl) | [7] |
Table 1: Critical Micelle Concentration and Surface Tension Comparison. This table highlights the efficiency of different surfactant types. Lower CMC values are generally desirable.
| Surfactant Type | Hydrophobe | Average Ethoxylate (EO) Units | Foaming Ability (Initial Foam Height, mm) | Foam Stability (Foam Height after 5 min, mm) | Reference |
| Alkylphenol Ethoxylate (APE) - Proxy | Nonylphenol | 9 | ~150 | ~140 | [3] |
| Alcohol Ethoxylate (AE) | C9-11 Alcohol | 8 | ~145 | ~135 | [3] |
| Anionic-Nonionic Surfactant | Nonylphenol Ethoxylate-Carboxylate | 12 | High | Stable in high salinity | [7] |
Table 2: Foaming Properties. This table provides a qualitative and quantitative comparison of the foaming characteristics of different surfactants.
| Surfactant Type | Emulsification Performance | Key Advantages | Reference |
| Alkylphenol Ethoxylates (APEs) | Excellent | Versatile, effective in a wide range of formulations. | [8][9] |
| Alcohol Ethoxylates (AEs) | Good to Excellent | Readily biodegradable, good replacement for APEs. | [3][10] |
| Gemini Surfactants | Excellent | Superior performance at lower concentrations. | [6][11] |
| Anionic-Nonionic Surfactants | Excellent | High stability in high-salinity conditions. | [7] |
Table 3: Emulsification Performance. This table summarizes the emulsifying capabilities of the compared surfactant classes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[12][13] The CMC is the concentration at which this transition occurs.
Methodology (Wilhelmy Plate Method):
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Use a tensiometer equipped with a Wilhelmy plate.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the surface tension of each solution, ensuring the plate is properly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting curve.[14] The surface tension at the CMC is the value at the plateau.
Evaluation of Foaming Properties
Principle: The foaming ability and stability of a surfactant solution are determined by measuring the volume of foam generated and its persistence over time.[15][16]
Methodology (Ross-Miles Method - ASTM D1173):
-
Prepare a standard concentration of the surfactant solution in a graduated cylinder.
-
A specified volume of the solution is allowed to fall from a fixed height onto the surface of the bulk solution, generating foam.
-
The initial foam height is measured immediately after the addition is complete.
-
The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.[17]
Assessment of Emulsification Power (Emulsification Index - E24)
Principle: The emulsification index (E24) quantifies the ability of a surfactant to stabilize an oil-in-water emulsion.[18]
Methodology:
-
Prepare an aqueous solution of the surfactant at a specific concentration.
-
In a graduated test tube, mix equal volumes of the surfactant solution and an immiscible oil phase (e.g., mineral oil).
-
Vortex the mixture at high speed for 2 minutes to form an emulsion.
-
Allow the emulsion to stand undisturbed for 24 hours.
-
After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the E24 index using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
Visualizing Mechanisms and Workflows
Signaling Pathway of Alkylphenol Endocrine Disruption
Alkylphenols, the degradation products of APEs, are known endocrine disruptors that can interfere with hormonal signaling pathways.[19][20] Their primary mechanism of action is through mimicking the natural hormone estrogen and binding to the estrogen receptor (ER), which can lead to a cascade of downstream effects.
Caption: Estrogen receptor-mediated signaling pathway disrupted by alkylphenols.
Experimental Workflow for Surfactant Performance Evaluation
A systematic approach is crucial for the comprehensive evaluation of surfactant performance. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: A typical experimental workflow for evaluating key surfactant performance metrics.
Conclusion
The selection of a surfactant for pharmaceutical applications requires a careful balance of performance, safety, and regulatory acceptance. While this compound-derived surfactants are expected to offer effective performance based on the properties of their analogs, the environmental and health concerns associated with alkylphenol ethoxylates necessitate a thorough evaluation of alternatives.[21][22] Alcohol ethoxylates represent a readily available and more biodegradable option, while advanced surfactant architectures like Gemini and anionic-nonionic surfactants offer superior performance in specific, challenging conditions. Researchers and formulation scientists are encouraged to utilize the provided experimental protocols to generate comparative data specific to their application needs, ensuring the selection of the most appropriate surfactant for optimal drug product performance and safety.
References
- 1. imperialchem.com [imperialchem.com]
- 2. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shell.com [shell.com]
- 4. pcimag.com [pcimag.com]
- 5. "Foaming properties of alcohol ethoxylates derived from natural product" by Supoj Jirawatanaporn [digital.car.chula.ac.th]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Nonylphenol Ethoxylate Surfactants Modified by Carboxyl Groups for Foam EOR at High-Salinity Conditions | MDPI [mdpi.com]
- 8. Surten - Alkyl Phenol Ethoxylates [surtensurfactants.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. substitution.ineris.fr [substitution.ineris.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. commons.erau.edu [commons.erau.edu]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. scribd.com [scribd.com]
- 17. ASTM D892 Standard Foam Test Procedure | Ayalytical [ayalytical.com]
- 18. benchchem.com [benchchem.com]
- 19. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cleaninginstitute.org [cleaninginstitute.org]
- 22. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Regulatory Status and Biological Effects of 4-Pentylphenol and Other Alkylphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regulatory status and biological performance of 4-Pentylphenol and other significant alkylphenols, namely 4-tert-Pentylphenol, 4-Nonylphenol, and 4-tert-Octylphenol. The information is intended to support researchers and professionals in drug development and related fields in understanding the landscape of these compounds.
Introduction to Alkylphenols
Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with an alkyl chain. They are used in the manufacturing of alkylphenol ethoxylates, which are non-ionic surfactants, as well as in the production of resins, plastics, and as antioxidants.[1] However, concerns have been raised about their potential as endocrine-disrupting chemicals (EDCs), primarily due to their ability to mimic estrogen.[1] This review focuses on this compound and compares its regulatory and toxicological profile with other commercially relevant alkylphenols.
Regulatory Status: A Comparative Overview
The regulatory landscape for alkylphenols is complex and varies by region, with a general trend towards stricter controls, particularly for those with demonstrated endocrine-disrupting properties.
Table 1: Comparative Regulatory and Guideline Values for Selected Alkylphenols
| Chemical | CAS No. | Regulatory Body/Authority | Guideline/Regulation | Value | Reference |
| This compound | 14938-35-3 | US EPA | Toxic Substances Control Act (TSCA) Inventory | Active | [PubChem CID: 26975] |
| New Zealand EPA | Inventory of Chemical Status | Not approved for use as a chemical in its own right | [PubChem CID: 26975] | ||
| China | Inventory of Existing Chemical Substances in China (IECSC) | Listed | [ChemicalBook] | ||
| 4-tert-Pentylphenol | 80-46-6 | ECHA (EU) | Candidate List of Substances of Very High Concern (SVHC) | Identified as an endocrine disruptor | [Australian Industrial Chemicals Introduction Scheme, 2022] |
| UNEP | International Panel on Chemical Pollution (IPCP) report | Identified as an endocrine disrupting chemical | [Australian Industrial Chemicals Introduction Scheme, 2022] | ||
| Environment Agency (UK) | Predicted No-Effect Concentration (PNEC) - Freshwater | 2 µg/L | [GOV.UK] | ||
| 4-Nonylphenol | 84852-15-3 (branched) | ECHA (EU) | REACH Annex XVII (Restrictions) | Restricted in various applications (e.g., cleaning products, textiles) | [Ineris] |
| European Union | Water Framework Directive | Priority Hazardous Substance | [Ineris] | ||
| US EPA | Water Quality Criteria (Freshwater, Chronic) | 1.7 µg/L | [US EPA] | ||
| Minnesota Dept. of Health | Short-term Non-Cancer Health Risk Limit | 100 µg/L | [Minnesota Department of Health] | ||
| Danish Veterinary and Food Administration | Tolerable Daily Intake (TDI) (preliminary) | 5 µg/kg bw/day | [ResearchGate] | ||
| 4-tert-Octylphenol | 140-66-9 | Minnesota Dept. of Health | Health-Based Value (all durations) | 100 µg/L | [Minnesota Department of Health] |
| Environment Agency (UK) | Predicted No-Effect Concentration (PNEC) - Freshwater | 0.122 µg/L | [GOV.UK] |
Comparative Toxicity Profile
Alkylphenols exhibit a range of toxicological effects, with endocrine disruption being a key concern. The potency and specific effects can vary depending on the structure of the alkyl chain.
Table 2: Comparative Toxicological Data for Selected Alkylphenols
| Chemical | Endpoint | Species | Value | Reference |
| This compound | Acute Oral LD50 | Rat | 231 mg/kg | [ChemicalBook] |
| Mutagenicity (Ames test) | - | Negative | [ChemicalBook] | |
| 4-tert-Pentylphenol | Acute Oral LD50 | Rat | >2000 mg/kg bw | [Australian Industrial Chemicals Introduction Scheme, 2021] |
| Repeated Dose Oral NOAEL (13 weeks) | Rat | 200 mg/kg bw/day | [Australian Industrial Chemicals Introduction Scheme, 2021] | |
| Skin Irritation NOAEL | Rat | 2.5 mg/kg bw/day | [Australian Industrial Chemicals Introduction Scheme, 2021] | |
| Developmental Toxicity NOAEL | Rat | 70 mg/kg/day | [GOV.UK] | |
| 4-Nonylphenol | Acute Oral LD50 | Rat | 1200-2400 mg/kg | [CIRCABC] |
| Repeated Dose Oral LOAEL | Rat | 15 mg/kg/day | [CIRCABC] | |
| Reproductive Effects NOAEL | Rat | 15 mg/kg body weight | [CIRCABC] | |
| Developmental (accelerated vaginal opening) NOAEL | Rat | 33 mg/kg-d | [Minnesota Department of Health] | |
| 4-tert-Octylphenol | Reproductive Toxicity NOAEL (adult) | Rat | 2000 ppm (approx. 100 mg/kg-bw/day for males) | [Regulations.gov] |
| Offspring Toxicity LOAEL | Rat | 2000 ppm (approx. 150 mg/kg-bw/day for weanlings) | [Regulations.gov] |
Endocrine Disruption and Signaling Pathways
A primary concern with alkylphenols is their ability to interact with the endocrine system, particularly as agonists for the estrogen receptor (ER). This interaction can trigger a cascade of cellular events normally initiated by endogenous estrogens.
The binding of an alkylphenol to the estrogen receptor can lead to both genomic and non-genomic signaling pathways.
-
Genomic Pathway: The ligand-bound estrogen receptor dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This binding modulates the transcription of target genes, leading to the synthesis of new proteins and subsequent physiological responses.
-
Non-Genomic Pathway: Some estrogen receptors are located at the cell membrane. Ligand binding to these receptors can rapidly activate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK).[2] This can lead to more immediate cellular responses.
Experimental Protocols for Assessing Estrogenic Activity
Several in vitro assays are used to screen for and characterize the estrogenic activity of chemicals. These assays provide a relatively rapid and cost-effective means of identifying potential endocrine disruptors.
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) linked to an estrogen response element.
Detailed Methodology:
-
Yeast Culture Preparation: A stock culture of the recombinant yeast is grown in a suitable growth medium.
-
Assay Medium Preparation: An assay medium is prepared containing a chromogenic substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase).
-
Test Compound Preparation: The test alkylphenol and a positive control (e.g., 17β-estradiol) are serially diluted in a suitable solvent (e.g., ethanol).
-
Assay Plate Setup: Aliquots of the diluted test compounds, positive control, and a solvent control are added to the wells of a 96-well microplate. The solvent is allowed to evaporate.
-
Yeast Inoculation: The prepared yeast culture is added to the assay medium, and this suspension is then dispensed into each well of the microplate.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for a set period (e.g., 48-72 hours).
-
Data Acquisition: During incubation, if an estrogenic compound is present, it will bind to the hER, leading to the expression of β-galactosidase. The enzyme then metabolizes the CPRG, causing a color change in the medium from yellow to red. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The estrogenic activity is quantified by generating a dose-response curve and calculating the EC50 value (the concentration that elicits 50% of the maximum response).
MCF-7 Cell Proliferation (E-Screen) Assay
The E-Screen assay is based on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive.
Methodology Overview:
-
Cell Culture: MCF-7 cells are maintained in a culture medium. For the assay, they are transferred to a medium free of estrogens.
-
Assay Setup: Cells are seeded into a multi-well plate and allowed to attach.
-
Treatment: The cells are then exposed to various concentrations of the test alkylphenol, a positive control (e.g., 17β-estradiol), and a negative control.
-
Incubation: The plate is incubated for a period of several days (e.g., 6 days).
-
Cell Proliferation Measurement: The extent of cell proliferation is determined by measuring the total cellular protein or DNA content, or by using a metabolic activity assay.
-
Data Analysis: A dose-response curve is generated to determine the proliferative effect of the test compound.
References
Safety Operating Guide
Proper Disposal Procedures for 4-Pentylphenol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-pentylphenol (B72810), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with established safety protocols and regulatory guidelines.
Immediate Safety and Hazard Information
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is classified as acutely toxic if swallowed. Adherence to strict safety protocols is mandatory when handling this chemical.
Signal Word: Danger[1]
Primary Hazards:
-
Causes serious eye damage (H318).[3]
-
Toxic if swallowed.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves. It is important to inspect gloves for integrity before use.[1]
-
Body Protection: A lab coat, and in cases of potential splashing, an apron or full-body suit should be worn.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a P3 (EN 143) respirator cartridge.
Spill and Exposure Procedures
Immediate action is critical in the event of a spill or exposure to this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3]
-
Inhalation: Remove the individual from the exposure area to fresh air. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][3]
Spill Cleanup:
-
Small Spills: For small spills of solid this compound, dampen the material with 60-70% ethanol (B145695).[4] This helps to prevent the generation of dust. Carefully transfer the dampened material to a suitable, closed container for disposal.[1][4] Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[4]
-
Large Spills: Evacuate the area.[3] Isolate the spill or leak area for at least 25 meters (75 feet) for solids.[4][5] Prevent the substance from entering drains.[3] Collect the spilled material using an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) and place it in a suitable, closed container for disposal.[1]
-
Post-Cleanup: After the spilled material has been collected, wash the contaminated surfaces with 60-70% ethanol followed by a thorough washing with soap and water.[4] All contaminated materials, including absorbent paper and clothing, should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[4]
Disposal Procedures
Waste containing this compound is classified as hazardous waste.[1] Disposal must be carried out in strict accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, from generation to final disposal ("cradle-to-grave").[6][7]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound, including contaminated materials from spills, in a designated, properly labeled, and closed container. The container should be in good condition and not leaking.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not dispose of this compound down the drain or in regular solid waste.[3][8]
-
Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately for the off-site transport and disposal of the waste.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Physical State | Solid | |
| Density | 0.960 g/mL at 20 °C | |
| Oral LD50 (Rat) | 231 mg/kg | [3] |
| LC50 (Poecilia reticulata) | 1.25 mg/l - 96 h | [3] |
| EC50 (Daphnia magna) | 1.33 mg/l - 48 h | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. This compound | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. P-TERT-PENTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling 4-Pentylphenol
Essential Safety and Handling Guide for 4-Pentylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face | Chemical safety goggles and face shield | Goggles must be worn at all times when handling this compound. A face shield is required when there is a risk of splashing. |
| Skin | Chemical-resistant gloves and a lab coat | Nitrile, neoprene, or butyl rubber gloves are recommended.[4] A fully buttoned lab coat must be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[5] Contaminated clothing must be removed immediately.[2] |
| Respiratory | NIOSH/MSHA approved respirator with appropriate cartridges | To be used in case of inadequate ventilation or when exposure limits may be exceeded. A type P3 (EN 143) respirator cartridge is recommended. Handling should ideally occur within a certified chemical fume hood to minimize inhalation risk. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust if in solid form.
-
Heating: Never heat or melt this compound in an incubator, microwave, or drying oven.[5]
-
Centrifuging: When centrifuging solutions containing this compound, use sealed safety cups to prevent aerosol formation. Always open tubes inside a fume hood after centrifugation.[5]
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
Storage:
-
Store this compound in a tightly closed, suitable container in a dry, well-ventilated place.[2]
-
Keep containers locked up or in a designated, secure area.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Keep away from heat, sparks, and open flames.[5]
Emergency First Aid Procedures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1] It is also recommended to gently wipe the affected area with polyethylene (B3416737) glycol (PEG) 300 or 400 before washing. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] |
Disposal Plan: Spill and Waste Management
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Wearing appropriate PPE, contain the spill.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) to soak up the chemical.[1] For solid spills, carefully sweep or scoop the material into a suitable container, avoiding dust generation. Dampening the solid material with 60-70% ethanol (B145695) before transfer can help minimize dust.[6]
-
Clean: Clean the spill area thoroughly.
-
Dispose: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in designated, labeled, and sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
